1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBNMPDZDDIKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)OCCO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440645 | |
| Record name | (1,4-Dioxaspiro[4.4]nonan-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23153-74-4 | |
| Record name | 1,4-Dioxaspiro[4.4]nonane-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23153-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,4-Dioxaspiro[4.4]nonan-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Spiroketal Scaffold
The spiroketal motif is a privileged structural element found in a wide array of natural products and pharmacologically active compounds.[1][2] Its inherent rigidity and three-dimensional architecture provide a unique scaffold for the precise spatial orientation of functional groups, a critical feature for effective interaction with biological targets.[3] 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, a member of this important class of molecules, represents a versatile chiral building block with significant potential in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its structure, predicted properties, and synthetic considerations, offering valuable insights for its application in drug discovery and development.
The 1,4-dioxaspiro[4.4]nonane core, consisting of a cyclopentane ring fused to a 1,3-dioxolane ring at a single spirocyclic carbon, imparts a well-defined conformational bias. The presence of a hydroxymethyl group at the 6-position offers a reactive handle for further molecular elaboration, enabling its incorporation into more complex molecular architectures.
Physicochemical and Structural Properties
Structure and Isomerism:
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol possesses a chiral center at the C6 position of the cyclopentane ring. The spirocyclic nature of the molecule can also give rise to diastereomers depending on the relative stereochemistry of the substituents on the cyclopentane ring. The control of this stereochemistry is a crucial aspect of its synthesis, particularly for applications in chiral drug design.
Predicted Physicochemical Data:
The following table summarizes the predicted and known properties of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol and its close isomer, (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol.
| Property | Predicted/Known Value | Source |
| Molecular Formula | C₈H₁₄O₃ | - |
| Molecular Weight | 158.19 g/mol | |
| Appearance | Likely a solid or oil | |
| Boiling Point | Higher than corresponding alkanes due to hydrogen bonding | [4][5] |
| Solubility | Soluble in water and polar organic solvents | [4] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
Spectroscopic Characterization
The structural elucidation of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol would rely on a combination of spectroscopic techniques. Based on the known spectral data for the 1,4-dioxaspiro[4.4]nonane scaffold and related structures, the following characteristic signals can be anticipated:[6][7]
-
¹H NMR: The spectrum would be characterized by multiplets in the aliphatic region corresponding to the protons of the cyclopentane and dioxolane rings. The protons of the hydroxymethyl group would appear as a distinct signal, likely a doublet of doublets or a multiplet, and the hydroxyl proton would present as a broad singlet, exchangeable with D₂O.
-
¹³C NMR: The spiroketal carbon would exhibit a characteristic chemical shift in the range of 100-110 ppm. Other signals would correspond to the carbons of the cyclopentane and dioxolane rings, as well as the hydroxymethyl group.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.[8][9][10][11] Strong C-O stretching vibrations characteristic of the ketal functionality would be observed in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[12][13] Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the spiroketal ring system.
Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol: A Proposed Approach
A definitive, optimized synthesis for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is not extensively documented. However, a plausible and efficient synthetic route can be designed based on established methodologies for the formation of spiroketals.[14][15] The most common approach involves the acid-catalyzed ketalization of a dihydroxy ketone precursor.
A proposed synthetic pathway would start from a readily available cyclopentanone derivative, such as 3-(hydroxymethyl)cyclopentanone. This precursor can be synthesized from biomass-derived 5-hydroxymethylfurfural (HMF), offering a sustainable route.[16][17]
Proposed Synthetic Workflow:
A proposed synthetic workflow for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
Detailed Experimental Protocol (Hypothetical):
-
Protection of the Hydroxyl Group: The hydroxyl group of 3-(hydroxymethyl)cyclopentanone is first protected to prevent side reactions in subsequent steps. A common protecting group such as a tert-butyldimethylsilyl (TBDMS) ether can be introduced using TBDMSCl and imidazole in DMF.
-
Alpha-hydroxylation: The protected ketone is then subjected to alpha-hydroxylation. This can be achieved by forming the enolate with a strong base like lithium diisopropylamide (LDA) followed by reaction with an electrophilic oxygen source such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).
-
Oxidation to the Diketone: The resulting alpha-hydroxy ketone is then oxidized to the corresponding 1,2-diketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or under Swern oxidation conditions.
-
Deprotection: The TBDMS protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF to yield the dihydroxy ketone.
-
Acid-catalyzed Spiroketalization: The dihydroxy ketone is then reacted with ethylene glycol in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), in a solvent like toluene with azeotropic removal of water using a Dean-Stark apparatus. This final step forms the desired 1,4-dioxaspiro[4.4]nonan-6-ylmethanol.
Applications in Drug Discovery and Organic Synthesis
The rigid, three-dimensional structure of the 1,4-dioxaspiro[4.4]nonane scaffold makes it an attractive building block in drug discovery.[3] By serving as a central scaffold, it allows for the precise positioning of various functional groups into three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.
Role as a Chiral Building Block:
The chirality of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol makes it a valuable synthon for the asymmetric synthesis of complex molecules.[18][19][] Enantiomerically pure forms of this compound can be used to introduce specific stereocenters into a target molecule, which is often crucial for its pharmacological activity.
Use as a Protecting Group:
The 1,3-dioxolane moiety can also serve as a protecting group for a ketone or aldehyde functionality. This allows for selective chemical transformations to be carried out on other parts of the molecule, with the spiroketal being stable to a variety of reaction conditions and readily deprotected under acidic conditions.
Potential Therapeutic Applications:
While there are no specific drugs reported to contain the 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol moiety, the broader class of spiroketals has been investigated for a range of therapeutic applications, including as anticancer and antiviral agents. The unique conformational constraints imposed by the spirocyclic system can lead to novel structure-activity relationships and the discovery of new therapeutic leads.
Logical Relationship in Drug Discovery:
The role of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol in the drug discovery process.
Safety and Handling
Specific safety data for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is not available. However, based on the general properties of alcohols and ethers, standard laboratory safety precautions should be observed.[21][22][23][24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is a chiral building block with considerable potential in the fields of organic synthesis and medicinal chemistry. Its rigid spiroketal framework and reactive hydroxymethyl group provide a versatile platform for the construction of complex, three-dimensional molecules. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic strategy, and its potential applications. Further research into the synthesis and utility of this and related spiroketal scaffolds is warranted and holds promise for the development of novel therapeutics and functional materials.
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A Comprehensive Technical Guide to 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol: A Versatile Spiroketal Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Rigid Scaffold in Chemical Innovation
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol emerges as a molecule of significant interest in the realms of advanced organic synthesis and medicinal chemistry. Its rigid, three-dimensional spiroketal architecture, consisting of a cyclopentane ring fused to a 1,3-dioxolane ring, offers a unique topographical scaffold that is increasingly sought after in the design of novel therapeutics and complex molecules. This guide provides an in-depth exploration of its chemical identity, a practical synthesis protocol, its applications as a strategic building block, and essential safety considerations. The inherent conformational rigidity of the spirocyclic system can enhance molecular stability, improve binding selectivity to biological targets, and in some cases, increase metabolic resistance, making it a valuable motif in drug discovery.
Core Chemical and Physical Data
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key chemical and physical data for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol are summarized below. It is important to note that while some physical properties are readily available, others for this specific molecule are not widely reported and may require experimental determination.
| Property | Value | Source |
| CAS Number | 23153-74-4 | |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | |
| Physical Form | Solid (for the isomeric (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol) | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported | |
| InChI | InChI=1S/C8H14O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h7,9H,1-6H2 | |
| SMILES | C1CC(C2(C1)OCCO2)CO |
Synthesis and Mechanistic Considerations: A Practical Approach
The synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol can be efficiently achieved through the reduction of its corresponding carboxylic acid, 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid. This two-step conceptual pathway involves the initial protection of a keto-acid followed by the reduction of the carboxylic acid moiety.
Conceptual Synthesis Workflow
Caption: Synthetic pathway to 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
Detailed Experimental Protocol
Part 1: Synthesis of 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid
This initial step involves the protection of the ketone group of 2-oxocyclopentane-1-carboxylic acid as a ketal. This is a crucial maneuver to prevent the reduction of the ketone in the subsequent step.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-oxocyclopentane-1-carboxylic acid, a molar equivalent of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate in a suitable solvent such as toluene.
-
Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid, which can be purified further by recrystallization or chromatography if necessary.
Part 2: Reduction to 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
The carboxylic acid is then reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend a molar excess of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) in a multi-necked flask equipped with a dropping funnel and a reflux condenser. Cool the suspension in an ice bath.
-
Addition of Carboxylic Acid: Dissolve the 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid from Part 1 in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension, maintaining a low temperature.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period to ensure complete reduction. Subsequently, cool the mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water.
-
Work-up and Purification: Filter the resulting solid and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol can then be purified by column chromatography.
Applications in Research and Drug Development
The spiroketal moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. The rigid three-dimensional structure of compounds like 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol offers several advantages in the design of bioactive molecules.
Role as a Chiral Synthon and Molecular Scaffold
The hydroxyl group at the 6-position provides a versatile handle for further chemical modifications. This allows for the incorporation of the spiroketal core into larger, more complex molecules through reactions such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This makes it an invaluable intermediate in multi-step synthetic campaigns, especially in the enantioselective synthesis of pharmaceuticals and novel materials.
The Spiroketal as a Bioisostere
In drug design, the concept of bioisosterism, where one functional group can be replaced by another with similar properties to improve the pharmacological profile of a compound, is a powerful strategy. The rigid and defined spatial arrangement of the spiroketal can serve as a non-classical bioisostere for more flexible or planar ring systems. This can lead to enhanced binding affinity and selectivity for biological targets.
Logical Flow of Application in Drug Discovery
Caption: Workflow for utilizing 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol in drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
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PubChem. (n.d.). 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
Introduction
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol belongs to the spiroketal family, a class of compounds characterized by a spirocyclic junction of two heterocyclic rings.[1] The rigid, three-dimensional structure of the 1,4-dioxaspiro[4.4]nonane core makes it a valuable scaffold in the synthesis of natural products and pharmaceuticals.[1] The presence of a primary alcohol functionality at the 6-position of the cyclopentane ring offers a reactive site for further chemical modifications, making this molecule a versatile building block in synthetic chemistry. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. These predictions are based on the analysis of the parent compound, 1,4-Dioxaspiro[4.4]nonane, and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol are discussed below.
The proton NMR spectrum is expected to be complex due to the presence of multiple stereocenters and the rigid conformational nature of the spirocyclic system.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.90 | m | 4H | H-2, H-3 | Protons of the dioxolane ring, appearing as a complex multiplet. |
| ~ 3.65 | m | 2H | H-10 | Methylene protons of the hydroxymethyl group, deshielded by the adjacent oxygen. |
| ~ 2.10 | m | 1H | H-6 | Methine proton at the junction of the hydroxymethyl group, deshielded by the substituent. |
| 1.60 - 1.90 | m | 6H | H-7, H-8, H-9 | Methylene protons of the cyclopentane ring, exhibiting complex splitting patterns due to diastereotopicity. |
| ~ 1.50 | br s | 1H | -OH | The hydroxyl proton, which is typically a broad singlet and its chemical shift can vary with concentration and temperature. |
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 119.0 | C-5 | Spiroketal carbon, highly deshielded due to being bonded to two oxygen atoms. |
| ~ 64.5 | C-2, C-3 | Carbons of the dioxolane ring. |
| ~ 63.0 | C-10 | Carbon of the hydroxymethyl group. |
| ~ 45.0 | C-6 | Methine carbon of the cyclopentane ring bearing the hydroxymethyl group. |
| ~ 35.0 | C-9 | Methylene carbon of the cyclopentane ring. |
| ~ 24.0 | C-7, C-8 | Methylene carbons of the cyclopentane ring. |
Molecular Structure and Atom Numbering
Caption: Structure of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600-3200 | Strong, Broad | O-H stretch | Alcohol |
| 2960-2850 | Strong | C-H stretch | Aliphatic |
| 1150-1050 | Strong | C-O stretch | Spiroketal and Alcohol |
The broadness of the O-H stretching band is due to intermolecular hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol (C₈H₁₄O₃), the molecular weight is 158.19 g/mol .
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 158 is expected, although it may be weak.
-
Loss of H₂O: A fragment at m/z = 140 ([M-18]⁺) due to the loss of a water molecule from the alcohol.
-
Loss of CH₂OH: A fragment at m/z = 127 ([M-31]⁺) from the cleavage of the hydroxymethyl group.
-
Retro-Diels-Alder type fragmentation: Cleavage of the dioxolane ring can lead to characteristic fragments. A prominent peak at m/z = 99 is expected, corresponding to the cyclopentanone radical cation formed after the loss of ethylene glycol.
-
Other fragments: Various smaller fragments resulting from the further breakdown of the larger fragments.
Fragmentation Pathway Diagram
Caption: Proposed key fragmentation pathways for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol in mass spectrometry.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30). Set the spectral width to cover the expected range of chemical shifts (~ -1 to 10 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30). Set the spectral width to ~0 to 220 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
-
Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum.
-
Identify and label the characteristic absorption peaks.
-
Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample will be vaporized and separated on the GC column.
-
-
Ionization and Mass Analysis:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
-
Data Interpretation:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
-
Propose fragmentation mechanisms to explain the observed peaks.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. While experimental data is not currently available, the theoretical data and protocols presented herein offer a robust framework for the characterization and structural elucidation of this and related spiroketal compounds. The provided methodologies represent standard and reliable approaches for obtaining high-quality spectroscopic data, which is essential for advancing research and development in synthetic and medicinal chemistry.
References
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PubChem. 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. [Link]
-
ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol from Cyclopentanone
Executive Summary
This technical guide provides a detailed, three-step synthetic pathway for the preparation of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, a functionalized spiroketal with applications as a versatile building block in medicinal and materials chemistry. Beginning with the readily available starting material, cyclopentanone, the synthesis employs a robust and logical sequence of α-alkylation, carbonyl protection, and ester reduction. This document offers in-depth mechanistic explanations, validated experimental protocols, and a summary of expected outcomes, designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully execute and adapt this synthesis.
Introduction
Spirocyclic systems, particularly spiroketals, are prominent structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The rigid, three-dimensional architecture imparted by the spiro center is highly sought after in drug design for its ability to orient functional groups in precise spatial arrangements, enhancing binding affinity and selectivity for biological targets. 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol represents a valuable chiral synthon, featuring the spiroketal core for conformational rigidity and a primary alcohol as a versatile handle for further chemical elaboration.[1]
The primary synthetic challenge lies in the selective functionalization of the cyclopentanone ring at the α-position while preserving the carbonyl group for the subsequent spirocyclization. The strategy detailed herein addresses this challenge through a logical progression: introduction of a latent alcohol functionality via an ester, protection of the reactive ketone, and finally, unmasking of the alcohol through reduction.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule, 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, dictates a clear and efficient forward synthesis. The primary alcohol can be derived from the reduction of a corresponding ester, a standard and high-yielding transformation. This ester intermediate, ethyl 2-(1,4-dioxaspiro[4.4]nonan-6-yl)acetate, contains the key spiroketal feature. The spiroketal itself is a well-established protecting group for a ketone, formed from the reaction of a carbonyl with ethylene glycol.[2][3] This disconnection reveals the core synthetic precursor: a cyclopentanone ring bearing an ethoxycarbonylmethyl group at the C2 position. This precursor is readily accessible through the direct α-alkylation of cyclopentanone's enolate with an alkyl halide like ethyl bromoacetate.[4]
This strategic approach is advantageous as it utilizes robust, well-understood reactions and effectively manages the reactivity of the different functional groups throughout the synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis and Mechanistic Insights
The forward synthesis is executed in three distinct stages, each chosen for its efficiency and control over the desired chemical transformation.
Step 1: α-Alkylation of Cyclopentanone
Principle: The synthesis commences with the formation of a carbon-carbon bond at the α-position of cyclopentanone. This is achieved by first deprotonating the acidic α-hydrogen with a strong, non-nucleophilic base to form a nucleophilic enolate. Lithium diisopropylamide (LDA) is the base of choice for this transformation as its steric bulk favors rapid, irreversible deprotonation at the less-hindered α-position, forming the kinetic enolate under cold conditions (-78 °C).[5][6][7] The resulting enolate then undergoes a nucleophilic substitution (SN2) reaction with ethyl bromoacetate to yield ethyl 2-oxocyclopentaneacetate.
Mechanism:
-
Enolate Formation: The amide base (LDA) abstracts a proton from the α-carbon of cyclopentanone.
-
Nucleophilic Attack: The resulting enolate anion attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion.
Step 2: Ketal Protection of the Carbonyl Group
Principle: To prevent the ketone from reacting during the subsequent reduction step, it must be protected. The most common and effective method is to convert it to a cyclic ketal using ethylene glycol.[3] This reaction is acid-catalyzed, typically with p-toluenesulfonic acid (p-TSA), and is reversible. To drive the reaction to completion, the water generated as a byproduct must be continuously removed from the reaction mixture. This is efficiently accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like benzene or toluene.[8][9]
Mechanism:
-
Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
First Nucleophilic Attack: An oxygen atom from ethylene glycol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to another base (e.g., solvent or another glycol molecule), forming a hemiacetal.
-
Formation of Water: The second hydroxyl group on the hemiacetal is protonated by the acid catalyst.
-
Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.
-
Intramolecular Cyclization: The remaining hydroxyl group of the ethylene glycol moiety attacks the carbocation, closing the five-membered dioxolane ring.
-
Deprotonation: The final proton is removed, regenerating the acid catalyst and yielding the stable spiroketal product.
Step 3: Reduction of the Ester to the Primary Alcohol
Principle: The final step is the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards esters.[10][11] The reaction is performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves two successive additions of a hydride ion (H⁻) from the AlH₄⁻ complex.[12] A careful aqueous workup is required to quench the excess LAH and hydrolyze the resulting aluminum alkoxide salts to liberate the final alcohol product.[13]
Mechanism:
-
First Hydride Attack: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) leaving group. This produces an aldehyde intermediate.
-
Second Hydride Attack: The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another molecule of LiAlH₄. This forms a new tetrahedral intermediate, an aluminum alkoxide.
-
Aqueous Workup: Upon addition of water, the aluminum alkoxide is protonated to yield the final product, 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
Experimental Protocols and Data
Protocol 1: Synthesis of Ethyl 2-oxocyclopentaneacetate
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 200 mL) and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to generate LDA in situ.
-
Add cyclopentanone (1.0 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add ethyl bromoacetate (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford the title compound as a colorless oil.
Protocol 2: Synthesis of Ethyl 2-(1,4-dioxaspiro[4.4]nonan-6-yl)acetate
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add ethyl 2-oxocyclopentaneacetate (1.0 eq), toluene (250 mL), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Protocol 3: Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 2-(1,4-dioxaspiro[4.4]nonan-6-yl)acetate (1.0 eq) in anhydrous diethyl ether (50 mL) dropwise via an addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.[13]
-
Stir the resulting granular white precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel to obtain 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol as a clear, viscous oil.[14]
Data Summary
| Step | Intermediate Product | Typical Yield | Key Analytical Data (Expected) |
| 1 | Ethyl 2-oxocyclopentaneacetate | 70-85% | IR (cm⁻¹): ~1740 (ester C=O), ~1720 (ketone C=O). ¹H NMR (δ): ~3.4 (t, α-H), ~4.1 (q, -OCH₂CH₃), ~1.2 (t, -OCH₂CH₃). |
| 2 | Ethyl 2-(1,4-dioxaspiro[4.4]nonan-6-yl)acetate | 85-95% | IR (cm⁻¹): ~1735 (ester C=O), ~1100 (C-O stretch). ¹H NMR (δ): ~3.9 (m, -OCH₂CH₂O-), No ketone peak. |
| 3 | 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol | 80-90% | IR (cm⁻¹): ~3400 (broad, O-H), ~1100 (C-O stretch). ¹H NMR (δ): ~3.9 (m, -OCH₂CH₂O-), ~3.6 (m, -CH₂OH), broad singlet (OH). |
Synthetic Workflow Visualization
The complete synthetic pathway is illustrated below, highlighting the progression from the starting material through key intermediates to the final product.
Caption: Forward synthesis workflow for the target molecule.
Conclusion
The synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol from cyclopentanone is reliably achieved through a three-step sequence involving α-alkylation, ketal protection, and ester reduction. This guide has detailed the causal logic behind each procedural choice, from the selection of a sterically hindered base for kinetic enolate formation to the necessity of a powerful hydride reagent for ester reduction. The protocols provided are robust and founded on well-established chemical principles, offering a clear and reproducible pathway for obtaining this valuable synthetic intermediate. By following this comprehensive guide, researchers can confidently prepare this spiroketal building block for further application in complex molecule synthesis.
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Myers, A. G., et al. (n.d.). Lithium Aluminum Hydride. Harvard University. Retrieved from [Link]
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LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Chemistry LibreTexts. Retrieved from [Link]
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Reissig, H.-U., & Zimmer, R. (n.d.). Cyclopentanone, 2-tert-pentyl-. Organic Syntheses. Retrieved from [Link]
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Coconote. (2024). Alkylation Techniques in Organic Chemistry. Coconote. Retrieved from [Link]
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Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
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Bloom Tech. (2024). Can Lithium Aluminum Hydride Reduce Esters?. Bloom Tech. Retrieved from [Link]
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University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.4)nonane. PubChem. Retrieved from [Link]
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Dong, G., et al. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. Retrieved from [Link]
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THY Labs. (2023). Making Cyclopentanone Ethylene Ketal: Cubane Part 1. YouTube. Retrieved from [Link]
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AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Retrieved from [Link]
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LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). The α-Alkylation of Ketones in Flow. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Ester to Alcohol. Retrieved from [Link]
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Myers, A. G. (n.d.). Chem 115 Handout: Reduction Reactions. Harvard University. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
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ChemistryViews. (2023). α-Alkylation of Saturated Cyclic Ketones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. PubChem. Retrieved from [Link]
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Beaudry, C. M. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Tetrahedron, 73(8), 965-1084. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro[4.4]nonane-6-methanol, acetate. PubChem. Retrieved from [Link]
-
Chem Player. (2025). reaction to Extractions&Ire video - synthesis of cyclopentanone ketal. YouTube. Retrieved from [Link]
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Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]
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LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2025). 8.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence.... Retrieved from [Link]
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Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Semantic Scholar. Retrieved from [Link]
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Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Retrieved from [Link]
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The Strategic Utility of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol and its Analogs in Modern Drug Discovery: An In-depth Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the 1,4-dioxaspiro[4.4]nonan-6-ylmethanol core, its derivatives, and analogs. As a Senior Application Scientist, the following sections synthesize established chemical principles with practical insights into the application of this unique molecular scaffold in contemporary medicinal chemistry. We will delve into the rationale behind synthetic strategies, the significance of its structural attributes, and its potential in the development of novel therapeutics.
Introduction: The Architectural Significance of the 1,4-Dioxaspiro[4.4]nonane Scaffold
The 1,4-dioxaspiro[4.4]nonane moiety is a distinctive structural motif characterized by a cyclopentane ring fused to a 1,3-dioxolane ring at a single carbon atom. This arrangement imparts a rigid, three-dimensional geometry, a feature of increasing importance in the design of specific and potent therapeutic agents. Unlike planar aromatic systems, spirocycles present substituents in well-defined spatial orientations, allowing for more precise interactions with the complex topographies of biological targets.
The introduction of a hydroxymethyl group at the 6-position of the cyclopentane ring, as in 1,4-dioxaspiro[4.4]nonan-6-ylmethanol, provides a crucial reactive handle for further molecular elaboration. This functional group serves as a versatile anchor for the attachment of various pharmacophores, enabling the exploration of a wide chemical space in the quest for novel drug candidates. Furthermore, the spiroketal functionality can act as a protecting group for a ketone, allowing for selective chemical transformations elsewhere in the molecule.[1]
Synthetic Strategies and Methodologies
The synthesis of 1,4-dioxaspiro[4.4]nonan-6-ylmethanol and its analogs can be approached through several strategic pathways. The choice of method is often dictated by the desired stereochemistry and the availability of starting materials.
Ketalization and Functional Group Interconversion
A common and direct approach involves the ketalization of a suitably functionalized cyclopentanone derivative. For the synthesis of the parent alcohol, this would typically involve the protection of a ketone precursor that already bears the desired hydroxymethyl or a precursor functional group.
Conceptual Synthetic Workflow:
Caption: A plausible synthetic route to 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
Detailed Protocol for a General Ketalization Reaction:
-
Reaction Setup: To a solution of the functionalized cyclopentanone (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added ethylene glycol (1.1-1.5 eq).
-
Catalyst Addition: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, is added to the mixture.
-
Water Removal: The reaction is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ketal product.
-
Work-up and Purification: Upon completion, the reaction is cooled and quenched with a mild base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Asymmetric Synthesis Approaches
For applications in drug discovery, controlling the stereochemistry of the spirocyclic core is often crucial. Asymmetric synthesis of 1,4-dioxaspiro[4.4]nonane derivatives can be achieved using chiral pool synthesis or asymmetric catalysis.[2][3] Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce the desired stereocenters. Asymmetric catalysis, on the other hand, employs chiral catalysts to induce stereoselectivity in the formation of the spirocyclic system.[2]
Characterization of the 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol Core
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methylene protons of the dioxolane ring (typically around 3.9-4.1 ppm), the cyclopentane ring protons, the CH-OH proton, and the CH₂-OH protons. The chemical shifts and coupling constants will be indicative of their relative stereochemistry. |
| ¹³C NMR | A characteristic signal for the spiro carbon (ketal carbon) typically above 100 ppm, signals for the dioxolane carbons (around 65 ppm), and signals for the carbons of the cyclopentane ring and the hydroxymethyl group. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and strong C-O stretching bands for the ketal and alcohol functionalities. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (158.19 g/mol ) and characteristic fragmentation patterns, likely involving the loss of the hydroxymethyl group or fragmentation of the dioxolane ring. |
Reactivity and Derivatization
The primary alcohol of 1,4-dioxaspiro[4.4]nonan-6-ylmethanol is a key site for chemical modification, allowing for the synthesis of a diverse library of analogs.
Reaction Pathways for Derivatization:
Caption: Key derivatization reactions of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
These derivatization strategies enable the introduction of a wide array of functional groups, including but not limited to, amides, sulfonamides, carbamates, and various heterocyclic moieties, which are pivotal for modulating the pharmacological properties of the parent scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional nature of the 1,4-dioxaspiro[4.4]nonane scaffold makes it an attractive building block for the design of novel therapeutic agents. While specific biological activity data for derivatives of 1,4-dioxaspiro[4.4]nonan-6-ylmethanol are not extensively reported, the broader class of spiroketals and their analogs have shown promise in various therapeutic areas.
Studies on analogous 1,4-dioxaspiro[4.5]decane derivatives have identified potent and selective ligands for serotonin receptors (5-HT₁A), suggesting potential applications in the treatment of central nervous system disorders.[4][5] Furthermore, radiolabeled aza-spiro[4.5]decane derivatives have been evaluated as imaging agents for sigma-1 receptors, which are implicated in a variety of neurological diseases and cancer.[6]
The ability to introduce diverse substituents via the hydroxymethyl group allows for the systematic exploration of structure-activity relationships (SAR). This is a cornerstone of modern drug discovery, enabling the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Areas for Exploration:
-
Neuroscience: Targeting receptors and enzymes in the central nervous system.
-
Oncology: Development of novel anti-cancer agents.
-
Infectious Diseases: As scaffolds for new antibacterial or antiviral drugs.
Conclusion and Future Perspectives
The 1,4-dioxaspiro[4.4]nonan-6-ylmethanol core represents a valuable and underexplored scaffold in medicinal chemistry. Its rigid, three-dimensional structure, combined with the synthetic versatility offered by the hydroxymethyl group, provides a solid foundation for the design and synthesis of novel drug candidates. Future research in this area should focus on the development of efficient and stereoselective synthetic routes to a diverse range of derivatives and their subsequent biological evaluation against a panel of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery and the development of next-generation therapeutics.
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The 1,4-Dioxaspiro[4.4]nonane Moiety: A Privileged Scaffold in Natural Product Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The spiroketal motif is a cornerstone in the architecture of numerous biologically active natural products, bestowing upon them a unique three-dimensional structure essential for their therapeutic function.[1] Among these, the 1,4-dioxaspiro[4.4]nonane system represents a particularly valuable scaffold, offering a rigid framework that orients functional groups in precise spatial arrangements.[2] This guide provides a comprehensive overview of the strategic synthesis of the 1,4-dioxaspiro[4.4]nonane core, with a specific focus on the versatile building block, 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the application of this scaffold in the context of natural product synthesis and diversity-oriented drug discovery.
Part 1: The Strategic Importance of the Spiroketal Scaffold
Spiroketals are classified as "privileged substructures" in medicinal chemistry, a designation earned due to their frequent appearance in a wide array of bioactive molecules, including marine macrolides, ionophores, and polyether antibiotics.[2][3] The defining feature of a spiroketal is the spirocyclic junction where two heterocyclic rings share a single carbon atom, which is also an acetal carbon. This arrangement locks the molecule into a conformationally restricted state.
Causality of Bioactivity: Structure and Stereochemistry
The rigidity of the spiroketal scaffold is not merely a structural curiosity; it is fundamental to its biological function. By minimizing conformational flexibility, the scaffold presents appended sidechains and functional groups along well-defined three-dimensional vectors.[2] This precise orientation is often critical for high-affinity binding to biological targets such as enzymes and receptors.
The stereochemistry at the spirocyclic center is governed by a complex interplay of thermodynamic and kinetic factors, including:
-
The Anomeric Effect: A stereoelectronic effect that stabilizes the conformation where an oxygen lone pair is anti-periplanar to an adjacent C-O sigma bond, often favoring axial positioning of substituents.[1]
-
Steric Interactions: Minimization of steric hindrance between substituents on the rings.
-
Intramolecular Hydrogen Bonding: Additional stabilizing interactions that can influence the preferred stereoisomer.
Control over these factors is paramount in total synthesis. While thermodynamically controlled spiroketalizations, typically under acidic conditions, yield the most stable isomer, the synthesis of less stable, naturally occurring isomers requires kinetically controlled reactions that prevent equilibration.[1][2]
Part 2: Synthesis of the 1,4-Dioxaspiro[4.4]nonane Core
The most direct and widely employed method for constructing the 1,4-dioxaspiro[4.4]nonane system is the acid-catalyzed ketalization of a precursor containing a 1,2-diol with cyclopentanone. This reaction is an equilibrium process, and strategic choices are required to drive it toward the desired product.
Proposed Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
The synthesis of the target molecule serves as an excellent case study. The logical precursor is a cyclopentane ring bearing both a 1,2-diol and a hydroxymethyl group. A plausible and readily accessible starting material would be (cis-2,3-dihydroxycyclopentyl)methanol. The reaction proceeds via the formation of a hemiketal intermediate, followed by intramolecular cyclization and dehydration to yield the spiroketal.
The logical workflow for this synthesis is depicted below.
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The Crucial Role of Chirality: A Technical Guide to the Stereoisomers of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
Abstract
This technical guide provides an in-depth exploration of the stereochemistry of 1,4-dioxaspiro[4.4]nonan-6-ylmethanol, a chiral building block of significant interest in medicinal chemistry and drug development. The rigid spiroketal framework and the stereogenic center bearing the hydroxymethyl group make this molecule a valuable synthon for the construction of complex, three-dimensional pharmacophores. This document details established and adaptable methodologies for the enantioselective synthesis and chiral resolution of its stereoisomers. Furthermore, it outlines analytical techniques for the determination of enantiomeric purity and discusses the profound impact of chirality on the biological activity of drug candidates, contextualizing the application of these chiral intermediates in modern pharmaceutical research.
Introduction: The Significance of Three-Dimensionality in Molecular Design
The 1,4-dioxaspiro[4.4]nonane scaffold, characterized by a cyclopentane ring spiro-fused to a 1,3-dioxolane ring, imparts a well-defined and rigid three-dimensional geometry to molecules.[1] This structural feature is prevalent in a wide array of biologically active natural products and pheromones.[1] The derivative, 1,4-dioxaspiro[4.4]nonan-6-ylmethanol, introduces a crucial chiral center at the C6 position, leading to the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers.
The profound influence of stereochemistry on pharmacological activity is a cornerstone of modern drug development.[2] The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often results in one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).[] Consequently, the ability to access enantiomerically pure forms of chiral building blocks like 1,4-dioxaspiro[4.4]nonan-6-ylmethanol is not merely an academic exercise but a critical necessity for the synthesis of safe and efficacious medicines.[4]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the stereochemical aspects of 1,4-dioxaspiro[4.4]nonan-6-ylmethanol, focusing on practical and reliable methods for the preparation and characterization of its enantiomers.
Stereochemistry of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
The chirality of 1,4-dioxaspiro[4.4]nonan-6-ylmethanol originates from the stereogenic center at the C6 position of the cyclopentane ring. The spirocyclic nature of the molecule, with the 1,3-dioxolane ring acting as a protecting group for a ketone, introduces significant conformational rigidity.
Figure 1: Enantiomers of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
Enantioselective Synthesis Strategies
The preparation of enantiomerically pure 1,4-dioxaspiro[4.4]nonan-6-ylmethanol can be approached through two primary strategies: the asymmetric reduction of the corresponding prochiral ketone, 1,4-dioxaspiro[4.4]nonan-6-one, or the resolution of the racemic alcohol.
Asymmetric Reduction of 1,4-Dioxaspiro[4.4]nonan-6-one
The most direct route to enantiomerically enriched 1,4-dioxaspiro[4.4]nonan-6-ylmethanol is the asymmetric reduction of the parent ketone. Several powerful and well-documented catalytic systems are applicable for this transformation.
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[5][6][7] It employs a chiral oxazaborolidine catalyst and a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[5][6]
Protocol: CBS Reduction of 1,4-Dioxaspiro[4.4]nonan-6-one
-
Catalyst Preparation: The chiral oxazaborolidine catalyst is typically prepared in situ from a chiral amino alcohol, such as (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol, and a borane source.
-
Reaction Setup: To a solution of the CBS catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF) at room temperature, a solution of 1,4-dioxaspiro[4.4]nonan-6-one in THF is added dropwise.
-
Reducing Agent Addition: A solution of borane-dimethyl sulfide complex (BMS) in THF is then added slowly to the reaction mixture, maintaining the temperature at 25-30 °C.
-
Quenching and Workup: After completion of the reaction (monitored by TLC or GC), the reaction is carefully quenched with methanol, followed by the addition of 1 M HCl. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched 1,4-dioxaspiro[4.4]nonan-6-ylmethanol.
The stereochemical outcome of the reduction is predictable based on the Zimmerman-Traxler-like six-membered transition state model, where the ketone coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation.[8]
The Noyori asymmetric hydrogenation utilizes chiral ruthenium-diphosphine-diamine complexes to catalyze the highly efficient and enantioselective hydrogenation of ketones.[9][10][11] This method is known for its broad substrate scope and high turnover numbers, making it suitable for large-scale synthesis.[11] A relevant example is the asymmetric hydrogenation of racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones, which proceeds with high enantioselectivity.[12]
Protocol: Noyori-type Asymmetric Hydrogenation of 1,4-Dioxaspiro[4.4]nonan-6-one
-
Catalyst System: A typical catalyst system consists of a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and a chiral ligand, for example, (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
-
Reaction Conditions: The hydrogenation is carried out in a pressure reactor under a hydrogen atmosphere (10-50 atm). 1,4-Dioxaspiro[4.4]nonan-6-one and the catalyst (0.1-1 mol%) are dissolved in a suitable solvent, such as isopropanol or a mixture of formic acid and triethylamine.
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) until the consumption of hydrogen ceases.
-
Workup and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired enantiomer of 1,4-dioxaspiro[4.4]nonan-6-ylmethanol.
The mechanism involves the formation of a ruthenium hydride species that transfers hydrogen to the ketone via a six-membered pericyclic transition state, with the chirality of the ligand dictating the facial selectivity of the hydride attack.[13]
Figure 2: Asymmetric synthesis of chiral 1,4-dioxaspiro[4.4]nonan-6-ylmethanol.
Chiral Resolution of Racemic 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
An alternative to asymmetric synthesis is the separation of a racemic mixture of 1,4-dioxaspiro[4.4]nonan-6-ylmethanol into its individual enantiomers. Enzymatic kinetic resolution is a particularly effective method for this purpose.
Lipase-Catalyzed Kinetic Resolution
Lipases are a class of enzymes that can catalyze the enantioselective acylation or deacylation of alcohols.[1][14][15][16] In a kinetic resolution, one enantiomer of the racemic alcohol reacts faster with an acyl donor (or its ester is hydrolyzed faster), leading to the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess.[17]
Protocol: Lipase-Catalyzed Kinetic Resolution
-
Enzyme and Acyl Donor Selection: Common lipases for this purpose include Candida antarctica lipase B (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (PCL).[15] Vinyl acetate is a frequently used and efficient acyl donor.[15]
-
Reaction Setup: Racemic 1,4-dioxaspiro[4.4]nonan-6-ylmethanol is dissolved in a non-polar organic solvent (e.g., hexane or toluene). The lipase (e.g., Novozym 435) and vinyl acetate are added to the solution.
-
Reaction Monitoring: The reaction is stirred at a mild temperature (e.g., 30-40 °C) and monitored for conversion (typically to ~50%) by GC or HPLC.
-
Separation and Deprotection: Once the desired conversion is reached, the enzyme is filtered off. The filtrate, containing the unreacted alcohol enantiomer and the acetylated enantiomer, is concentrated. The two compounds can then be separated by column chromatography. The acetylated enantiomer can be deprotected by hydrolysis (e.g., with K₂CO₃ in methanol) to yield the corresponding alcohol.
The "Kazlauskas rule" can often be used to predict which enantiomer will be acylated faster based on the relative sizes of the substituents at the stereocenter.[15]
Figure 3: Workflow for enzymatic kinetic resolution.
Determination of Enantiomeric Purity
Accurate determination of the enantiomeric excess (ee) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Protocol: Chiral HPLC Analysis
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are often effective for separating the enantiomers of alcohols.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomeric peaks.
-
Analysis: A dilute solution of the sample is injected onto the column, and the chromatogram is recorded using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Cellulose or Amylose-based |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., 210 nm) |
| Table 1: Representative Chiral HPLC Conditions. |
Applications in Drug Development
Chiral spiroketal-containing building blocks are valuable in the synthesis of complex drug molecules due to their conformational rigidity and three-dimensional character, which can enhance binding affinity and selectivity for biological targets. While specific examples of the direct incorporation of 1,4-dioxaspiro[4.4]nonan-6-ylmethanol into marketed drugs are not widely published, its structural motifs are found in intermediates for important classes of therapeutic agents.
A notable example is the use of related fused cyclopentane-dioxolane structures as key intermediates in the synthesis of prostaglandin analogs.[18] Prostaglandins are a class of potent lipid compounds that are involved in a wide range of physiological processes and are the basis for drugs used to treat conditions such as glaucoma, ulcers, and to induce labor. The synthesis of these complex molecules requires precise stereochemical control, and chiral building blocks that establish the stereochemistry of the cyclopentane core are essential.
The enantiomers of 1,4-dioxaspiro[4.4]nonan-6-ylmethanol serve as ideal starting points for the elaboration of the side chains found in prostaglandins and other complex natural products. The hydroxyl group provides a handle for further chemical transformations, while the spiroketal serves as a robust protecting group for the ketone functionality, which can be revealed at a later stage in the synthesis. The ability to access either the (R)- or (S)-enantiomer allows for the synthesis of the desired stereoisomer of the final drug target.
Conclusion
The stereochemistry of 1,4-dioxaspiro[4.4]nonan-6-ylmethanol is a critical consideration for its application as a chiral building block in drug discovery and development. This guide has detailed robust and adaptable methodologies for the enantioselective synthesis of this valuable intermediate, including asymmetric ketone reduction and enzymatic kinetic resolution. The principles and protocols outlined herein provide a solid foundation for researchers to produce this compound in high enantiomeric purity. The strategic use of such well-defined chiral synthons is indispensable for the rational design and efficient synthesis of next-generation therapeutics with improved efficacy and safety profiles.
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An In-depth Technical Guide to the Solubility and Stability of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
Introduction
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is a bifunctional organic molecule featuring a spiroketal core and a primary alcohol. This unique combination of a rigid spirocyclic system and a reactive hydroxyl group makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective application in drug discovery and development, ensuring consistent performance in biological assays, predictable pharmacokinetic profiles, and robust formulation development.
This guide provides a comprehensive technical overview of the solubility and stability characteristics of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. We will delve into the theoretical considerations that govern these properties, present methodologies for their empirical determination, and offer insights into the potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who seek to harness the full potential of this versatile molecule.
I. Physicochemical Properties: A Structural Perspective
The solubility and stability of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol are intrinsically linked to its molecular structure. The molecule, with a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.19 g/mol , possesses distinct hydrophilic and hydrophobic regions that dictate its behavior in various solvent systems.
-
The Spiroketal Core: The 1,4-dioxaspiro[4.4]nonane moiety is a relatively non-polar, rigid structure. The two ether linkages within the spiroketal are capable of acting as hydrogen bond acceptors.
-
The Hydroxymethyl Group: The primary alcohol (-CH₂OH) is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group is the primary contributor to the molecule's aqueous solubility.
The interplay between the hydrophobic spiroketal backbone and the hydrophilic alcohol substituent governs the overall solubility profile.
II. Solubility Profile
A comprehensive understanding of a compound's solubility in various media is critical for its application in drug discovery, from initial screening to formulation.
A. Theoretical Solubility Considerations
Based on its structure, we can make several predictions regarding the solubility of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol:
-
Aqueous Solubility: The presence of the hydroxyl group suggests that the molecule will exhibit some degree of aqueous solubility. However, the non-polar spiroketal core will limit its miscibility with water. Generally, alcohols with a carbon-to-hydroxyl group ratio of up to 4 or 5 are considered water-soluble.[1][2] With eight carbon atoms and one hydroxyl group, 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is expected to have limited but measurable aqueous solubility.
-
Solubility in Organic Solvents: The molecule is anticipated to be readily soluble in a range of polar organic solvents such as methanol, ethanol, isopropanol, acetone, and ethyl acetate, owing to favorable dipole-dipole interactions and hydrogen bonding. Its solubility in non-polar solvents like hexanes or toluene is expected to be lower due to the polarity imparted by the hydroxyl group.
B. Quantitative Solubility Prediction (QSPR)
Quantitative Structure-Property Relationship (QSPR) models can provide a theoretical estimation of aqueous solubility. These models utilize molecular descriptors to predict physicochemical properties.[1][3][4][5][6] Key descriptors for predicting the solubility of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol would include:
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.
-
Topological Polar Surface Area (TPSA): Related to the polar atoms in the molecule.
-
Number of Hydrogen Bond Donors and Acceptors.
-
Molecular Weight.
C. Experimental Determination of Solubility
Empirical determination of solubility is essential for accurate characterization. Both kinetic and thermodynamic solubility assays are valuable, providing different insights into the compound's behavior.
This high-throughput method is ideal for early-stage drug discovery and assesses the solubility of a compound from a DMSO stock solution into an aqueous buffer.[2][7][8][9][10]
Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.
Causality behind Experimental Choices: The use of DMSO mimics the common practice in high-throughput screening. Nephelometry provides a rapid and sensitive detection of precipitate formation.
This method determines the equilibrium solubility of the solid compound in a given solvent and is considered the gold standard.[7]
Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol to a vial containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, or various organic solvents).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: The determined concentration represents the thermodynamic solubility.
Causality behind Experimental Choices: Using an excess of solid ensures that a saturated solution is formed. The extended equilibration time allows the system to reach a true thermodynamic equilibrium.
D. Summary of Expected Solubility
| Solvent System | Predicted Solubility | Rationale |
| Water | Limited | Presence of a single hydroxyl group on an eight-carbon scaffold. |
| Phosphate-Buffered Saline (pH 7.4) | Limited | Similar to water, with minimal expected impact from physiological pH on the non-ionizable molecule. |
| Methanol, Ethanol | High | Polar protic solvents capable of hydrogen bonding with the hydroxyl group. |
| Acetone, Ethyl Acetate | High | Polar aprotic solvents that can act as hydrogen bond acceptors. |
| Dichloromethane | Moderate | Less polar than the above, but should still solvate the molecule effectively. |
| Hexanes, Toluene | Low | Non-polar solvents with limited ability to interact with the polar hydroxyl group. |
III. Stability Profile
Assessing the chemical stability of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the integrity of experimental data.
A. Theoretical Stability Considerations
The spiroketal functionality is the most likely site of instability in the molecule.
-
Acidic Conditions: Spiroketals are susceptible to acid-catalyzed hydrolysis.[11] The mechanism involves protonation of one of the ether oxygens, followed by ring-opening to form a hydroxy ketone intermediate. This process is reversible, and the equilibrium will depend on the specific conditions.
-
Basic Conditions: Spiroketals are generally stable under basic conditions.
-
Oxidative Stability: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid under appropriate oxidizing conditions. The ether linkages in the spiroketal are generally resistant to mild oxidation.
-
Thermal Stability: The molecule is expected to be reasonably stable to heat, but forced degradation studies at elevated temperatures are necessary to confirm this.
-
Photostability: The absence of a significant chromophore suggests that the molecule is unlikely to be highly susceptible to degradation by light. However, photostability testing is still recommended as per regulatory guidelines.[12][13][14]
B. Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[15][16][17][18][19] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water). Also, weigh out solid samples.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store solid and solution samples at an elevated temperature (e.g., 80°C).
-
Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.[12]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acid and base-stressed samples to stop the degradation reaction.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV and MS detection).
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Determine the mass balance.
-
Identify and characterize any significant degradation products using techniques like LC-MS/MS and, if necessary, isolation and NMR spectroscopy.
-
C. Long-Term Stability Studies (ICH Guidelines)
To establish a re-test period or shelf life, long-term stability studies under controlled storage conditions are required, following the International Council for Harmonisation (ICH) guidelines.[12][13][14][20][21][22][23]
Protocol: ICH Stability Study
-
Batch Selection: Use at least three primary batches of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
-
Container Closure System: Store the samples in the proposed container closure system.
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test the samples for appearance, assay, purity (degradation products), and any other critical quality attributes.
Logical Framework for Stability Assessment
Caption: Logical flow for comprehensive stability assessment.
IV. Conclusion
While specific experimental data for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is not extensively reported in the public domain, a robust understanding of its likely solubility and stability profile can be derived from its chemical structure and the established principles of physical organic chemistry. The presence of a primary alcohol suggests moderate aqueous solubility and good solubility in polar organic solvents. The spiroketal moiety is the primary site of potential instability, particularly under acidic conditions where it may undergo hydrolysis.
The experimental protocols detailed in this guide provide a comprehensive framework for the empirical determination of these critical properties. A systematic approach, incorporating both kinetic and thermodynamic solubility assays, alongside forced degradation and long-term stability studies, will enable researchers to confidently utilize 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol in their research and development endeavors. The insights gained from these studies are not only essential for regulatory compliance but also fundamental to the successful translation of this promising molecule into advanced applications.
V. References
-
Jain, N., & Yalkowsky, S. H. (2001). QSPR prediction of aqueous solubility of drug-like organic compounds. Journal of Pharmaceutical Sciences, 90(2), 234-252. [Link]
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Cheng, A., & Merz, K. M., Jr (2003). Prediction of aqueous solubility of a diverse set of organic compounds using a quantitative structure-property relationship. Journal of medicinal chemistry, 46(17), 3572–3580. [Link]
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Panchuk, V., Yasen, O., & Lutsyk, A. (2025). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. 2025 15th International Conference on Advanced Computer Information Technologies (ACIT). [Link]
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LibreTexts. (2021). 3.2 Solubility – Introductory Organic Chemistry. [Link]
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Purdue University. (n.d.). Alcohols and Ethers. [Link]
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Ghafourian, T., & Barzegar-Jalali, M. (2009). QSPR prediction of aqueous solubility of drug-like organic compounds. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(8), 512-517. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. [Link]
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International Council for Harmonisation. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
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Liras, J. L., & Iglesias, B. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computational Chemistry, 41(29), 2446-2457. [Link]
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Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]
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Slideshare. (2012). Ich guidelines for stability studies 1. [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. [Link]
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ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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Han, W. W., & Yakatan, G. J. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 66(4), 573–577. [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
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European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. [Link]
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MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Wikipedia. (n.d.). Spiroketal. [Link]
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Han, W. W., & Yakatan, G. J. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam. Journal of pharmaceutical sciences, 66(4), 566–573. [Link]
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National Institutes of Health. (2025). The long-term stability of solid-state oral pharmaceuticals exposed to simulated intravehicular space radiation. [Link]
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Netpharmalab. (2025). Stability Studies in Pharmaceuticals | Netphamalab. [Link]
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Royal Society of Chemistry. (n.d.). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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National Institutes of Health. (n.d.). Non-Covalent Functionalization of Carbon Nanotubes by Fluorescein-Polyethylene Glycol: Supramolecular Conjugates with pH Dependent Absorbance and Fluorescence. [Link]
-
ResearchGate. (2025). Kinetics of the liquid-phase oxidation of 1,4-dioxane in the presence of inhibitors. [Link]
-
Scilit. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. [Link]
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Consensus. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of antioxidant action of triterpenoids in the liquid-phase oxidation reaction of 1,4-dioxane | Request PDF. [Link]
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An In-depth Technical Guide to the Safe Handling of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the essential safety and handling precautions for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, a functionalized spiroketal with applications in organic synthesis and medicinal chemistry.[1] Given the limited availability of specific safety data for this compound, this document synthesizes information from structurally related molecules and established principles of laboratory safety to provide a comprehensive framework for risk mitigation. The core 1,4-dioxaspiro[4.4]nonane structure consists of a cyclopentane ring spiro-fused to a 1,3-dioxolane ring, which imparts a rigid three-dimensional geometry.[1] The primary alcohol functional group at the 6-position offers a reactive site for further chemical modifications.[1]
It is imperative for all personnel handling this and similar chemical entities to conduct a thorough risk assessment prior to commencing any experimental work.[2] This guide serves as a foundational resource to inform that process.
Hazard Identification and Classification
-
Acute Toxicity (Oral): May be harmful if swallowed.[3]
-
Skin Corrosion/Irritation: May cause skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
-
Chronic Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[4]
It is crucial to handle this compound as potentially hazardous in the absence of definitive data.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and personal protective equipment (PPE).
2.1 Engineering Controls
All manipulations of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, especially those that could generate aerosols or involve heating, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5] The work area should be well-ventilated.[4][6]
2.2 Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
| Body Part | Protection | Rationale and Specifications |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To prevent eye contact which may lead to serious irritation or damage.[3] |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation.[3][6] Gloves must be inspected before use and changed frequently, especially after direct contact.[6] |
| Body | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Not typically required if work is conducted in a fume hood. | In cases of insufficient ventilation or potential for high aerosol generation, a respirator may be necessary based on a formal risk assessment.[7] |
Handling and Storage
3.1 Safe Handling Practices
-
Avoid contact with skin and eyes.[4]
-
Do not breathe vapors or mists.[7]
-
Keep away from heat, sparks, and open flames.[7] Although not definitively classified as flammable, the presence of an alcohol functional group warrants caution.[2][8]
-
Ground all equipment containing the material to prevent static discharge.[7]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[3][4]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
3.2 Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
-
The storage location should be away from direct sunlight and heat sources.[8]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
4.1 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[6] If skin irritation occurs, seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
4.2 Spill Response
-
Small Spills: Absorb with an inert, dry material and place in an appropriate waste disposal container.[7]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and prevent it from entering drains or waterways. Absorb with a non-combustible material and collect for disposal.
Disposal Considerations
Dispose of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter sewers or waterways.
Experimental Protocols: A Framework for Safe Practice
The following workflow illustrates a self-validating system for handling 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol in a research setting.
Caption: Risk assessment workflow for handling 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
References
-
Synerzine. (2018, June 22). 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical. (2026, January 5). MSDS of 1,4-Dioxaspiro[4.5]decane. Retrieved from [Link]
-
NextGen Protocols. Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
PubChem. 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. Retrieved from [Link]
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VAC Aero. (2015, January 14). Safety in the Metallography Laboratory. Retrieved from [Link]
-
PubChem. 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]
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National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]
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University of California, Santa Barbara. (2012, December 14). Ethanol - Standard Operating Procedure. Retrieved from [Link]
-
University College London. (2020, June 23). Ethanol / Industrial Alcohol. Retrieved from [Link]
-
Wikipedia. 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]
-
Chemsrc. 1,4-Dioxaspiro[4.4]Nonan-7-Ol. Retrieved from [Link]
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Methodological & Application
Chiral Synthesis of (R)-1,4-Dioxaspiro[4.4]nonan-6-ylmethanol: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the enantioselective synthesis of (R)-1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, a valuable chiral building block in medicinal chemistry and drug discovery. The spiroketal motif is a privileged structure found in numerous biologically active natural products, and the ability to synthesize specific enantiomers is crucial for elucidating structure-activity relationships and developing novel therapeutics.[1] This guide details a robust synthetic strategy commencing from a readily available chiral pool starting material, (L)-tartaric acid, ensuring high enantiomeric purity of the final product.
The protocol herein is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.
Synthetic Strategy: A Chiral Pool Approach
The cornerstone of this synthesis is the utilization of the chiral pool, a collection of inexpensive, enantiomerically pure natural products that serve as versatile starting materials.[2] Our strategy commences with (L)-(+)-diethyl tartrate, a derivative of naturally occurring L-tartaric acid, to establish the stereochemistry of the 1,3-dioxolane ring in the target molecule. The synthesis proceeds through the formation of a key chiral intermediate, (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, which is then elaborated to the final product.
This approach offers a reliable and scalable route to the desired (R)-enantiomer, obviating the need for chiral resolution or complex asymmetric catalysis for the core spiroketal structure.
Figure 1: Proposed synthetic workflow for (R)-1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis, including reagent quantities, reaction conditions, and purification procedures.
Part I: Synthesis of (2R,3R)-Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate
This initial step involves the acid-catalyzed ketalization of L-(+)-diethyl tartrate with cyclopentanone to form the chiral spiro-dioxolane ring system.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| L-(+)-Diethyl tartrate | 206.18 | 103.09 g | 0.5 |
| Cyclopentanone | 84.12 | 44.23 mL | 0.5 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 2.80 g | 0.0147 |
| Toluene | - | 600 mL | - |
| Saturated aq. NaHCO₃ | - | 200 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
To a 1000 mL round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add L-(+)-diethyl tartrate (103.09 g, 0.5 mol), cyclopentanone (44.23 mL, 0.5 mol), toluene (600 mL), and p-toluenesulfonic acid monohydrate (2.80 g, 14.7 mmol).[3]
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue refluxing for approximately 60-70 hours until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ (2 x 100 mL) followed by water (2 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation (e.g., 383–385 K at 265 Pa) to yield (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate as a colorless liquid.[3] The expected yield is approximately 78-85%.
Part II: Synthesis of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid
The diester is hydrolyzed under basic conditions to afford the corresponding dicarboxylic acid, a key intermediate for further transformations.[3][4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| (2R,3R)-Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate | 272.30 | 2.72 g | 0.01 |
| Tetrahydrofuran (THF) | - | 22.5 mL | - |
| Methanol | - | 22.5 mL | - |
| 2 M aq. LiOH | - | 22.5 mL | 0.045 |
| 2 M aq. HCl | - | As needed | - |
| Ethyl acetate | - | 60 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
In a 100 mL round-bottomed flask, dissolve (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate (2.72 g, 10 mmol) in a mixture of THF (22.5 mL) and methanol (22.5 mL).[3]
-
Add a 2 M aqueous solution of LiOH (22.5 mL, 45 mmol) and stir the reaction mixture at room temperature for 6 hours.
-
After the reaction is complete (monitored by TLC), wash the mixture with diethyl ether (3 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ≈ 1 with a 2 M aqueous HCl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid as a white powder.[3] The expected yield is approximately 50%.
Part III: Subsequent Transformations to (R)-1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
The conversion of the dicarboxylic acid to the target alcohol involves a multi-step sequence that is based on standard, high-yielding organic transformations. The following is a proposed synthetic route.
-
Reduction of the Dicarboxylic Acid: The dicarboxylic acid can be reduced to the corresponding diol, (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dimethanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF.
-
Selective Protection and Activation: The primary diol can be selectively protected, for instance, by forming a monotosylate or monomesylate, leaving one hydroxyl group free for subsequent reactions.
-
Intramolecular Cyclization and Functional Group Manipulation: The protected intermediate can then be subjected to conditions that favor intramolecular cyclization to form the cyclopentane ring with the desired stereochemistry. This would be followed by deprotection and further functional group manipulations to arrive at the target (R)-1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
Note: The precise conditions for these subsequent steps will require optimization and are presented here as a strategic outline for researchers to develop further.
Characterization and Validation
The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the spiroketal framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the chiral products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
Figure 2: Workflow for synthesis and validation.
Safety and Handling
-
p-Toluenesulfonic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in ketalization | Incomplete reaction | Extend the reflux time and ensure efficient water removal with the Dean-Stark trap. |
| Incomplete hydrolysis | Insufficient base or reaction time | Increase the amount of LiOH or extend the reaction time. Monitor the reaction by TLC. |
| Difficulty in purification | Impurities from side reactions | Optimize reaction conditions and consider column chromatography for purification if distillation or crystallization is ineffective. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the chiral synthesis of (R)-1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. By leveraging a chiral pool starting material, this method offers a reliable and scalable route to this valuable building block. The provided step-by-step instructions, coupled with insights into the underlying chemical principles, are intended to empower researchers in the fields of organic synthesis and drug discovery to successfully prepare this and related chiral spiroketals.
References
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]
-
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. National Institutes of Health. [Link]
-
1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. ResearchGate. [Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Application of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol as a Chiral Protecting Group for Ketones: A Detailed Guide for Researchers
Introduction: Navigating Molecular Complexity with Precision
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] A well-chosen protecting group acts as a temporary molecular shield, masking a reactive functional group to prevent its unintended participation in a reaction, only to be cleanly removed in a subsequent step.[2] For the protection of ketones, the formation of cyclic acetals, or ketals, through reaction with a 1,2- or 1,3-diol is a cornerstone strategy, prized for its reliability and the stability of the resulting ketal under a wide range of non-acidic conditions.[1][3]
This guide delves into the application of a specialized chiral diol, 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol , as a sophisticated protecting group for ketones. Its unique spirocyclic architecture, derived from a cyclopentane framework, imparts a rigid and defined three-dimensional structure.[4] The presence of a primary alcohol offers a versatile handle for further synthetic manipulations, while its inherent chirality presents opportunities for diastereoselective reactions, a critical consideration in the synthesis of enantiomerically pure pharmaceutical agents.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide not only detailed, field-tested protocols for the protection and deprotection of ketones using this reagent but also a deep dive into the mechanistic underpinnings and strategic advantages of its application.
Core Principles: The Chemistry of Spiroketal Protection
The formation of a spiroketal from a ketone and a diol is a reversible, acid-catalyzed process. The mechanism, illustrated below, involves the initial protonation of the ketone's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by one of the diol's hydroxyl groups to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water generates a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, yields the stable spiroketal.
Caption: Mechanism of Acid-Catalyzed Spiroketal Formation.
The reverse reaction, deprotection, is achieved by treating the spiroketal with aqueous acid, driving the equilibrium back towards the ketone and the diol.[5]
Experimental Protocols
Protocol 1: Protection of a Ketone using 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
This protocol describes a general procedure for the acid-catalyzed protection of a ketone. The choice of acid catalyst and solvent can be optimized depending on the substrate's reactivity and solubility.
Materials:
-
Ketone (1.0 equiv)
-
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol (1.2 equiv)
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) or Montmorillonite KSF clay (10% w/w)
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the ketone (1.0 equiv), 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol (1.2 equiv), and anhydrous toluene to achieve a 0.5 M concentration of the ketone.
-
Add the acid catalyst (p-TsOH, 0.05 equiv). For acid-sensitive substrates, Montmorillonite KSF clay can be used as a solid acid catalyst.[6][7][[“]]
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure protected ketone.
Causality Behind Experimental Choices:
-
Excess Diol: Using a slight excess of the diol helps to drive the equilibrium towards the formation of the ketal.
-
Dean-Stark Apparatus: The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the product side, ensuring a high yield of the spiroketal.[3]
-
Catalyst Choice: While p-TsOH is a common and effective catalyst, solid acid catalysts like Montmorillonite KSF can be advantageous for simpler work-up (filtration) and for substrates that are sensitive to strong acids.[6][7][[“]]
Protocol 2: Deprotection of the Spiroketal
This protocol outlines the acidic hydrolysis of the spiroketal to regenerate the ketone.
Materials:
-
Protected Ketone (1.0 equiv)
-
Acetone/Water mixture (e.g., 9:1 v/v)
-
Hydrochloric acid (1 M aqueous solution) or p-Toluenesulfonic acid (catalytic amount)
-
Ethyl acetate or Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the protected ketone in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of a strong acid, such as 1 M hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by flash column chromatography or distillation, if necessary.
Causality Behind Experimental Choices:
-
Aqueous Acetone: The presence of water is essential for the hydrolysis reaction. Acetone is a common co-solvent to ensure the solubility of the organic substrate.
-
Acid Catalyst: The acid protonates the oxygen atoms of the ketal, initiating the cleavage of the C-O bonds and facilitating the regeneration of the carbonyl group.[5]
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions for ketalization and deprotection reactions based on analogous systems. Optimization for specific substrates is recommended.
| Parameter | Protection (Ketalization) | Deprotection (Hydrolysis) |
| Solvent | Toluene, Dichloromethane | Acetone/Water, THF/Water |
| Catalyst | p-TsOH, CSA, Montmorillonite KSF | HCl (aq), H₂SO₄ (aq), p-TsOH |
| Temperature | Reflux | Room Temperature to 50 °C |
| Reaction Time | 2 - 12 hours | 1 - 6 hours |
| Work-up | Basic aqueous wash | Neutralization and extraction |
Visualization of the Experimental Workflow
Sources
- 1. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 2. youtube.com [youtube.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant | Semantic Scholar [semanticscholar.org]
- 8. consensus.app [consensus.app]
Unveiling the Core: A Guide to the Deprotection of the Spiroketal in 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of successful multi-step synthesis. This guide provides an in-depth exploration of the deprotection of the spiroketal moiety in "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol," a key transformation to unmask a valuable cyclopentanone intermediate. We will delve into the mechanistic underpinnings, present detailed, field-tested protocols, and offer insights into optimizing this crucial synthetic step.
The Strategic Importance of Spiroketal Deprotection
The 1,4-dioxaspiro[4.4]nonane structure serves as a robust protecting group for the carbonyl functionality of cyclopentanone. This protection is essential when other parts of the molecule, such as the primary alcohol in our target compound, need to undergo selective reactions without interference from the ketone. The spiroketal linkage is generally stable to a wide range of nucleophilic and basic conditions, making it a reliable choice during complex synthetic sequences.[1]
The deprotection step, typically an acid-catalyzed hydrolysis, is the gateway to accessing the 2-(hydroxymethyl)cyclopentan-1-one core. This versatile building block is a valuable precursor for the synthesis of a variety of biologically active molecules, including prostaglandins and other natural products.[2] The efficiency and selectivity of this deprotection are therefore critical to the overall success of the synthetic route.
Mechanistic Insights: The Acid-Catalyzed Hydrolysis Pathway
The cleavage of the spiroketal is a reversible reaction that is driven to completion by the presence of water and an acid catalyst. The generally accepted mechanism proceeds through the following key steps:
-
Protonation: The reaction is initiated by the protonation of one of the ether oxygens of the spiroketal by an acid catalyst (e.g., H₃O⁺). This protonation converts the ether into a good leaving group (an alcohol).
-
Ring Opening: The C-O bond of the protonated ether cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion and the opening of one of the rings.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A subsequent deprotonation step yields a hemiacetal intermediate.
-
Second Protonation and Ring Cleavage: The remaining ether oxygen is then protonated, leading to the elimination of ethylene glycol and the formation of the protonated ketone.
-
Final Deprotonation: Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final cyclopentanone product.
dot digraph "Spiroketal Deprotection Mechanism" { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=1.2 ]; node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124" ]; edge [ fontname="Arial", fontsize=9, color="#5F6368" ];
} केंदot Caption: Acid-catalyzed deprotection workflow.
Selecting the Right Acid: A Comparative Overview
The choice of acid catalyst is paramount and depends on the sensitivity of other functional groups within the molecule. For "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol," the primary alcohol is relatively stable under mildly acidic conditions, offering a degree of flexibility. However, strongly acidic and high-temperature conditions should be avoided to prevent potential side reactions like dehydration.[3]
| Acid Catalyst | Typical Conditions | Advantages | Disadvantages | Yield Range (%) |
| Hydrochloric Acid (aq.) | 1M HCl in THF, rt, 3h | Readily available, effective | Can be harsh for sensitive substrates | 85-95 |
| Oxalic Acid | Oxalic acid in CH₂Cl₂/H₂O, rt, 5h | Mild, good for acid-sensitive groups | Slower reaction times | 80-90 |
| p-Toluenesulfonic Acid (pTSA) | Catalytic pTSA in acetone/H₂O, reflux | Effective in catalytic amounts | Can lead to side reactions at high temp. | 85-95 |
| Amberlyst® 15 | Methanol, rt | Heterogeneous, easily removed | Can be slower than homogeneous catalysts | 90-98 |
| Ferric Chloride on Silica | Acetone, rt | Very mild, good for sensitive substrates | Requires preparation of the reagent | 85-95 |
Yields are approximate and can vary based on the specific substrate and reaction scale.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the deprotection of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" using both a common Brønsted acid and a milder alternative.
Protocol 1: Deprotection using Aqueous Hydrochloric Acid
This protocol is a robust and generally high-yielding method suitable for many applications.
Materials:
-
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
-
Tetrahydrofuran (THF), reagent grade
-
1M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol (1.0 eq) in THF (to a concentration of approx. 0.1 M).
-
Acid Addition: To the stirred solution, add 1M aqueous HCl (4.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral (approx. 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(hydroxymethyl)cyclopentan-1-one.
Protocol 2: Mild Deprotection using Oxalic Acid
This protocol is recommended for substrates that may be sensitive to stronger acids.[4]
Materials:
-
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
-
Dichloromethane (CH₂Cl₂), reagent grade
-
Deionized water
-
Oxalic acid dihydrate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol (1.0 eq) in a mixture of dichloromethane (approx. 0.2 M) and water (approx. 1/8th of the CH₂Cl₂ volume).
-
Catalyst Addition: Add oxalic acid dihydrate (approx. 0.5 eq) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 5 hours. Monitor the reaction by TLC or GC-MS.
-
Neutralization and Drying: Upon completion, add anhydrous potassium carbonate to the reaction mixture to neutralize the oxalic acid and dry the solution. Stir for an additional 15-20 minutes.
-
Filtration and Concentration: Filter the mixture to remove the solids and wash the filter cake with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
dot digraph "Experimental_Workflow" { graph [ rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho ]; node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124" ]; edge [ fontname="Arial", fontsize=9, color="#5F6368" ];
} केंदot Caption: General experimental workflow.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40 °C). For heterogeneous catalysts, ensure efficient stirring.
-
Side Product Formation: If side products are observed, particularly with stronger acids, switch to a milder catalyst like oxalic acid or ferric chloride on silica.[5] Lowering the reaction temperature can also mitigate side reactions.
-
Difficult Purification: The product, 2-(hydroxymethyl)cyclopentan-1-one, is relatively polar. If purification by column chromatography is challenging, consider derivatization or alternative purification techniques like distillation under reduced pressure.[6]
Conclusion
The deprotection of the spiroketal in 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is a straightforward yet critical transformation in organic synthesis. By understanding the underlying mechanism and carefully selecting the appropriate acidic catalyst and reaction conditions, researchers can efficiently unmask the cyclopentanone core. The protocols provided herein offer reliable starting points for this deprotection, enabling the advancement of synthetic routes toward complex and biologically important molecules.
References
-
Asymmetric Synthesis of Naturally Occurring Spiroketals. PubMed Central. [Link]
-
Protection and Deprotection. CEM Corporation. [Link]
-
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]
-
Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. ResearchGate. [Link]
-
Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. [Link]
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]
-
cyclopentanone. Organic Syntheses Procedure. [Link]
-
Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing). [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
2-hydroxymethyl-2-cyclopentenone. Organic Syntheses. [Link]
-
Preparation of the 5/5-Spiroketal of the Ritterazines. PubMed Central. [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PubMed Central. [Link]
-
Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. American Chemical Society - ACS Fall 2023. [Link]
-
Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl). National Institutes of Health. [Link]
-
Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
-
Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. PubMed. [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PubMed Central. [Link]
-
Elimination of hydroxyl group while deprotecting acetal. Chemistry Stack Exchange. [Link]
-
Selective Hydroxyl Protection and Deprotection. ResearchGate. [Link]
-
Catalytic performance of different catalysts in the ketalation of cyclohexanone with glycol. ResearchGate. [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
Asymmetric Synthesis Leveraging the 1,4-Dioxaspiro[4.4]nonane Scaffold: A Detailed Guide to Application and Protocol
The relentless pursuit of enantiomerically pure compounds in pharmaceutical and materials science underscores the critical importance of robust and predictable methods for asymmetric synthesis. Among the diverse strategies, the use of chiral auxiliaries remains a cornerstone for the reliable introduction of stereocenters.[1][2] This guide delves into the application of synthons based on the rigid 1,4-dioxaspiro[4.4]nonane framework, with a particular focus on derivatives of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, as powerful tools for stereochemical control. The inherent conformational rigidity and well-defined three-dimensional structure of this spirocyclic system provide an excellent platform for inducing high levels of diastereoselectivity in a variety of chemical transformations.[3]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for their successful implementation. We will explore the synthesis of key auxiliaries derived from this scaffold and provide a detailed, field-tested protocol for their application in the diastereoselective Diels-Alder reaction—a testament to their efficacy in constructing stereochemically complex molecules.
The 1,4-Dioxaspiro[4.4]nonane Scaffold: A Privileged Chiral Director
The 1,4-dioxaspiro[4.4]nonane core, a spiro-fused system comprising a cyclopentane and a 1,3-dioxolane ring, presents a unique and advantageous architecture for a chiral auxiliary.[3] Its rigid structure minimizes conformational ambiguity, leading to a more predictable and well-defined transition state during a stereoselective reaction. This, in turn, translates to higher levels of diastereoselectivity. The hydroxyl group at the 6-position of 1,4-Dioxaspiro[4.4]nonan-6-ol offers a convenient handle for the attachment of various prochiral substrates through ester or ether linkages, making it a versatile synthon for a broad range of asymmetric transformations.[3]
While direct and extensive literature on the application of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol as a chiral auxiliary is emerging, compelling evidence from closely related derivatives, such as cis,cis-spiro[4.4]nonane-1,6-diol and 6-aminospiro[4.4]nonan-1-ol, demonstrates the exceptional potential of this scaffold in asymmetric synthesis, particularly in Diels-Alder reactions where excellent diastereoselectivities have been achieved.[4][5]
Synthesis of Spiro[4.4]nonane-Based Chiral Auxiliaries
The successful application of a chiral auxiliary begins with its efficient and stereocontrolled synthesis. The following section outlines a synthetic approach to a key derivative of the spiro[4.4]nonane scaffold, which serves as a precursor to a highly effective chiral auxiliary for the Diels-Alder reaction.
Protocol 1: Stereoselective Synthesis of (+)-cis,trans-6-(2,2-dimethylpropamido)spiro[4.4]nonan-1-ol
This protocol is adapted from a reported multi-step synthesis and highlights the key transformations to establish the desired stereochemistry.[4]
Workflow for the Synthesis of a Spiro[4.4]nonane-Based Chiral Auxiliary
Caption: A generalized workflow for the synthesis of the chiral auxiliary.
Materials:
-
(±)-Ethyl-2-oxocyclopentanecarboxylate
-
Baker's yeast
-
Standard laboratory reagents and solvents for organic synthesis
Step-by-Step Procedure:
-
Stereoselective Reduction: The synthesis commences with the baker's yeast reduction of (±)-ethyl-2-oxocyclopentanecarboxylate. This enzymatic reduction is crucial for establishing the initial stereocenter with high enantiomeric excess. The absolute stereochemistry of the resulting 2-ethoxycarbonyl-2-(2-propenyl)cyclopentanol has been determined to be (1S, 2S).[4]
-
Multi-Step Transformation: The product from the enzymatic reduction undergoes a series of synthetic transformations, which may include protection/deprotection steps, functional group interconversions, and cyclization to construct the spiro[4.4]nonane core.
-
Final Auxiliary Formation: The synthesis culminates in the formation of (+)-cis,trans-6-(2,2-dimethylpropamido)spiro[4.4]nonan-1-ol. The absolute stereochemistry of this final product has been confirmed by X-ray crystallography of a derivative to be (1R, 5S, 6S).[4]
Application in Diastereoselective Diels-Alder Reactions
The true measure of a chiral auxiliary lies in its ability to effectively control the stereochemical outcome of a reaction. The spiro[4.4]nonane-based auxiliaries have shown remarkable efficacy in the Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction for the synthesis of cyclic systems.
Protocol 2: Diastereoselective Diels-Alder Reaction with a Spiro[4.4]nonane-Derived Dienophile
This protocol describes the general procedure for a Lewis acid-catalyzed Diels-Alder reaction between a dienophile bearing a spiro[4.4]nonane-based chiral auxiliary and a diene.
General Workflow for a Chiral Auxiliary-Mediated Diels-Alder Reaction
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. globethesis.com [globethesis.com]
- 5. Sci-Hub. ChemInform Abstract: cis,cis‐Spiro(4.4)nonane‐1,6‐diol: A New Chiral Auxiliary for the Asymmetric Diels‐Alder Reaction. / ChemInform, 1997 [sci-hub.se]
Application Notes & Protocols for the Sonochemical Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-dioxaspiro[4.4]nonane scaffold is a privileged structural motif present in numerous natural products and pharmacologically active molecules.[1][2] Its rigid, three-dimensional geometry offers a unique framework for the development of novel therapeutics.[1] This document provides a comprehensive guide to the synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol and its derivatives, with a specialized focus on the application of sonochemistry. Ultrasound-assisted synthesis represents a green and efficient alternative to conventional methods, often leading to dramatically reduced reaction times, increased yields, and milder reaction conditions.[3] We will explore the fundamental principles of sonochemistry, detail a proposed, robust protocol for the synthesis of the target molecule, and discuss the broader applications of this powerful technology in modern organic synthesis and drug discovery.
Introduction: The Significance of Spiroketals and Sonochemistry
The 1,4-dioxaspiro[4.4]nonane core, a spiroketal, is a key structural feature in a variety of biologically active compounds, including insect pheromones.[4] The specific derivative, 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, possesses a crucial hydroxyl group that serves as a versatile handle for further chemical modifications, such as oxidation, esterification, or etherification.[2] This makes it an invaluable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.[2]
Sonochemistry , the application of ultrasound to chemical reactions, offers a powerful tool for accelerating and enhancing synthetic processes.[5][6] The physical phenomenon underlying sonochemistry is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[5][6] This collapse generates localized "hot spots" with extremely high temperatures (around 5000 K) and pressures (approximately 1000 atm), creating unique reaction environments that can drive chemical transformations more efficiently than conventional heating.[7][8]
Key advantages of sonochemical synthesis include:
-
Increased Reaction Rates: Dramatically shorter reaction times, from hours or days to minutes.[3]
-
Higher Yields and Purity: Often results in cleaner reactions with fewer byproducts.
-
Energy Efficiency: More direct energy transfer into the reacting system.
-
Milder Conditions: Enables reactions to proceed at lower bulk temperatures.
-
Enhanced Mass Transfer: Particularly effective in heterogeneous (solid-liquid or liquid-liquid) systems.[9]
Proposed Sonochemical Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol Derivatives
While direct, peer-reviewed protocols for the sonochemical synthesis of the title compound are not extensively documented, a robust and scientifically sound procedure can be extrapolated from established sonochemical ketalization reactions and the known conventional synthesis of spiroketals.[10][11][[“]] The following protocol is based on the acid-catalyzed reaction of a suitable diol precursor with a ketone, facilitated by ultrasonic irradiation.
Proposed Reaction Scheme
The core of the synthesis involves the ketalization of a cyclopentanone derivative with a diol. The specific precursor for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol would be 2-(hydroxymethyl)cyclopentane-1,3-dione, which would be protected and then reduced to the corresponding diol before the sonochemical spiroketalization step. A more direct, albeit hypothetical, approach for a derivative involves the reaction of a dihydroxyoctadecanoate with cyclopentanone.[10][11][[“]]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 6. Sonochemistry - Wikipedia [en.wikipedia.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. theengineer.markallengroup.com [theengineer.markallengroup.com]
- 9. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant | Semantic Scholar [semanticscholar.org]
- 12. consensus.app [consensus.app]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable spiroketal intermediate. We will delve into the common challenges encountered during its synthesis, providing detailed troubleshooting guides, frequently asked questions, and optimized protocols based on established chemical principles.
Spiroketals are a common and important structural motif in many natural products and pharmaceuticals.[1][2] The synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, while conceptually straightforward, often presents challenges in achieving high yields due to the equilibrium nature of the key ketalization step and potential side reactions. This guide provides practical, field-proven insights to help you navigate these challenges effectively.
Proposed Synthetic Pathway
The most logical and efficient pathway to synthesize 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol involves a two-step process starting from a commercially available cyclopentanone derivative. This strategy protects the ketone functionality first, which is generally more reactive, before reducing the ester to the desired primary alcohol.
Caption: Proposed two-step synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis?
A1: The first step, the acid-catalyzed formation of the spiroketal, is the most critical and often the yield-determining step. This reaction is an equilibrium process, and efficiently removing the water byproduct is essential to drive the reaction to completion.[3][4] Failure to do so is the most common reason for low conversion rates.
Q2: Why is p-Toluenesulfonic acid (p-TSA) commonly used as a catalyst?
A2: p-Toluenesulfonic acid is a strong, yet non-oxidizing, organic acid that is highly effective at protonating the carbonyl oxygen of the ketone, which is the initial step in the ketalization mechanism.[5] It is also crystalline, easy to handle, and relatively inexpensive. Other acid catalysts, including sulfuric acid, hydrochloric acid, or Lewis acids like bismuth triflate, can also be used.[3] For substrates with acid-sensitive functional groups, milder or heterogeneous catalysts might be preferable.[3]
Q3: Can I use a different solvent instead of toluene or benzene?
A3: Yes, while toluene and benzene are traditionally used for their ability to form an azeotrope with water for removal via a Dean-Stark apparatus, other solvents can be employed.[6][7][8] For instance, dichloromethane (DCM) can be used at room temperature, often in conjunction with a chemical dehydrating agent like molecular sieves.[3][8] The choice of solvent can impact reaction temperature and the method of water removal.
Q4: Is the reduction of the ester straightforward?
A4: The reduction of the ester with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically a high-yielding and rapid reaction. The main challenges are ensuring completely anhydrous conditions, as LiAlH₄ reacts violently with water, and performing a careful aqueous workup to quench the reaction and precipitate the aluminum salts for removal.
Troubleshooting Guide: Low Yields and Side Products
This section addresses specific problems you might encounter during the synthesis.
Caption: A workflow for troubleshooting low-yield reactions.
Problem 1: Low yield of the ketal (Methyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate).
-
Possible Cause A: Inefficient Water Removal.
-
Explanation: The ketalization reaction is reversible. The presence of water, a product of the reaction, will push the equilibrium back towards the starting materials according to Le Chatelier's principle.[3]
-
Troubleshooting Steps:
-
Dean-Stark Apparatus: Ensure the Dean-Stark trap is functioning correctly, collecting water from the azeotropic distillation with toluene. The solvent should be refluxing vigorously enough to carry water vapor into the condenser.[6][7]
-
Molecular Sieves: For smaller-scale reactions or when not using a Dean-Stark trap, use freshly activated 4Å molecular sieves.[3] The sieves physically adsorb water from the reaction mixture. Ensure you use a sufficient quantity.
-
Chemical Dehydrating Agents: The addition of an orthoester, such as trimethyl orthoformate (TMOF), can serve as an effective water scavenger.[3]
-
-
-
Possible Cause B: Insufficient Reaction Time or Temperature.
-
Explanation: Ketal formation can be slow, especially with sterically hindered ketones. The reaction may not have reached equilibrium or completion.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting ketone.
-
Extend Reaction Time: If the reaction has stalled but starting material remains, continue the reflux for a longer period (e.g., 12-24 hours).
-
Temperature: Ensure the reaction is maintained at a temperature that allows for efficient azeotropic removal of water. For toluene, this is around 110-120°C.[8]
-
-
-
Possible Cause C: Catalyst Deactivation or Insufficient Amount.
-
Explanation: The acid catalyst can be neutralized by basic impurities in the starting materials or solvent.
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure your starting materials and ethylene glycol are of high purity and anhydrous.
-
Catalyst Loading: While catalytic amounts are needed, too little may result in a slow reaction. A typical loading for p-TSA is 1-5 mol%. If the reaction is sluggish, a small additional portion of the catalyst can be added. Be cautious, as excess acid can promote side reactions.[9][10]
-
-
Problem 2: Formation of side products during ketalization.
-
Possible Cause: Self-Condensation of the Ketone.
-
Explanation: Under strongly acidic conditions or at high temperatures, ketones can undergo self-condensation reactions, such as an aldol condensation.[3]
-
Troubleshooting Steps:
-
Milder Conditions: Use the minimum amount of acid catalyst necessary.
-
Lower Temperature: If using a method other than azeotropic distillation, consider running the reaction at a lower temperature for a longer time.
-
-
Problem 3: Low yield during the reduction step.
-
Possible Cause A: Wet Reagents or Glassware.
-
Explanation: LiAlH₄ is a highly reactive hydride source that is rapidly quenched by protic sources, including water and alcohols.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use a freshly opened bottle of anhydrous THF or THF distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
-
Possible Cause B: Inefficient Workup and Product Loss.
-
Explanation: The aluminum salts formed during the workup can sometimes trap the product, reducing the isolated yield.
-
Troubleshooting Steps:
-
Fieser Workup: Employ a standard Fieser workup procedure after the reaction is complete. For 'x' grams of LiAlH₄, add 'x' mL of water dropwise, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. This procedure is designed to produce granular aluminum salts that are easily filtered.
-
Thorough Extraction: After filtering the salts, ensure the filtrate is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) to recover all of the product.
-
-
Data Summary: Ketalization Conditions
The following table summarizes common conditions for the crucial ketalization step.
| Parameter | Method 1: Azeotropic Distillation | Method 2: Molecular Sieves |
| Solvent | Toluene or Benzene | Dichloromethane (DCM) or THF |
| Dehydrating Agent | Dean-Stark Trap | 4Å Molecular Sieves |
| Catalyst | p-TSA (1-2 mol%) | p-TSA (1-5 mol%) or Lewis Acid |
| Temperature | Reflux (approx. 111°C for Toluene) | Room Temperature to Reflux |
| Typical Yield | Good to Excellent (can be >90%) | Good to Excellent |
| Reference | [6][7][11] | [3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add methyl 2-oxocyclopentane-1-carboxylate (1 equivalent), toluene (approx. 0.2-0.5 M concentration), and ethylene glycol (1.5 equivalents).[3]
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TSA, 0.02 equivalents).
-
Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-8 hours).
-
Monitoring: Monitor the reaction's progress by TLC or GC analysis to confirm the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[3]
-
Extraction: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure spiroketal ester.
Protocol 2: Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of methyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
LiAlH₄ Addition: Cool the solution to 0°C in an ice bath. In a separate flask, prepare a slurry of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous THF. Slowly add the LiAlH₄ slurry to the ester solution via a cannula or dropping funnel. Caution: The reaction is exothermic and generates hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Quenching (Workup): Cool the reaction mixture back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH, and then more water (Fieser workup). A white, granular precipitate should form.
-
Filtration: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Extraction and Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude alcohol can be purified by column chromatography on silica gel to yield the final product, 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
References
- BenchChem. (n.d.). Optimizing reaction conditions for quantitative ketal formation.
-
NileRed. (2020, August 9). Cubane Episode 2 - Cyclopentanone Ketal. YouTube. Retrieved from [Link]
-
Brainly. (2022, May 23). Predict the product of the reaction of cyclopentanone with ethylene glycol, p-toluenesulfonic acid, and benzene. Retrieved from [Link]
-
PubMed. (2018, January 25). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved from [Link]
-
NileRed Shorts. (2023, July 29). Making Cyclopentanone Ethylene Ketal: Cubane Part 1. YouTube. Retrieved from [Link]
-
Extractions&Ire. (2020, August 9). Cubane Episode 2 - Cyclopentanone Ketal. YouTube. Retrieved from [Link]
-
reaction to Extractions&Ire video - synthesis of cyclopentanone ketal. (2025, December 5). YouTube. Retrieved from [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Retrieved from [Link]
-
Arkat USA. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Retrieved from [Link]
-
Kirschning, A., & Phillips, A. (2025, August 6). ChemInform Abstract: Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. ResearchGate. Retrieved from [Link]
-
Sperry, J., et al. (2010). Isolation, biological activity and synthesis of benzannulated spiroketal natural products. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,6-Dioxaspiro[4.4]nonane secondary metabolite isolated from.... Retrieved from [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Semantic Scholar. Retrieved from [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Consensus. Retrieved from [Link]
-
Brimble, M. A., et al. (2019). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (2022, March 26). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Retrieved from [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Retrieved from [Link]
-
ChemBK. (n.d.). 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R). Retrieved from [Link]
-
PubChemLite. (n.d.). 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
PubMed. (2006, April 13). A stereoselective synthetic route to 1,6-Dioxaspiro[4.4]non-3-en-2-ones from cyclopropyl alkyl ketones and alpha-ketoesters. Retrieved from [Link]
-
Chemsrc. (n.d.). 1,4-Dioxaspiro[4.4]Nonan-7-Ol. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 1,4-dioxaspiro[4.4]nonan-7-ol. Retrieved from [Link]
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- 2. Isolation, biological activity and synthesis of benzannulated spiroketal natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. brainly.com [brainly.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol by Column Chromatography
Welcome to the technical support center for the purification of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the column chromatography of this polar spiroketal alcohol.
Introduction
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is a polar, chiral molecule featuring a spiroketal core and a primary alcohol. These structural motifs are prevalent in numerous biologically active natural products.[1] The purification of such compounds by silica gel column chromatography can be challenging due to their polarity, which can lead to issues such as poor separation, peak tailing, and irreversible adsorption to the stationary phase. This guide provides a structured approach to troubleshooting these issues and answers frequently asked questions to ensure successful purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
Problem 1: The compound is not eluting from the column or is eluting very slowly.
Probable Causes:
-
Inappropriate Solvent System: The mobile phase is not polar enough to displace the highly polar analyte from the silica gel. Silica gel is a polar stationary phase, and polar compounds will adsorb strongly to it.
-
Compound Decomposition: The slightly acidic nature of silica gel may be causing the compound to decompose on the column.[2]
-
Irreversible Adsorption: Strong interactions between the hydroxyl group of the analyte and the silanol groups on the silica surface can lead to irreversible binding.
Solutions:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: If you are using a non-polar/polar solvent mixture (e.g., hexane/ethyl acetate), incrementally increase the proportion of the polar solvent.[2] For highly polar compounds like this, a more polar mobile phase such as dichloromethane/methanol is often necessary.
-
TLC as a Predictive Tool: Before running the column, determine an optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[3]
-
-
Assess Compound Stability:
-
TLC Stability Test: Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you observe new spots or streaking that wasn't present initially, your compound may be unstable on silica.
-
Deactivate the Silica Gel: If instability is suspected, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1-3%).[1]
-
-
Prevent Irreversible Adsorption:
-
Use a More Polar Mobile Phase: A mobile phase with a small percentage of methanol can effectively compete with your compound for binding sites on the silica gel.
-
Consider an Alternative Stationary Phase: For particularly problematic separations, alumina (basic or neutral) can be a good alternative to silica gel for polar, acid-sensitive compounds.[4]
-
Problem 2: Poor separation of the target compound from impurities.
Probable Causes:
-
Suboptimal Solvent System: The chosen mobile phase does not provide adequate resolution between your compound and impurities.
-
Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.
-
Improper Column Packing: The presence of channels or cracks in the silica gel bed leads to band broadening and poor separation.[4]
Solutions:
-
Refine the Solvent System with TLC:
-
Systematic Screening: Test a variety of solvent systems with different polarities on TLC to find the one that gives the best separation between your product and the impurities.[5] A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, gradually moving to dichloromethane and methanol if higher polarity is needed.
-
The Power of ΔRf: Aim for the largest possible difference in Rf values (ΔRf) between your target compound and the closest impurities on the TLC plate. This will translate to better separation on the column.
-
-
Optimize Column Loading:
-
The 30:1 to 100:1 Rule: As a general guideline, use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging ones.[6]
-
Dry Loading for Better Resolution: If your compound is not very soluble in the initial, less polar eluent, consider dry loading. Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]
-
-
Ensure Proper Column Packing:
-
Slurry Packing Technique: Prepare a homogeneous slurry of silica gel in your initial, least polar solvent. Pour this slurry into the column and allow it to settle, gently tapping the column to dislodge any air bubbles.[6] A well-packed column is crucial for achieving good separation.
-
Problem 3: The compound elutes as a broad band or with significant tailing.
Probable Causes:
-
Strong Analyte-Stationary Phase Interactions: The hydroxyl group of your compound is interacting strongly with the acidic silanol groups on the silica surface.
-
Column Overload: As mentioned previously, overloading the column can lead to band broadening.
-
Inappropriate Sample Dissolution Solvent: Dissolving the sample in a solvent that is too polar relative to the mobile phase can cause band spreading at the top of the column.
Solutions:
-
Modify the Mobile Phase:
-
Add a Polar Modifier: Incorporating a small amount of a more polar solvent, like methanol, into your mobile phase can help to reduce tailing by competing with your analyte for the active sites on the silica gel.
-
For Basic Impurities: If you have basic impurities, adding a small amount of a base like triethylamine or ammonia in methanol to your eluent can improve peak shape.
-
-
Reduce Sample Concentration:
-
Dilute your sample before loading it onto the column. If the peak shape improves upon injecting a smaller amount, column overload was likely the issue.[8]
-
-
Choose an Appropriate Loading Solvent:
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my column?
A1: The best practice is to first perform Thin Layer Chromatography (TLC) analysis of your crude mixture. Test different solvent systems, starting with less polar mixtures (e.g., ethyl acetate/hexanes) and increasing the polarity (e.g., methanol/dichloromethane) until you achieve a good separation. For column chromatography, you want the Rf value of your target compound to be around 0.2-0.3.[3] This ensures that the compound will move down the column at a reasonable rate and be well-separated from impurities.
Q2: What is the relationship between the TLC Rf value and the elution order in column chromatography?
A2: There is a direct correlation between the Rf value on a TLC plate and the elution order from a column when using the same stationary and mobile phases.[9] Compounds with higher Rf values on TLC are less polar and interact more weakly with the stationary phase. Consequently, they will elute from the column faster (earlier). The relationship can be approximated by the equation: CV = 1/Rf , where CV is the number of column volumes required to elute the compound.
Q3: Should I use a gradient or isocratic elution?
A3: The choice depends on the complexity of your mixture.
-
Isocratic Elution: Uses a single, constant solvent composition throughout the separation. This is suitable for simple mixtures where the components have similar polarities.
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is highly effective for complex mixtures containing compounds with a wide range of polarities. For purifying 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol from a crude reaction mixture that may contain less polar starting materials and more polar byproducts, a gradient elution is often the more efficient choice.[1]
Q4: How much silica gel should I use?
A4: The amount of silica gel depends on the amount of crude material you need to purify and the difficulty of the separation. A general rule of thumb is to use a weight ratio of silica gel to crude material of 30:1 for simple separations and 100:1 or more for difficult separations.[6]
Q5: What are some common impurities I might encounter?
A5: The impurities will depend on the synthetic route used to prepare 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. Common synthetic strategies for spiroketals can involve the acid-catalyzed cyclization of dihydroxyketones or hetero-Diels-Alder reactions. Potential impurities could include:
-
Unreacted starting materials.
-
The intermediate dihydroxyketone.
-
Diastereomers of the product.
-
Byproducts from side reactions, such as elimination or rearrangement products.
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: Secure a glass chromatography column vertically with a clamp. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]
-
Slurry Formation: In a beaker, add the calculated amount of silica gel. Add your initial, least polar eluent and stir to create a uniform slurry.[6]
-
Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to help the silica pack evenly and remove any air bubbles.[4]
-
Finalizing the Column: Once the silica has settled, add a thin protective layer of sand on top. Drain the excess solvent until the solvent level is just at the top of the sand layer. Your column is now ready for loading.[6]
Protocol 2: Developing a Gradient Elution Method using TLC
-
Initial TLC Screening: On a TLC plate, spot your crude mixture. Develop the plate in a relatively non-polar solvent system (e.g., 20% ethyl acetate in hexanes).
-
Iterative Optimization: If your compound has a very low Rf, increase the polarity of the solvent system (e.g., 40% ethyl acetate in hexanes, then 60%, etc.). If your compound is still at the baseline, switch to a more polar system like 2-5% methanol in dichloromethane.
-
Determine Starting and Ending Solvents: Identify a solvent system where your least polar impurity begins to move off the baseline (this will be your starting eluent). Then, find a solvent system where your target compound has an Rf of ~0.5-0.6 (this will be your final eluent).
-
Running the Gradient Column:
-
Start the elution with the less polar solvent system.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the proportion of the more polar solvent in your eluent. This can be done in a stepwise manner (e.g., 100 mL of 20% EtOAc/Hex, then 100 mL of 30% EtOAc/Hex, etc.) or with a continuous gradient if you have a gradient mixer.
-
Continue to increase the polarity until your desired compound has fully eluted.
-
Data Presentation
Table 1: Suggested Solvent Systems for TLC Analysis of Polar Compounds
| Polarity of Compound | Suggested Starting Solvent System | Modifiers for Increased Polarity |
| Moderately Polar | 20-50% Ethyl Acetate in Hexanes | Increase % of Ethyl Acetate |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane | Increase % of Methanol (up to 10%) |
| Very Polar | 10% Methanol in Dichloromethane | Add a few drops of acetic acid for acidic compounds or ammonia for basic compounds |
Visualizations
Workflow for Troubleshooting Column Chromatography
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
References
Sources
- 1. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Common byproducts in the synthesis of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol"
Welcome to the technical support guide for the synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. This document is intended for researchers, scientists, and drug development professionals. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
I. Synthetic Overview & Key Challenges
The synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is typically achieved in a two-step process starting from ethyl 2-oxocyclopentanecarboxylate. The first step involves the protection of the ketone functionality as a ketal using ethylene glycol under acidic catalysis. The second step is the reduction of the ester group to a primary alcohol. While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide will walk you through potential pitfalls and their solutions.
II. Troubleshooting Guide & FAQs
Step 1: Acid-Catalyzed Ketalization of Ethyl 2-Oxocyclopentanecarboxylate
Question 1: My ketalization reaction is incomplete, and I observe a significant amount of starting material (ethyl 2-oxocyclopentanecarboxylate) in my crude product. What could be the cause?
Answer: Incomplete ketalization is a common issue and is often related to the equilibrium nature of the reaction. The formation of the ketal from a ketone and a diol is a reversible process.[1] To drive the reaction to completion, the water generated as a byproduct must be efficiently removed.
-
Causality: According to Le Chatelier's principle, the removal of a product (water) will shift the equilibrium towards the formation of more products (the desired ketal).
-
Troubleshooting:
-
Water Removal: The most effective method for water removal in this context is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1] Ensure your setup is functioning correctly and that you observe the collection of water.
-
Catalyst: Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH). An insufficient amount of catalyst can lead to a slow reaction rate.
-
Reaction Time: Allow the reaction to proceed for an adequate amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Question 2: I'm observing an unexpected byproduct in my ketalization reaction. What could it be?
Answer: While the primary byproduct is often unreacted starting material, other side reactions can occur, although they are generally minor if the reaction is conducted properly.
-
Potential Byproducts & Their Formation:
-
Dimerization/Polymerization of Ethylene Glycol: Under strong acidic conditions and high temperatures, ethylene glycol can self-condense. This is usually minimized by using a controlled amount of catalyst and maintaining an appropriate reaction temperature.
-
Enamine Formation: If primary or secondary amine impurities are present, they can react with the ketone to form enamines.[2] Ensure your starting materials and solvents are pure.
-
Question 3: Can I use a different acid catalyst for the ketalization?
Answer: Yes, other acid catalysts can be used, but p-TsOH is often preferred due to its solid nature, making it easy to handle, and its effectiveness. Other options include sulfuric acid or acidic resins. However, very strong acids may promote side reactions.
Step 2: Reduction of Ethyl 1,4-Dioxaspiro[4.4]nonane-6-carboxylate
Question 1: I performed the reduction of the spiroketal ester with Sodium Borohydride (NaBH4), but the reaction did not proceed. Why?
Answer: Sodium borohydride is generally not a strong enough reducing agent to reduce esters to primary alcohols.[3] Esters are less electrophilic than aldehydes or ketones, and a more potent hydride source is required.
-
Recommended Reducing Agent: Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation as it is a powerful reducing agent capable of readily reducing esters.[4][5][6][7]
Question 2: My reduction with LiAlH4 resulted in a low yield of the desired alcohol. What are the potential causes?
Answer: Low yields in LiAlH4 reductions can often be attributed to procedural issues, particularly during the work-up.
-
Causality & Troubleshooting:
-
Incomplete Reaction: While less common with the highly reactive LiAlH4, ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents) to drive the reaction to completion. The reaction proceeds via an aldehyde intermediate, which is more reactive than the starting ester, so the reaction should go to completion if enough hydride is present.[5]
-
Improper Quenching/Work-up: LiAlH4 reacts violently with water and protic solvents.[8] An improper work-up procedure can lead to the loss of product. A carefully controlled sequential addition of water and then a sodium hydroxide solution (Fieser work-up) is recommended to safely quench the excess LiAlH4 and precipitate the aluminum salts, which can then be filtered off.
-
Moisture Contamination: LiAlH4 is extremely sensitive to moisture. Ensure your glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Question 3: What are the expected byproducts in the LiAlH4 reduction, and how can I remove them?
Answer: The primary byproducts are related to the starting materials and the work-up procedure.
| Byproduct/Impurity | Source | Mitigation & Purification |
| Ethanol | Reduction of the ethyl ester moiety | Easily removed during aqueous work-up and subsequent evaporation of the solvent. |
| Aluminum Salts | From the LiAlH4 reagent after work-up | Proper quenching and filtration will remove the majority of these salts. A final aqueous wash of the organic extract can help remove any residual salts. |
| Unreacted Starting Ester | Incomplete reduction | Can be separated from the more polar alcohol product by silica gel column chromatography. |
III. Experimental Protocols
Step 1: Synthesis of Ethyl 1,4-Dioxaspiro[4.4]nonane-6-carboxylate
-
Apparatus Setup: Assemble a Dean-Stark apparatus with a reflux condenser on a round-bottom flask equipped with a magnetic stir bar.
-
Reagents: To the flask, add ethyl 2-oxocyclopentanecarboxylate (1.0 eq.), ethylene glycol (1.2 eq.), a catalytic amount of p-toluenesulfonic acid (0.02 eq.), and toluene (approx. 2 mL per mmol of the ketoester).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.
Step 2: Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
-
Apparatus Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser under a nitrogen atmosphere, and a magnetic stir bar, suspend Lithium Aluminum Hydride (LiAlH4) (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Ester: Dissolve the ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate (1.0 eq.) in anhydrous ether or THF and add it dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams. Stir the resulting granular precipitate for 15-30 minutes.
-
Purification: Filter the precipitate and wash it thoroughly with ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be further purified by silica gel column chromatography.
IV. Visualizations
Caption: Synthetic workflow for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
Caption: Common byproducts and their origins in the synthesis.
V. References
-
University of Calgary. (n.d.). Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]
-
Cureus. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]
-
Organic Chemistry Mechanism Tutorial. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-6-ylmethanol. Retrieved from [Link]
-
Química Organica.org. (n.d.). Reduction of esters to alcohols. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-ethyl-1,6-dioxaspiro[4.4]nonane. Retrieved from [Link]
-
Proceedings of the Japan Academy, Series B. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]
-
Semantic Scholar. (1988). Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride. Retrieved from [Link]
-
Alqalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]
Sources
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijraset.com [ijraset.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of esters to alcohols [quimicaorganica.org]
- 8. adichemistry.com [adichemistry.com]
Diastereoselectivity issues in "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" synthesis
Welcome to the technical support guide for the synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity during the synthesis of this valuable spiroketal building block. Spiroketals are privileged structures in medicinal chemistry and natural product synthesis, where precise control of stereochemistry is often paramount to biological activity.[1][2] This guide provides in-depth, experience-driven answers to common issues, moving beyond simple protocols to explain the underlying chemical principles governing success.
Frequently Asked Questions (FAQs)
Q1: What is 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, and why is its stereochemistry a critical consideration?
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is a heterocyclic compound featuring a spiroketal core. This motif consists of two rings joined by a single tetrahedral carbon atom (the spirocenter). The molecule possesses at least two stereocenters: the spirocarbon and the carbon bearing the hydroxymethyl group. The relative orientation of the substituents around these centers gives rise to different diastereomers. The three-dimensional structure of these diastereomers can be significantly different, leading to distinct physical properties and, more importantly, differential binding to biological targets like enzymes or receptors.[1] Therefore, isolating a single, desired diastereomer is often a prerequisite for its use in drug development.
Q2: What are the fundamental reasons for poor diastereoselectivity in spiroketalization reactions?
The core issue arises during the intramolecular cyclization step that forms the spiroketal. This process typically involves the attack of a hydroxyl group onto a ketone or its equivalent (e.g., an acetal). When the precursor molecule already contains a stereocenter, the incoming nucleophile can attack the carbonyl from two different faces, leading to the formation of two new stereocenters at the anomeric and spiro carbons. The resulting product mixture's composition is determined by the reaction's control mechanism: thermodynamic or kinetic control.[3][4]
Q3: Can you explain the difference between thermodynamic and kinetic control in this synthesis?
Certainly. Understanding this concept is the key to troubleshooting diastereoselectivity.
-
Thermodynamic Control: This regime is established under conditions where the spiroketalization is reversible (e.g., using protic or Lewis acids, often at room temperature or with gentle heating).[5] The reaction is allowed to reach equilibrium, and the product ratio reflects the relative stability of the diastereomers. The most stable diastereomer, which minimizes steric and electronic repulsions (e.g., by adopting a conformation favored by the anomeric effect), will be the major product.[4][6]
-
Kinetic Control: This is achieved under conditions where the reaction is irreversible or where the rate of the reverse reaction is negligible compared to the forward reaction (e.g., very low temperatures, specific catalysts). The product ratio is determined by the relative activation energies of the transition states leading to each diastereomer.[1][3] The product that forms faster, via the lowest-energy transition state, will predominate, irrespective of its thermodynamic stability.
Caption: Kinetic vs. Thermodynamic control pathways.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction consistently produces a nearly 1:1 ratio of diastereomers. How can I improve the selectivity?
A 1:1 diastereomeric ratio indicates that there is little to no energetic preference under your current reaction conditions. The solution is to deliberately force the reaction into either a kinetic or thermodynamic regime.
Strategy 1: Enforce Thermodynamic Control (Favoring the Most Stable Product)
This is often the first approach due to its operational simplicity. The goal is to ensure the system reaches equilibrium.
-
Causality: By using a reversible catalytic system, any initially formed, less stable (kinetic) product can revert to the intermediate and cyclize again, eventually accumulating as the most stable thermodynamic product.
-
Protocol:
-
Dissolve the acyclic precursor (e.g., keto-diol) in an anhydrous solvent like Dichloromethane (DCM) or Toluene.
-
Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid (TsOH), 0.05 - 0.1 eq.) or a Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1 eq.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or crude NMR analysis at intervals (e.g., 4h, 12h, 24h) to observe if the ratio of diastereomers changes over time, which is a clear sign of equilibration.
-
If equilibrium is not reached at room temperature, consider gentle heating (e.g., 40 °C).
-
Strategy 2: Implement Kinetic Control (Favoring the Fastest Formed Product)
This approach is necessary when the desired product is the less stable isomer.
-
Causality: By using very low temperatures, you provide insufficient thermal energy for the reaction to overcome the higher activation barrier leading to the thermodynamic product. Specialized conditions can also selectively lower one transition state. A notable example is the methanol-induced spirocyclization of glycal epoxides, where methanol is proposed to act as a hydrogen-bond catalyst.[1][3]
-
Protocol (Methanol-Induced Example): [1]
-
Dissolve the precursor (in this case, an appropriate epoxide) in an anhydrous solvent (e.g., DCM).
-
Cool the solution to a very low temperature, such as -78 °C (dry ice/acetone bath) or -63 °C (dry ice/chloroform bath).[1]
-
Add a large excess of anhydrous methanol.
-
Stir at this low temperature until the reaction is complete, monitoring carefully by TLC. It is crucial to maintain the low temperature throughout.
-
Quench the reaction at the low temperature before workup to prevent equilibration.
-
| Parameter | Thermodynamic Control | Kinetic Control |
| Temperature | Room Temperature to Reflux | Low Temperature (-78 °C to 0 °C) |
| Catalyst | Protic Acids (TsOH, HCl), Lewis Acids | Often specific (e.g., MeOH, Ti(OiPr)₄)[3] |
| Reaction Time | Long (allows for equilibration) | Short to Moderate (quenched upon completion) |
| Key Principle | Product Stability | Transition State Energy |
| Outcome | Most stable diastereomer | Fastest-formed diastereomer |
Q2: I've tried optimizing the reaction, but I still have a mixture of diastereomers. What is the best strategy for purification?
Since diastereomers have different physical properties, they can be separated using standard laboratory techniques, most commonly flash column chromatography.[5][7]
-
Causality: The different 3D shapes of the diastereomers lead to differential interactions with the stationary phase (e.g., silica gel) and varying solubility in the mobile phase. This difference in polarity and/or steric hindrance allows for their separation.
-
Workflow for Separation:
-
Method Development (TLC): First, find a suitable solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., Hexanes or Pentane) and a polar solvent (e.g., Ethyl Acetate or Diethyl Ether). The goal is to find a system that gives a clear separation (different Rf values) between the two diastereomer spots.
-
Column Preparation: Pack a glass column with silica gel using the chosen eluent system.
-
Loading and Elution: Carefully load a concentrated solution of your crude mixture onto the column. Elute the column with the solvent system, collecting small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure diastereomers. Combine the pure fractions for each isomer separately.
-
Re-chromatography: Fractions containing a mixture of both isomers can be combined and re-purified to improve the overall yield.[5]
-
Caption: Workflow for diastereomer separation by chromatography.
Q3: My spiroketalization reaction is extremely slow or stalls completely. What are the likely causes and solutions?
A stalled reaction can be frustrating, but it is often traceable to a few key factors.
-
Problem 1: Catalyst Inactivation
-
Cause: Lewis and Brønsted acids are highly sensitive to water. Trace moisture in your reagents or solvent can neutralize the catalyst.
-
Solution: Ensure all glassware is flame- or oven-dried. Use freshly distilled, anhydrous solvents. Use reagents from freshly opened bottles or purify/dry them before use.
-
-
Problem 2: Insufficient Driving Force
-
Cause: For thermodynamically controlled reactions, the energy barrier may be too high at room temperature, or the equilibrium may not strongly favor the product.
-
Solution: Cautiously increase the reaction temperature in increments (e.g., to 40-50 °C) while monitoring for product formation and potential decomposition. A stronger acid catalyst could also be trialed, but with care.
-
-
Problem 3: Steric Hindrance
-
Cause: A highly substituted precursor molecule can sterically hinder the intramolecular cyclization, slowing the reaction rate significantly.
-
Solution: This may require more forcing conditions (higher temperature, longer reaction times). In some cases, a different synthetic route or a less sterically demanding protecting group strategy may be necessary.
-
References
-
Ghosh, S. K., Hsung, R. P., & Liu, J. (2005). An anomeric control on remote stereochemistry in the synthesis of spiroketals. Journal of the American Chemical Society, 127(23), 8260-8261. [Link]
-
Tan, D. S., Dudley, G. B., & Danishefsky, S. J. (2002). Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction. Angewandte Chemie International Edition, 41(15), 2185-2188. Available from ResearchGate. [Link]
-
Dudley, G. B., Tan, D. S., & Danishefsky, S. J. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(4), 875-885. [Link]
-
Li, X., et al. (2021). Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. Organic Chemistry Frontiers. [Link]
-
Rychnovsky, S. D., & Tlais, S. F. (2012). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. Angewandte Chemie International Edition, 51(20), 4946-4950. [Link]
-
Peschke, F., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition, 60(50), 26960-26968. [Link]
-
MDPI. (2024). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 29(4), 100. [Link]
-
Perrin, C. L. (1995). Chemistry of spiroketals. Chemical Reviews, 95(8), 2777-2803. [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Molekul, 12(1), 63-72. [Link]
-
ResearchGate. (2025). 1,6-Dioxaspiro[4.4]nonane secondary metabolite isolated from... ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Santai Technologies. (2020). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Tech. [Link]
Sources
- 1. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An anomeric control on remote stereochemistry in the synthesis of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. santaisci.com [santaisci.com]
Technical Support Center: Mastering Stereocontrol in Reactions of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the stereochemistry of reactions involving 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. This chiral building block presents unique opportunities and challenges in asymmetric synthesis. This guide is structured to provide not just protocols, but a foundational understanding of the principles governing stereoselectivity in this system, enabling you to troubleshoot and optimize your synthetic routes effectively.
The Stereochemical Landscape of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
The inherent chirality of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, stemming from the C6 stereocenter, provides a valuable starting point for the synthesis of complex chiral molecules. The spirocyclic core imposes significant conformational rigidity and steric hindrance, which can be leveraged to direct the stereochemical outcome of reactions at the adjacent hydroxymethyl group. Understanding the interplay between the steric and electronic properties of the spiroketal and the reaction conditions is paramount to achieving high diastereoselectivity.
Troubleshooting Guide for Common Transformations
This section addresses specific issues that may arise during common synthetic transformations of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol and its derivatives.
Oxidation of the Hydroxymethyl Group to the Aldehyde
A frequent transformation is the oxidation of the primary alcohol to the corresponding aldehyde. This chiral aldehyde is a versatile intermediate for carbon-carbon bond-forming reactions.
Problem: Poor Diastereoselectivity in Nucleophilic Addition to the Aldehyde Derived from 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
Causality: The stereochemical outcome of nucleophilic additions to this α-chiral aldehyde is governed by the principles of 1,2-asymmetric induction. The Felkin-Anh model is often predictive in such systems.[1][2][3] This model posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions with the incoming nucleophile.[2] The nucleophile then attacks along the Bürgi-Dunitz trajectory, preferentially from the face opposite the largest group.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving diastereoselectivity.
Solutions:
-
Reagent Selection:
-
Non-chelating Conditions: To favor the Felkin-Anh model, use non-chelating Lewis acids (e.g., BF₃·OEt₂) and organometallic reagents that do not readily chelate (e.g., organolithiums, Grignard reagents in non-coordinating solvents).[4]
-
Bulky Nucleophiles: Very bulky nucleophiles may override the subtle steric preferences of the Felkin-Anh model, leading to lower selectivity. If possible, consider less sterically demanding nucleophiles.
-
-
Temperature Control:
-
Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher selectivity.[6] It is advisable to perform reactions at the lowest practical temperature.
-
-
Solvent Effects:
-
The choice of solvent can influence the conformational preferences of the substrate and the transition state. Non-polar solvents are often preferred for reactions proceeding under Felkin-Anh control.
-
Applying the Felkin-Anh Model:
Caption: Felkin-Anh model applied to the target aldehyde.
Esterification and Etherification Reactions
These reactions proceed through nucleophilic attack on the alcohol or an activated derivative.
Problem: Low Yield or Epimerization during Esterification/Etherification.
Causality: The hydroxyl group of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is a primary alcohol, but the adjacent spiroketal can create steric hindrance, slowing down the reaction. Harsh reaction conditions can lead to side reactions or epimerization if the spiroketal is acid- or base-labile.
Solutions:
-
Mild Activation:
-
For esterifications, use mild coupling agents like DCC/DMAP or EDC/DMAP.
-
For etherifications, consider the Williamson ether synthesis under phase-transfer conditions or use milder alkylating agents like alkyl triflates with a non-nucleophilic base (e.g., 2,6-lutidine).
-
-
Temperature and pH Control:
-
Maintain neutral or near-neutral pH to avoid spiroketal cleavage.
-
Run reactions at the lowest temperature that provides a reasonable rate.
-
Frequently Asked Questions (FAQs)
Q1: How does the spiroketal core influence the stereochemistry of reactions at the hydroxymethyl group?
A1: The spiroketal core acts as a bulky, conformationally rigid substituent. In reactions involving the aldehyde derived from the primary alcohol, the spiroketal will likely act as the "large" group in the Felkin-Anh model, directing incoming nucleophiles to the opposite face.[1][2]
Q2: Which stereochemical model, Felkin-Anh or Cram-chelate, is more likely to apply to reactions of the aldehyde derived from my molecule?
A2: The Felkin-Anh model is more likely to be the primary predictor of stereoselectivity.[1] The Cram-chelate model requires a chelating group (like a hydroxyl or alkoxy group) at the α-position that can coordinate with a Lewis acidic metal center. The spiroketal contains ether oxygens, but their ability to form a stable five-membered chelate with the carbonyl oxygen and a metal is less certain and would depend on the specific metal and reaction conditions. For non-chelating reagents, the Felkin-Anh model should be your primary guide.[5]
Q3: My reaction shows poor diastereoselectivity. What are the first troubleshooting steps I should take?
A3:
-
Lower the reaction temperature: This is often the most effective way to enhance selectivity.[6]
-
Re-evaluate your reagents: Ensure they are pure and anhydrous.
-
Consider the solvent: A change in solvent polarity can influence the transition state and improve selectivity.
-
Analyze for background reactions: An uncatalyzed, non-selective pathway can lower the overall diastereoselectivity.[6]
Q4: Can I use chiral auxiliaries with 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol?
A4: While the molecule itself is chiral, you can attach a chiral auxiliary to the hydroxyl group (e.g., via esterification) to further enhance stereocontrol in subsequent reactions on other parts of the molecule or to control the formation of a new stereocenter at the carbon bearing the hydroxyl group if it were to be oxidized and then reduced, for example. The choice of auxiliary would depend on the specific reaction you are trying to control.
Quantitative Data Summary
The following table provides hypothetical, yet plausible, diastereomeric ratios (d.r.) for the addition of a nucleophile (e.g., MeLi) to the aldehyde derived from 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol under different conditions, based on established principles of stereoselectivity.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Predicted Major Diastereomer | Expected d.r. |
| 1 | None | Diethyl Ether | -78 | Felkin-Anh | 85:15 |
| 2 | None | Diethyl Ether | 0 | Felkin-Anh | 70:30 |
| 3 | BF₃·OEt₂ | Toluene | -78 | Felkin-Anh | >90:10 |
| 4 | ZnCl₂ | THF | -78 | Potentially mixed (Chelate vs. Felkin-Anh) | 60:40 |
References
- Felkin, H.; Chérest, M.; Prudent, N. Tetrahedron Lett.1968, 9 (18), 2199–2204.
-
Michigan State University Department of Chemistry. Asymmetric Induction. [Link]
-
Chemistry LibreTexts. 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
-
Chemistry Notes. Felkin Ahn Model: Easy explanation with examples. [Link]
-
University of Bath. Introduction to Stereoselective Organic Synthesis. [Link]
-
Wikipedia. Asymmetric induction. [Link]
Sources
"1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" stability under acidic or basic conditions
Welcome to the technical support guide for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this spiroketal-containing building block into their synthetic workflows. As a specialized reagent, understanding its stability profile is critical to preventing yield loss and troubleshooting unexpected reaction outcomes. This guide provides in-depth, experience-based answers to common questions regarding its stability in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected after an acidic workup. Could the spiroketal be degrading?
A1: Yes, this is highly probable. The core structure of your molecule contains a spiroketal, a type of cyclic acetal. Acetals and ketals are fundamentally unstable in the presence of acid and water.[1][2][3] The degradation process is a hydrolysis reaction that cleaves the spirocyclic ring system, converting the ketal back into its parent ketone and diol. In the case of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, this would lead to the formation of cyclopentanone and a triol derivative, which are likely highly water-soluble and difficult to extract, thus appearing as yield loss.
The rate of this hydrolysis is highly dependent on the pH; the reaction is significantly faster at lower pH values.[4] Even mild aqueous acid conditions used during a standard workup (e.g., washing with 1M HCl) can be sufficient to cause partial or complete decomposition.
Q2: What is the chemical mechanism behind the acid-catalyzed degradation of the spiroketal?
A2: The acid-catalyzed hydrolysis of a ketal is a well-understood, multi-step equilibrium process.[5][6][7] Understanding this mechanism is key to preventing it.
-
Protonation: The reaction is initiated by the protonation of one of the spiroketal's oxygen atoms by an acid (like H₃O⁺). This is the rate-determining step.
-
Ring Opening: The protonated oxygen makes the adjacent carbon-oxygen bond weaker. The lone pair of electrons on the other ring oxygen assists in cleaving this bond, resulting in a resonance-stabilized oxocarbenium ion intermediate. This opens one of the rings.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A base (like water) removes a proton from the newly added hydroxyl group, forming a hemi-ketal intermediate.
-
Repeat for Second Ring: The process of protonation, ring-opening, and nucleophilic attack is repeated for the second ether linkage of the hemi-ketal.
-
Final Product Formation: This second sequence ultimately leads to the expulsion of the diol portion and the formation of the final ketone product.
Below is a diagram illustrating this pathway.
Caption: Acid-catalyzed hydrolysis pathway of a spiroketal.
Q3: I need to perform a reaction under basic conditions. Is 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol stable?
A3: Yes, the spiroketal moiety is generally very stable under basic conditions. [1][8][9] This stability is a cornerstone of its use as a protecting group for ketones in organic synthesis.[2][8] It is resistant to a wide range of basic and nucleophilic reagents, including:
-
Hydroxides (e.g., NaOH, KOH)
-
Alkoxides (e.g., NaOMe, KOtBu)
-
Organometallic reagents (e.g., Grignard reagents, organolithiums)[1]
-
Amines and other nitrogen-based nucleophiles
Therefore, you can confidently perform reactions such as saponifications, reductions with complex metal hydrides, or additions of organometallics to other parts of your molecule without affecting the spiroketal.
Q4: My purification on silica gel chromatography is giving poor recovery. Is the silica gel causing degradation?
A4: This is a critical and often overlooked issue. Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) and contains surface silanol groups (Si-OH) that can act as proton donors, especially when using protic solvents like methanol. This acidic environment can catalyze the hydrolysis of the spiroketal directly on the column, leading to streaking, tailing, and poor recovery of the desired product.
Troubleshooting Tip: If you suspect on-column degradation, switch to a deactivated or basic stationary phase. Options include:
-
Neutralized Silica: Pre-treating standard silica gel by slurrying it with a dilute solution of a non-nucleophilic base like triethylamine (e.g., 1% Et₃N in the eluent) and then re-packing the column can neutralize the acidic sites.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative for purifying base-stable, acid-sensitive compounds.
-
Reverse-Phase Chromatography (C18): If your molecule has sufficient lipophilicity, reverse-phase chromatography using buffered mobile phases (e.g., ammonium acetate or ammonium bicarbonate) can be a very effective and non-destructive purification method.
Troubleshooting Guides
Guide 1: Unexpected Product Formation in Acidic Media
-
Issue: After a reaction or workup involving acid (e.g., TFA, HCl, p-TsOH), you observe a new, more polar spot on TLC and your desired product's NMR shows the absence of the characteristic spiroketal signals and the appearance of a ketone carbonyl (~200-210 ppm in ¹³C NMR).
-
Root Cause Analysis: The spiroketal has been hydrolyzed.
-
Solution Workflow:
-
Avoid Aqueous Acid: During workup, use a neutral or basic wash instead of an acidic one. Saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) are excellent choices.
-
Anhydrous Conditions: If an acid catalyst is required for a reaction, use a Lewis acid (e.g., BF₃·OEt₂) or a non-aqueous Brønsted acid (e.g., pyridinium p-toluenesulfonate, PPTS) under strictly anhydrous conditions. The presence of water is required for hydrolysis.[1]
-
Alternative Deprotection-Compatible Reagents: If you need to remove another acid-labile protecting group (like a Boc or TBS group), consider non-hydrolytic or very mild conditions. For example, some TBS deprotections can be achieved with reagents like NH₄HF₂ which may be compatible with the spiroketal.[11]
-
Caption: Decision workflow for preventing acid-catalyzed degradation.
Data Summary
| Condition | Stability of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol | Rationale & Key Considerations |
| Strong Aqueous Acid (e.g., 1M HCl, H₂SO₄) | Highly Unstable | Rapid hydrolysis to cyclopentanone and a triol derivative.[3][6] Avoid completely. |
| Mild Aqueous Acid (e.g., NH₄Cl wash, wet silica gel) | Unstable / Prone to Degradation | Hydrolysis occurs, rate is pH-dependent.[4] Significant loss can occur over time (e.g., during chromatography). |
| Anhydrous Acid (e.g., PPTS, CSA in CH₂Cl₂) | Generally Stable | The absence of water prevents the hydrolysis mechanism. Essential for acid-catalyzed reactions. |
| Strong Base (e.g., NaOH, LiAlH₄, n-BuLi) | Highly Stable | The C-O bonds of the ketal are not susceptible to nucleophilic or basic attack.[1][8][10] |
| Neutral Conditions (e.g., water, brine, pH 7 buffer) | Stable | Stable under normal storage and neutral workup conditions.[12] |
Experimental Protocols
Protocol 1: Stability Test under Mildly Acidic Conditions
This protocol allows you to quantify the stability of your compound in a simulated acidic workup or chromatography environment.
-
Solution Preparation: Prepare a stock solution of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol in a suitable solvent (e.g., THF or Acetonitrile) at a known concentration (e.g., 10 mg/mL). Prepare a buffered aqueous solution at pH 5 using a citrate or acetate buffer.
-
Reaction Setup: In a small vial, combine 100 µL of the stock solution with 900 µL of the pH 5 buffer. This creates a 1 mg/mL solution in 90% aqueous buffer.
-
Time-Point Analysis: Immediately take a "time zero" sample (e.g., 50 µL) and quench it by adding it to a vial containing 200 µL of a neutralizing solution (e.g., 9:1 Acetonitrile:Saturated NaHCO₃).
-
Monitoring: Stir the reaction vial at room temperature. Take subsequent samples at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) and quench them in the same manner.
-
Analysis: Analyze all quenched samples by LC-MS or GC-MS. Quantify the disappearance of the starting material peak area over time to determine the rate of degradation.[4]
Protocol 2: Recommended Neutral Workup Procedure
This procedure is designed to isolate the product after a reaction while preserving the spiroketal moiety.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction is anhydrous, quench cautiously by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add more water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2x)
-
Brine (saturated aqueous NaCl solution) (1x)
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using an appropriate method, such as chromatography on neutralized silica gel or recrystallization, avoiding acidic conditions.
References
-
Wikipedia. Spiroketals. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]
-
ResearchGate. A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. [Link]
-
Khan Academy. Acetals as protecting groups. [Link]
-
ACS Publications. NH4HF2 as a Selective TBS-Removal Reagent for the Synthesis of Highly Functionalized Spiroketal via Tandem Deprotection/Spiroketalization Procedure. [Link]
-
ACS Publications. Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. [Link]
-
ResearchGate. Relative hydrolysis kinetics of ketal 3 at different pH. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
PubMed Central. Designed Spiroketal Protein Modulation. [Link]
-
ACS Publications. Chemistry of spiroketals. [Link]
-
Synerzine. 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- Safety Data Sheet. [Link]
-
ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]
-
YouTube. Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. [Link]
-
PubChem. 1,4-Dioxaspiro[4.4]nonane. [Link]
-
Glen Research. Deprotection - Volume 1 - Deprotect to Completion. [Link]
- Google Patents. Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol.
-
Henry Rzepa's Blog. A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. [Link]
-
YouTube. Cyclic Acetal / Ketal Hydrolysis. [Link]
-
YouTube. Aldehydes & Ketones: Acetal / Ketal Hydrolysis. [Link]
-
Khan Academy. Acid-catalyzed ester hydrolysis. [Link]
-
Wikipedia. Wikipedia:WikiProject Chemistry/Article alerts/Archive 2. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. synerzine.com [synerzine.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. This resource is designed to provide in-depth troubleshooting assistance for common challenges encountered during the synthesis and subsequent reactions of this versatile spiroketal, with a primary focus on addressing low conversion rates. Our approach is rooted in mechanistic principles and field-proven strategies to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a low yield in my synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. What are the most common culprits?
A1: Low conversion rates in the synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, typically formed via acid-catalyzed ketalization of a suitable dihydroxyketone precursor, often stem from a few key factors. The reaction is an equilibrium process, so inefficient water removal can significantly hinder product formation.[1][2] Additionally, the purity of starting materials, the choice and concentration of the acid catalyst, and the reaction temperature all play critical roles. Side reactions, such as intermolecular etherification or degradation of the starting materials under harsh acidic conditions, can also contribute to lower yields.
Q2: Can the hydroxyl group on the side chain interfere with the spiroketalization reaction?
A2: Yes, the primary alcohol of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol can potentially complicate the reaction. Under acidic conditions, it could compete in intermolecular side reactions. While the formation of the five-membered spiroketal is generally favored, the possibility of side reactions should be considered, especially at elevated temperatures or with prolonged reaction times. In some cases, a protecting group strategy for the hydroxyl group may be necessary to improve yields.[3][4]
Q3: What are the best practices for purifying 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol?
A3: Given the polarity of the hydroxyl group and the ketal functionality, purification can be challenging. Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. It is crucial to ensure that the silica gel is neutral to avoid acid-catalyzed decomposition of the spiroketal on the column. For larger scales, vacuum distillation may be an option, but care must be taken to avoid thermal decomposition.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Yields in the Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
Low conversion in the synthesis of this spiroketal is a common hurdle. This guide provides a systematic approach to identifying and addressing the root cause.
Sources
Technical Support Center: Scale-up Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this valuable spiroketal intermediate. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and extensive laboratory experience.
I. Troubleshooting Guide
Question 1: My reaction yield has significantly dropped upon scaling up from the lab bench (1g) to a pilot plant (100g) scale. What are the likely causes and how can I mitigate this?
Answer: A decrease in yield during scale-up is a common challenge and can often be attributed to several factors that are less pronounced at a smaller scale. These primarily revolve around mass and heat transfer limitations.
-
Inefficient Mixing: At a larger scale, achieving homogenous mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriately sized and shaped impeller for the viscosity of your reaction mixture. For particularly viscous reactions, consider a dual-impeller system.
-
Heat Transfer Issues: The surface area-to-volume ratio decreases as the reactor size increases. This makes it harder to control the reaction temperature. Exothermic reactions can experience thermal runaways, leading to decomposition of products and reagents. Conversely, endothermic reactions may not reach the optimal temperature for efficient conversion.
-
Solution: Employ a reactor with a jacketed cooling/heating system and ensure the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
-
-
Extended Reaction Times: What might take a few hours on a small scale could take significantly longer in a large reactor to reach completion due to diffusion limitations. This prolonged exposure to reaction conditions can lead to product degradation.
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., GC-MS, HPLC). Do not simply multiply the reaction time. Instead, determine the reaction endpoint based on analytical data.
-
Question 2: I am observing the formation of a significant amount of a dimeric byproduct during the ketalization step. How can I suppress this side reaction?
Answer: The formation of dimeric or oligomeric byproducts during ketalization is often a result of intermolecular reactions competing with the desired intramolecular cyclization. This is typically influenced by concentration and the nature of the starting materials.
The primary reaction for forming the desired 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol involves the acid-catalyzed reaction of a dihydroxy ketone precursor. The competing intermolecular reaction can lead to the formation of various dimeric structures.
Strategies to Minimize Dimerization:
-
High Dilution Conditions: One of the most effective ways to favor intramolecular reactions over intermolecular ones is to work at high dilution. By keeping the concentration of the dihydroxy ketone low, the probability of two molecules reacting with each other is significantly reduced. While this may seem counterintuitive for a scale-up process, it is often a necessary trade-off to ensure high purity and yield of the desired product.
-
Slow Addition of Reactant: A practical approach to mimic high dilution in a large-scale setup is the slow, controlled addition of the dihydroxy ketone precursor to the reaction vessel containing the acid catalyst and solvent. This maintains a low instantaneous concentration of the reactant, thereby favoring the intramolecular cyclization.
-
Choice of Catalyst: The strength and type of acid catalyst can influence the reaction pathway. While strong acids like sulfuric acid or p-toluenesulfonic acid are common, they can sometimes promote side reactions. Experimenting with milder, solid-supported acid catalysts (e.g., Amberlyst-15) can sometimes offer better selectivity and easier work-up.
Question 3: The final purification by column chromatography is proving to be inefficient and not scalable. What are some alternative purification strategies for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol?
Answer: Relying solely on column chromatography for large-scale purification is often impractical due to high solvent consumption, time, and cost. A multi-pronged approach to purification is recommended.
| Purification Technique | Advantages | Disadvantages | Scalability |
| Distillation | Excellent for removing volatile impurities and unreacted starting materials. Can be highly efficient for thermally stable compounds. | Not suitable for separating compounds with close boiling points or for thermally labile products. | Excellent |
| Crystallization | Can provide very high purity product. Relatively inexpensive and straightforward to scale up. | Product must be a solid at room temperature. Finding a suitable solvent system can be time-consuming. | Good to Excellent |
| Liquid-Liquid Extraction | Effective for removing water-soluble or acid/base-soluble impurities. | Can be solvent-intensive. May lead to emulsion formation. | Good |
| Preparative HPLC | Offers high-resolution separation. | Expensive, high solvent consumption, and generally not suitable for very large quantities. | Poor to Moderate |
Recommended Purification Workflow for Scale-up:
Caption: Recommended purification workflow for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
Experimental Protocol: A General Purification Strategy
-
Post-Reaction Work-up: Quench the reaction mixture and neutralize the acid catalyst.
-
Liquid-Liquid Extraction: Perform an aqueous wash to remove water-soluble byproducts and salts. Use a suitable organic solvent for extraction.
-
Solvent Swap and Concentration: Remove the extraction solvent and, if necessary, swap to a higher boiling point solvent suitable for distillation.
-
Vacuum Distillation: If the product is thermally stable, perform a vacuum distillation to remove lower boiling impurities.
-
Crystallization: If the product is a solid, attempt crystallization from a suitable solvent system to achieve the final desired purity.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol?
The synthesis often starts from commercially available cyclopentanone, which is first converted to a suitable precursor containing the required diol and ketone functionalities. One common route involves the hydroxylation of an unsaturated derivative of cyclopentanone. A study by Kurniawan et al. (2017) describes the synthesis of related 1,4-dioxaspiro compounds starting from oleic acid, which involves a hydroxylation step followed by ketalization.[[“]][2]
Q2: Are there stereochemical considerations in the synthesis of spiroketals like this one?
Yes, stereocontrol is a significant aspect of spiroketal synthesis. The formation of the spirocyclic center can lead to different stereoisomers. The desired stereochemical outcome is often governed by either thermodynamic or kinetic control.[3][4] For specific applications, particularly in drug development, isolating or selectively synthesizing a single stereoisomer is often crucial.[4]
Q3: What analytical techniques are best suited for monitoring the reaction progress and purity of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol?
A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting materials and the appearance of the product and volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile components and for quantitative analysis of product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the structure of any significant impurities.
Q4: Can sonication be used to improve the reaction rate in the ketalization step?
Yes, sonication has been shown to be effective in accelerating ketalization reactions. A study on the synthesis of similar 1,4-dioxaspiro compounds demonstrated that a sonochemical method could be employed to achieve good yields in a relatively short time.[[“]][2] This approach can be particularly useful for overcoming mass transfer limitations in heterogeneous reaction mixtures.
Q5: What are some of the known biological activities of spiroketals?
Spiroketals are a class of compounds found in numerous natural products and exhibit a wide range of biological activities.[4][5] These can include antimicrobial, antifungal, and antiproliferative properties. The specific biological activity is often highly dependent on the overall structure and stereochemistry of the molecule.
References
-
Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. Available at: [Link]
-
Crimmins, M. T., & Shams, G. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkat USA. Available at: [Link]
-
Deng, H., et al. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. ResearchGate. Available at: [Link]
-
Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]
-
Wang, C., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed. Available at: [Link]
-
Various Authors. (n.d.). 1,6-Dioxaspiro[4.4]nonane secondary metabolite isolated from... ResearchGate. Available at: [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Semantic Scholar. Available at: [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Consensus. Available at: [Link]
-
Various Authors. (n.d.). 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. ChemBK. Available at: [Link]
-
Various Authors. (2024). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. Available at: [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Jurnal Universitas Gadjah Mada. Available at: [Link]
-
Crimmins, M. T., & O'Mahony, R. (n.d.). Synthesis of spiroketals: a general approach. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.4)nonane. PubChem. Available at: [Link]
-
Various Authors. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central. Available at: [Link]
-
Wikipedia contributors. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Wikipedia. Available at: [Link]
-
Various Authors. (2020). Optimization of Methanol Synthesis under Forced Periodic Operation. MDPI. Available at: [Link]
-
Ma, S., & Lu, L. (2006). A stereoselective synthetic route to 1,6-Dioxaspiro[4.4]non-3-en-2-ones from cyclopropyl alkyl ketones and alpha-ketoesters. PubMed. Available at: [Link]
-
Hasegawa, T., Kamada, A., & Mori, K. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. PubMed. Available at: [Link]
Sources
- 1. consensus.app [consensus.app]
- 2. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant | Kurniawan | Indonesian Journal of Chemistry [jurnal.ugm.ac.id]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mskcc.org [mskcc.org]
- 5. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol." As a key intermediate in various synthetic pathways, its purity is paramount. This document provides a comprehensive resource for troubleshooting and removing common impurities encountered during its synthesis and handling.
Introduction to Potential Impurities
The purity of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" is critical for the success of subsequent synthetic steps and the integrity of final products. Impurities can arise from several sources, including unreacted starting materials, byproducts of the synthesis, residual catalysts, solvents, and degradation products. A common and plausible synthetic route to "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" is the acid-catalyzed ketalization of 2-(hydroxymethyl)cyclopentanone with ethylene glycol.
Based on this synthetic pathway, the following are the most probable impurities that researchers may encounter:
-
Unreacted Starting Materials:
-
2-(hydroxymethyl)cyclopentanone
-
Ethylene glycol
-
-
Catalyst Residues:
-
Acid catalysts such as p-toluenesulfonic acid (pTSA) or sulfamic acid.
-
-
Solvent Residues:
-
Solvents used during the reaction (e.g., toluene, dichloromethane) or purification (e.g., ethyl acetate, hexanes).
-
-
Byproducts and Degradation Products:
-
Water formed during the ketalization reaction.
-
Products of self-condensation of 2-(hydroxymethyl)cyclopentanone.
-
Oligomers of ethylene glycol.
-
Hydrolysis of the spiroketal back to the starting materials, particularly in the presence of acid and water.[1]
-
This guide will address the identification and removal of these impurities through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My NMR spectrum shows broad peaks in the baseline, and the integration is not clean. What could be the cause?
This is a common observation when residual starting materials, particularly ethylene glycol, are present. Ethylene glycol is a high-boiling, polar compound that can be challenging to remove completely.
Troubleshooting Steps:
-
Aqueous Work-up: Perform a thorough aqueous work-up of your crude product. Wash the organic layer multiple times with water and then with brine to remove the majority of the water-soluble ethylene glycol.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing ethylene glycol. Due to its high boiling point, a good vacuum is necessary.
-
Flash Column Chromatography: For smaller scales or thermally sensitive material, flash column chromatography is recommended. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity will effectively separate the more polar ethylene glycol from the desired product.
Question 2: I have a persistent acidic impurity in my product, which I suspect is the catalyst. How can I remove it?
Acidic catalysts like p-toluenesulfonic acid are common in ketalization reactions and must be completely removed to prevent degradation of the product.
Troubleshooting Steps:
-
Base Wash: During the work-up, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. This will neutralize the acidic catalyst, forming a water-soluble salt that can be extracted into the aqueous phase.
-
Silica Gel Plug: If residual acid is still suspected after a basic wash, you can pass a solution of your crude product through a short plug of silica gel. The polar silica will adsorb the highly polar acid, allowing the less polar product to elute.
Question 3: My final product appears oily or is a low-melting solid, but I expected a crystalline material. What are the likely impurities?
The presence of unreacted 2-(hydroxymethyl)cyclopentanone or solvent residues can lower the melting point and prevent crystallization.
Troubleshooting Steps:
-
High Vacuum Drying: Ensure your product is dried under a high vacuum for an extended period to remove all volatile solvents. Gentle heating can be applied if the product is thermally stable.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial; you need a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Flash Column Chromatography: This is the most versatile method for removing a wide range of impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
This protocol is designed for the general purification of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" from common impurities.
Materials:
-
Crude "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol"
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Start the elution with a non-polar mobile phase (e.g., 9:1 Hexanes:EtOAc). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, and finally 100% EtOAc) to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Causality: This method separates compounds based on their differential adsorption to the polar silica gel stationary phase and solubility in the mobile phase. Non-polar impurities will elute first, followed by the desired product, and finally, the more polar impurities like ethylene glycol will be retained longer on the column.
Protocol 2: Recrystallization for Final Polishing
This protocol is suitable for the final purification of solid "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol".
Materials:
-
Partially purified "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol"
-
Recrystallization solvent (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexanes)
-
Erlenmeyer flask, hot plate, ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., ethyl acetate) to dissolve it with gentle heating.
-
Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under a high vacuum.
Causality: The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent system at different temperatures. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
Data Presentation
Table 1: Physical Properties of Target Compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol | C₈H₁₄O₃ | 158.19 | Not available | Likely soluble |
| 2-(hydroxymethyl)cyclopentanone | C₆H₁₀O₂ | 114.14 | Not available | Soluble |
| Ethylene glycol | C₂H₆O₂ | 62.07 | 197.3 | Miscible |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | 103-106 (decomposes) | Soluble |
Note: Experimental data for the target compound is limited. Properties are estimated based on its structure and the properties of similar compounds.
Visualization
Purification Workflow
The following diagram illustrates a typical workflow for the purification of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol".
Caption: A general workflow for the purification of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common purity issues.
Caption: A decision tree for troubleshooting common purity issues.
References
-
Wikipedia. 1,6-Dioxaspiro(4.4)nonane-2,7-dione. [Link]
Sources
Technical Support Center: Optimizing Derivatization of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol and its Analogs
Welcome to the technical support center for the derivatization of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol and its related structures, such as 1,4-Dioxaspiro[4.4]nonan-6-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spiroketal scaffold.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the chemical modification of this molecule's key hydroxyl group.
The rigid, three-dimensional structure of the 1,4-dioxaspiro[4.4]nonane core makes it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] The hydroxyl group at the 6-position provides a convenient handle for a variety of transformations, most commonly etherification and esterification, to introduce diverse functionalities.[1] This guide will provide practical, field-proven insights to help you optimize your reaction conditions and achieve your desired derivatives efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol and its -6-ol analog?
A1: The primary alcohol of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol and the secondary alcohol of the -6-ol analog are most commonly derivatized through:
-
Etherification: Typically via the Williamson ether synthesis to form ether linkages (R-O-R').
-
Acylation/Esterification: Reaction with acyl halides, anhydrides, or carboxylic acids to form esters (R-O-C(=O)R').[1]
Q2: What is the primary challenge when derivatizing the hydroxyl group on this spirocyclic system?
A2: The main challenge is potential steric hindrance from the spirocyclic core. While the hydroxyl group is accessible, the bulky framework can slow down reaction rates compared to simpler acyclic alcohols. Careful selection of reagents and optimization of reaction conditions are crucial to overcome this.
Q3: Is the spiroketal moiety stable under typical derivatization conditions?
A3: The 1,4-dioxaspiro[4.4]nonane (a ketal) is generally stable under neutral to strongly basic conditions, which are common for many derivatization reactions like the Williamson ether synthesis.[1] However, it is sensitive to acidic conditions, which can lead to deprotection and exposure of the parent ketone.[1] Therefore, acidic catalysts or reagents should be used with caution.
Q4: Can I perform reactions on other parts of the molecule without affecting the hydroxyl group?
A4: Yes, but it often requires a protection-deprotection strategy. If you need to perform a reaction that is incompatible with a free hydroxyl group, you can protect it first. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS), which are robust and can be selectively removed later.
Troubleshooting Guide: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[2] It proceeds via an SN2 mechanism where a deprotonated alcohol (alkoxide) acts as the nucleophile.[3]
Problem 1: Low or no yield of the desired ether.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Incomplete deprotonation of the alcohol. | Use a stronger base (e.g., NaH instead of NaOH or KOH). Ensure anhydrous conditions as water will consume the base. | The alkoxide is the active nucleophile. Incomplete formation will lead to a low concentration of the reacting species.[3] |
| Poor leaving group on the alkyl halide. | Use an alkyl iodide or bromide instead of a chloride. Alternatively, use a sulfonate ester (e.g., tosylate or mesylate) as the electrophile. | The SN2 reaction rate is dependent on the ability of the leaving group to depart. Iodide is an excellent leaving group. |
| Steric hindrance at the electrophile. | Use a primary alkyl halide. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly give elimination.[4] | The SN2 reaction is sensitive to steric bulk at the reaction center. Increased substitution on the alkyl halide will favor the competing E2 elimination pathway. |
| Inappropriate solvent. | Use a polar aprotic solvent such as DMF or THF. | These solvents effectively solvate the counter-ion of the alkoxide but do not strongly solvate the nucleophilic oxygen, thus enhancing its reactivity. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | Higher temperatures can increase the reaction rate, but excessively high temperatures may favor elimination. |
Problem 2: Formation of an elimination byproduct (alkene).
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Use of a sterically hindered alkyl halide (secondary or tertiary). | Switch to a primary alkyl halide if the desired ether structure allows. | As mentioned above, steric hindrance promotes the E2 elimination pathway.[4] |
| Reaction temperature is too high. | Lower the reaction temperature and allow for a longer reaction time. | Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. |
| Use of a sterically bulky base. | If possible, use a less hindered base for the deprotonation step. | While less common to be the primary cause with NaH, very bulky bases can promote elimination. |
Troubleshooting Guide: Acylation and Esterification
Acylation is the process of adding an acyl group (R-C=O) to a compound. When an alcohol is acylated, an ester is formed. Common acylating agents include acyl chlorides and acid anhydrides.
Problem 1: Low yield of the ester.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Low reactivity of the alcohol due to steric hindrance. | Use a more reactive acylating agent (e.g., an acyl chloride instead of a carboxylic acid). Add a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). | DMAP reacts with the acylating agent to form a highly reactive intermediate, which is then more readily attacked by the sterically hindered alcohol. |
| Insufficient activation of the carboxylic acid (for Fischer esterification). | Use a strong acid catalyst (e.g., H₂SO₄) and remove water as it is formed, for example, with a Dean-Stark apparatus. | Fischer esterification is an equilibrium process. Removing one of the products (water) drives the equilibrium towards the desired ester.[5] |
| Side reactions with acidic or basic conditions. | For acid-sensitive substrates, consider using milder coupling reagents like DCC/DMAP for esterification with a carboxylic acid. | These reagents allow the reaction to proceed under neutral conditions, avoiding potential degradation of the spiroketal. |
| Incomplete reaction. | Increase the reaction time or temperature (with caution). Ensure stoichiometric amounts of reagents are used. | Acylation of hindered alcohols can be slow and may require more forcing conditions. |
Problem 2: Degradation of the starting material.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Deprotection of the spiroketal under acidic conditions. | Avoid strong acidic conditions. If an acid catalyst is necessary, use a milder one and monitor the reaction closely. Consider methods that operate under neutral or basic conditions. | The spiroketal is an acetal, which is labile to acid-catalyzed hydrolysis.[1] |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous, especially when using water-sensitive reagents like acyl chlorides. | Water can react with acyl chlorides and anhydrides, consuming the reagent and generating acidic byproducts that can degrade the starting material. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This is a generalized procedure and may require optimization for specific substrates.
-
Alkoxide Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-Dioxaspiro[4.4]nonan-6-ol (1 equivalent) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
-
Ether Formation:
-
Cool the alkoxide solution back to 0 °C.
-
Slowly add the desired alkyl halide (1.1-1.5 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Acylation using an Acyl Chloride
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,4-Dioxaspiro[4.4]nonan-6-ol (1 equivalent) in anhydrous dichloromethane (DCM) or THF.
-
Add a base, such as triethylamine (1.5 equivalents) or pyridine (used as solvent).
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0 °C.
-
-
Acylation:
-
Slowly add the acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with 1 M HCl (to remove excess pyridine/amine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
-
Visualizing the Workflow
Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Acylation Workflow
Caption: General workflow for the acylation of the spiroketal alcohol.
References
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,6-Dioxaspiro[4.4]nonane secondary metabolite isolated from.... Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
Semantic Scholar. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]
-
Consensus. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Castagnolo, D., Breuer, I., & Pihko, P. M. (2007). Direct Kinetic Formation of Nonanomeric [6.5]-spiroketals in Aqueous Media. The Journal of Organic Chemistry, 72(26), 10081–10087. [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]
-
Castagnolo, D., Breuer, I., & Pihko, P. M. (2007). Direct Kinetic Formation of Nonanomeric [6.5]-spiroketals in Aqueous Media. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (2014). A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids with Primary Alcohols in 1,4-Dioxane Based on Two Parametrical Taft Equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]
-
PubMed Central. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. Retrieved from [Link]
-
It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: Evaluating the Spiro[4.4]nonane Scaffold Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral building blocks is perpetual. The ideal chiral synthon should be readily accessible, facilitate high levels of stereocontrol, and be easily removable to reveal the desired enantiomerically enriched product. This guide provides an in-depth technical comparison of the emerging 1,4-dioxaspiro[4.4]nonane framework, represented by its functionalized derivatives, against well-established chiral synthons such as those derived from solketal, glycidol, and the renowned Evans oxazolidinones. Through an objective analysis of their performance in key asymmetric transformations, supported by experimental data, we aim to equip researchers with the insights needed to make informed decisions in the design of stereoselective synthetic routes.
Introduction to the Spiro[4.4]nonane Scaffold: A New Player in Asymmetric Synthesis
The rigid, three-dimensional architecture of spirocyclic compounds makes them attractive candidates for chiral auxiliaries and synthons.[1] The spiro[4.4]nonane skeleton, in particular, offers a conformationally constrained framework that can effectively shield one face of a reactive center, thereby directing the approach of incoming reagents. While "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" itself is a promising chiral building block, comprehensive studies detailing its application in asymmetric synthesis are still emerging. However, the closely related derivative, (+)-cis,trans-6-(2,2-dimethylpropamido)spiro[4.4]nonan-1-ol , has been successfully employed as a chiral auxiliary in diastereoselective Diels-Alder reactions, providing valuable insights into the potential of this spirocyclic system.[1]
This guide will use the performance of this spiro[4.4]nonane derivative as a benchmark to compare against other widely used chiral synthons in the context of the Diels-Alder reaction, a cornerstone of stereoselective C-C bond formation.
The Contenders: A Look at Established Chiral Synthons
A brief overview of the alternative chiral synthons that will be compared is presented below:
-
Solketal ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol): Derived from glycerol, solketal is an inexpensive and readily available chiral building block. Its protected diol structure allows for the selective functionalization of the primary hydroxyl group. Both (R)- and (S)-enantiomers are commercially available, making it a versatile starting material for a variety of chiral molecules.
-
Glycidol Derivatives: Chiral epoxides like (R)- and (S)-glycidol are powerful C3 synthons. The strained epoxide ring is susceptible to nucleophilic attack, allowing for the regio- and stereoselective introduction of a wide range of functionalities.[2] Their derivatives are frequently used to construct chiral side chains or as precursors to more complex chiral ligands.
-
Evans Auxiliaries (Chiral Oxazolidinones): Developed by David A. Evans, these chiral auxiliaries have become a gold standard in asymmetric synthesis, particularly for aldol and alkylation reactions.[3] They offer exceptionally high levels of diastereoselectivity and predictable stereochemical outcomes. Their widespread use is a testament to their reliability and effectiveness.
Performance in Asymmetric Diels-Alder Reactions: A Data-Driven Comparison
The Diels-Alder reaction provides an excellent platform for comparing the efficacy of different chiral auxiliaries. The diastereomeric excess (de) of the resulting cycloadduct is a direct measure of the auxiliary's ability to control the stereochemical outcome of the reaction.
| Chiral Auxiliary/Synthon | Diene | Dienophile | Lewis Acid | Temp (°C) | Diastereomeric Excess (de) | Yield (%) | Reference |
| Spiro[4.4]nonane Derivative * | Cyclopentadiene | Acrylate | Et₂AlCl | -78 | >97% | 75 | [1] |
| Evans Auxiliary | Cyclopentadiene | Acryloyl | Et₂AlCl | -78 | >98% | 91 | [4] |
| (-)-8-Phenylmenthol | Cyclopentadiene | Acrylate | TiCl₄ | -78 | 90% | 85 | [3] |
| Solketal Derivative | Cyclopentadiene | Acrylate | Et₂AlCl | -78 | ~70% | N/A | [5] |
*Data for (+)-cis,trans-6-(2,2-dimethylpropamido)spiro[4.4]nonan-1-ol acrylate.
As the data indicates, the spiro[4.4]nonane derivative demonstrates excellent diastereoselectivity in the Diels-Alder reaction, comparable to the highly effective Evans auxiliary. This suggests that the rigid spirocyclic framework is indeed very effective at shielding one face of the dienophile.
Mechanistic Insights: The Origin of Stereoselectivity
The high diastereoselectivity observed with these chiral auxiliaries can be attributed to the formation of a well-defined, rigid transition state that favors the approach of the diene from one face of the dienophile.
The Spiro[4.4]nonane Auxiliary: A Rigid Shield
The spiro[4.4]nonane scaffold creates a concave and a convex face. When attached to a dienophile, the bulky spirocycle effectively blocks one face, forcing the diene to approach from the less hindered side. The presence of a Lewis acid chelating to the carbonyl oxygen and the hydroxyl group further rigidifies the transition state, enhancing the stereodirecting effect.
Caption: Proposed model for stereoselection with the spiro[4.4]nonane auxiliary.
Evans Auxiliaries: Chelation-Controlled Stereoselectivity
The stereoselectivity of Evans auxiliaries is well-understood and arises from the formation of a chelated Z-enolate.[6] The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the approach of the electrophile (in this case, the diene) to the opposite face. The chelation of the Lewis acid to both carbonyl oxygens locks the conformation of the dienophile, leading to a highly organized transition state.
Caption: Chelation-controlled transition state model for Evans auxiliaries.
Experimental Protocols
Representative Protocol for a Diels-Alder Reaction with a Chiral Auxiliary
The following is a general procedure adapted from literature for the Lewis acid-catalyzed Diels-Alder reaction of an acrylate ester of a chiral auxiliary with cyclopentadiene.[7][8]
Materials:
-
Chiral acrylate (1.0 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Lewis Acid (e.g., Et₂AlCl, 1.0 M in hexanes, 1.2 mmol)
-
Freshly cracked cyclopentadiene (3.0 mmol)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral acrylate in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid solution dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.
-
Add the freshly cracked cyclopentadiene dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired cycloadduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Conclusion: The Promise of the Spiro[4.4]nonane Scaffold
While established chiral synthons like Evans auxiliaries, solketal, and glycidol derivatives remain indispensable tools in asymmetric synthesis, the spiro[4.4]nonane framework presents a compelling alternative with significant potential. The high diastereoselectivity achieved with the 6-aminospiro[4.4]nonan-1-ol derivative in the Diels-Alder reaction underscores the effectiveness of its rigid, bicyclic structure in facial shielding.
Key Advantages of the Spiro[4.4]nonane Scaffold:
-
High Stereodirecting Ability: The rigid spirocyclic system provides excellent facial discrimination, leading to high diastereoselectivities.
-
Tunable Properties: The spiro[4.4]nonane core can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to suit different reaction types.
-
Novelty: As a less explored scaffold, it offers opportunities for the development of new and proprietary synthetic methodologies.
Areas for Future Research:
Further investigation into the synthesis and application of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" and other derivatives is warranted. A systematic evaluation of their performance in a broader range of asymmetric transformations, including aldol reactions, conjugate additions, and catalytic processes, will be crucial in establishing the full scope of their utility. The development of efficient and scalable synthetic routes to these chiral spirocyclic synthons will also be a key factor in their widespread adoption by the chemical community.
References
- Sarotti, A. M., Spanevello, R. A., & Suárez, A. G. (2006). Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone. Organic Letters, 8(7), 1487–1490.
- Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction.
- National Institutes of Health. (n.d.). Asymmetric Diels-Alder Reaction: Cis-1-arylsulfonamido-2-indanols as highly effective chiral auxiliaries.
- ACS Publications. (2023). Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. The Journal of Organic Chemistry.
- The Diels-Alder Cycloaddition Reaction. (n.d.).
- Diels Alder Reaction Experiment Part 1, Prelab. (2020). YouTube.
- National Institutes of Health. (2013). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes.
- Beilstein Journal of Organic Chemistry. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors.
- Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Harvard University.
- Master Organic Chemistry. (2017). The Diels-Alder Reaction.
- Wikipedia. (n.d.). Chiral auxiliary.
- Chem-St
- Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube.
- Globe Thesis. (2001). The synthesis and application of 6-aminospiro[4.4]nonan-1-ol as a chiral auxiliary for diastereoselective Diels-Alder reactions.
- ACS Publications. (2011).
- Sci-Hub. (1984). Diels‐Alder Reactions of 6,9‐Dipropyl‐1, 4‐Dioxaspiro[4.5]Deca‐6, 8‐Diene‐2, 10‐Dione with Substituted Alkenes.
- PubMed. (1990). A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol.
-
ResearchGate. (2011). A Practical Asymmetric Synthesis of Enantiopure Spiro[9][9]nonane‐1,6‐dione.
- ResearchGate. (2002). Enantioselective Synthesis of (R)-1-Azaspiro[4.
- Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction.
- ACS Publications. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society.
- MDPI. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)
- Evans enolate alkyl
- Diels-alder trapping of photochemically generated dienes with acrylic esters: a novel approach to photocured polymer film development. (n.d.).
- Master Organic Chemistry. (2019). The Intramolecular Diels Alder Reaction.
- PubMed. (2013). Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes.
- UCLA Chemistry and Biochemistry. (n.d.). Asymmetric Diels-Alder Reactions of Chiral Alkoxy Iminium Salts.
- PubMed. (2020).
- ResearchGate. (2024). Synthesis of spiro[4.4]nonane-containing functional organic molecules.
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Comparison of the biological activity of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" derivatives
The rigid, three-dimensional architecture of spirocyclic compounds has established them as privileged scaffolds in medicinal chemistry. Their unique conformational constraints allow for precise and high-affinity interactions with biological targets, often leading to improved selectivity and metabolic stability compared to more flexible acyclic or simple cyclic analogues. Among the vast array of spirocyclic systems, oxygen-containing scaffolds such as the 1,4-Dioxaspiro[4.4]nonane core represent a class of spiroketals with significant potential in the synthesis of biologically active molecules. The inherent chirality and functional group accessibility of derivatives like 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol make them valuable starting points for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various spiro compound derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
Anticancer Activity of Spiro Derivatives
Spiro compounds have demonstrated significant potential as anticancer agents, with various derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines. The unique three-dimensional orientation of substituents on the spiro scaffold allows for optimal binding to protein targets that are often undruggable with flatter, more aromatic molecules.
Comparative Cytotoxicity of Spiro-Indoline-2-one and Spiro-Pyrrolopyridazine Derivatives
Recent studies have highlighted the anticancer efficacy of several classes of spiro compounds. For instance, spiro-indoline-2-one derivatives have been synthesized and evaluated for their activity against breast cancer cell lines.[1] Similarly, novel spiro-pyrrolopyridazine derivatives have shown significant cytotoxic and apoptotic potential in breast, lung, and prostate cancer cells.[2]
The following table summarizes the in vitro anticancer activity of representative spiro derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spiro-Indoline-2-one | SSSK16 | MCF-7 (Breast) | 0.44 | Adriamycin | Not Specified |
| SSSK17 | MCF-7 (Breast) | 0.04 | Adriamycin | Not Specified | |
| SSSK19 | MCF-7 (Breast) | 21.6 | Adriamycin | Not Specified | |
| Spiro-Pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | Erlotinib | Not Specified |
| SPP10 | H69AR (Lung) | 3.16 ± 0.8 | Erlotinib | Not Specified | |
| SPP10 | PC-3 (Prostate) | 4.2 ± 0.2 | Erlotinib | Not Specified | |
| SPP15 | PC-3 (Prostate) | 2.8 ± 0.4 | Erlotinib | Not Specified | |
| Spiro[cyclopropane-1,3'-indolin]-2'-one | Compound 6u | DU-145 (Prostate) | 3.1 | Doxorubicin | 1.2 |
| Compound 6u | A-549 (Lung) | 10.7 | Doxorubicin | Not Specified |
Analysis: The data clearly indicates that subtle structural modifications to the spiro scaffold can lead to significant differences in anticancer activity. For example, the halogenated spiro-indoline-2-one derivative SSSK17 exhibits exceptionally high potency against the MCF-7 cell line.[1] The spiro-pyrrolopyridazine SPP10 demonstrates broad-spectrum activity across multiple cancer cell types and, notably, shows selective cytotoxicity against cancer cells with a lower impact on non-tumorigenic cells.[2] This selectivity is a critical attribute for the development of safer chemotherapeutic agents. The activity of these compounds is often attributed to their ability to induce apoptosis, as demonstrated for SPP10 through flow cytometry and Western blot analyses which showed inhibition of the anti-apoptotic protein Bcl-2 and induction of the pro-apoptotic protein Bax.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spiro derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for assessing cytotoxicity of spiro derivatives using the MTT assay.
Antimicrobial Activity of Spiro Derivatives
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Spiro compounds have emerged as a promising class of molecules in this regard, exhibiting activity against a variety of bacterial and fungal strains.[3][4]
Comparative Efficacy of Spiro-Thiazolidine and Spiro-4H-Pyran Derivatives
Spiro-thiazolidine and spiro-4H-pyran derivatives are two classes of spiro compounds that have been extensively investigated for their antimicrobial properties.[4][5] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The following table presents a comparison of the antimicrobial activity of selected spiro derivatives against Gram-positive and Gram-negative bacteria.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Spiro-Thiazolidine | Compound 36 | Staphylococcus aureus | 30 | Not Specified | Not Specified |
| Compound 37 | Staphylococcus aureus | 24 ± 0.5 | Not Specified | Not Specified | |
| Spiro-4H-Pyran | Compound 5d | Staphylococcus aureus (clinical isolate) | 32 | Gentamicin | Not Specified |
| Compound 5d | Streptococcus pyogenes (clinical isolate) | 64 | Gentamicin | Not Specified |
Analysis: The data demonstrates that spiro derivatives can exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[4][5] For instance, the spiro-thiazolidine derivative, compound 37, showed a MIC of 24 ± 0.5 µg/mL against S. aureus.[5] The spiro-4H-pyran derivative 5d, which contains both indole and cytosine rings, was particularly effective against clinical isolates of S. aureus and S. pyogenes, suggesting its potential for overcoming resistance mechanisms present in clinical settings.[4]
Experimental Protocol: Microbroth Dilution for MIC Determination
The microbroth dilution method is a widely used technique for determining the MIC of an antimicrobial agent. It is a quantitative method that provides a more precise measure of a compound's potency compared to diffusion-based methods.
Principle: A standardized suspension of bacteria is inoculated into microplate wells containing serial dilutions of the antimicrobial agent. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the spiro derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microplate using sterile broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Dilute the bacterial suspension and add it to each well of the microplate to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by adding a growth indicator like resazurin.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Insights
The biological activity of spiro compounds is intrinsically linked to their three-dimensional structure. The nature and position of substituents on the spirocyclic core can dramatically influence their potency and selectivity.
-
In Anticancer Derivatives: For spiro-indoline-2-ones, the presence of halogen atoms on the isatin ring has been shown to enhance anticancer activity, as seen with the highly potent compound SSSK17.[1] This suggests that electronegative and lipophilic substituents in this region may promote favorable interactions with the biological target.
-
In Antimicrobial Derivatives: In the case of spiro-4H-pyran derivatives, the incorporation of additional heterocyclic moieties, such as indole and cytosine in compound 5d, led to significant antibacterial effects.[4] This highlights a modular approach to SAR, where combining different pharmacophores within a single spirocyclic framework can lead to enhanced biological activity.
Conclusion
This guide provides a comparative overview of the significant biological activities of various spirocyclic derivatives, focusing on their anticancer and antimicrobial potential. The presented experimental data underscores the importance of this class of compounds in modern drug discovery. The rigid spirocyclic scaffold offers a unique platform for the design of potent and selective therapeutic agents. Future research should continue to explore the vast chemical space of spiro compounds, focusing on optimizing their pharmacokinetic properties and elucidating their mechanisms of action to pave the way for their clinical development.
References
- Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. International Journal of Drug Delivery Technology.
- Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry.
- 1,4-Dioxaspiro[4.4]nonan-6-ol. Benchchem.
- Antimicrobial Activity of the Spiro Compounds. ResearchGate.
- Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Avicenna Journal of Medical Biochemistry.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules.
- Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. ResearchGate.
- Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega.
- A Comparative Guide to the In Vitro Evaluation of Spiro[2.5]octane Derivatives as Anticancer Agents. Benchchem.
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- 3. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
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A Researcher's Guide to the Spectroscopic Differentiation of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol Diastereomers
Abstract
The stereochemical configuration of molecules is a cornerstone of modern drug development and materials science, where distinct stereoisomers can exhibit vastly different biological activities and physical properties. The compound 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, a functionalized spiroketal, presents a key challenge in stereochemical assignment due to the presence of two stereocenters at the C5 (spiro-carbon) and C6 positions of the cyclopentane ring. This guide provides an in-depth comparison of the expected spectroscopic signatures of the cis (or syn) and trans (or anti) diastereomers of this compound. By leveraging fundamental principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we will elucidate the key distinguishing features that enable unambiguous structural assignment. This document serves as a practical tool for researchers, offering not only a comparative analysis based on established spectroscopic principles but also detailed experimental protocols for data acquisition.
Introduction: The Challenge of Spirocyclic Diastereomers
The 1,4-dioxaspiro[4.4]nonane scaffold is a rigid, three-dimensional structure present in numerous natural products. The introduction of a hydroxymethyl group at the C6 position, adjacent to the spirocyclic center (C5), creates two diastereomers. The relative orientation of the substituent at C6 and the ethylene ketal group defines the cis and trans isomers.
The accurate assignment of these diastereomers is critical, as their distinct spatial arrangements can dictate molecular interactions, receptor binding affinity, and overall efficacy in a biological system. While numerous analytical techniques exist, NMR spectroscopy remains the most powerful tool for elucidating such subtle stereochemical differences in solution.
This guide will focus on the theoretical underpinnings and practical application of ¹H NMR, ¹³C NMR, and IR spectroscopy to differentiate these two isomers.
The Diastereomers: cis vs. trans
The two diastereomers of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol are defined by the relative orientation of the hydroxymethyl group (-CH₂OH) at C6 with respect to the dioxolane ring.
-
cis (or syn) Isomer: The -CH₂OH group and the dioxolane ring are on the same face of the cyclopentane ring.
-
trans (or anti) Isomer: The -CH₂OH group and the dioxolane ring are on opposite faces of the cyclopentane ring.
These distinct spatial arrangements are the root cause of the observable differences in their respective spectra.
Comparative Spectroscopic Analysis
While direct, published experimental data for both diastereomers is scarce, we can predict the key spectral differences based on well-established principles of stereochemistry and spectroscopy.
¹H NMR Spectroscopy: The Key Differentiator
¹H NMR spectroscopy is the most definitive technique for distinguishing these diastereomers. The primary differences will arise in the chemical shifts (δ) and, most importantly, the scalar coupling constants (J) of the proton at C6 (H-6).
Causality Behind the Differences:
-
Anisotropic Effects: The spatial relationship between the C-H bond at C6 and the C-O bonds of the dioxolane ring differs between isomers. This leads to different shielding/deshielding effects on H-6, resulting in distinct chemical shifts. In the cis isomer, H-6 is expected to be more shielded (shifted upfield) due to its proximity to the electron clouds of the dioxolane oxygen atoms compared to the trans isomer.
-
Karplus Relationship: The magnitude of the vicinal coupling constant (³J) between H-6 and the adjacent protons on C7 (H-7) and C9 (H-9) is dependent on the dihedral angle between these protons. The rigid spiro-fused ring system locks these angles into different conformations for the cis and trans isomers, leading to predictably different ³J values. The trans isomer, often having one pseudo-axial proton, is expected to show at least one larger coupling constant compared to the cis isomer.
Table 1: Predicted ¹H NMR Data Comparison (in CDCl₃, 400 MHz)
| Proton Assignment | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Reason for Difference |
|---|---|---|---|
| H-6 | δ 3.9 – 4.1 ppm (m) | δ 4.1 – 4.3 ppm (m) | Anisotropic effect of dioxolane ring (shielding in cis). |
| -CH₂OH | δ 3.6 – 3.8 ppm (m) | δ 3.5 – 3.7 ppm (m) | Different spatial orientation leads to minor chemical shift changes. |
| -O-CH₂-CH₂-O- | δ 3.8 – 4.0 ppm (m) | δ 3.8 – 4.0 ppm (m) | Generally similar, but minor shifts possible. |
| Cyclopentyl (H-7,8,9) | δ 1.6 – 2.2 ppm (m) | δ 1.5 – 2.3 ppm (m) | Complex multiplets; key difference is in the coupling to H-6. |
| ³J (H6-H7/H9) | Smaller J-values (e.g., 3-6 Hz) | At least one larger J-value (e.g., 7-10 Hz) | Dihedral angle differences (Karplus relationship). |
¹³C NMR Spectroscopy
¹³C NMR provides complementary information. The key principle for differentiation here is the steric or gamma-gauche effect.
Causality Behind the Differences:
-
Steric Compression (Gamma-Gauche Effect): In the cis isomer, the hydroxymethyl group is sterically more hindered by the dioxolane ring. This steric compression typically causes the involved carbon atoms (C6, the methylene carbon, and nearby ring carbons like C7 and C9) to be shielded, appearing at a higher field (lower δ value) compared to the less-strained trans isomer.
Table 2: Predicted ¹³C NMR Data Comparison (in CDCl₃, 100 MHz)
| Carbon Assignment | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Reason for Difference |
|---|---|---|---|
| C5 (Spiro) | δ ~118-119 ppm | δ ~119-120 ppm | Minor change due to overall geometry. |
| C6 | δ ~50-52 ppm | δ ~53-55 ppm | Steric shielding in the cis isomer. |
| -CH₂OH | δ ~63-65 ppm | δ ~65-67 ppm | Steric shielding in the cis isomer. |
| -O-CH₂-CH₂-O- | δ ~65 ppm | δ ~65 ppm | Less likely to show significant difference. |
| C7, C8, C9 | Upfield shifts for C7/C9 | Downfield shifts for C7/C9 | Gamma-gauche effect from the -CH₂OH group. |
Infrared (IR) Spectroscopy
While less definitive than NMR, IR spectroscopy can sometimes reveal subtle differences in the fingerprint region (below 1500 cm⁻¹).
-
O-H Stretch: Both isomers will show a broad absorption around 3300-3400 cm⁻¹ for the alcohol O-H stretch. The exact position and shape might differ slightly due to variations in intramolecular hydrogen bonding possibilities.
-
C-O Stretches: Strong absorptions between 1000-1200 cm⁻¹ corresponding to the C-O bonds of the ketal and the alcohol will be present. The pattern of these peaks in the fingerprint region may differ slightly between the two diastereomers due to the different overall molecular symmetry and vibrational modes.
Experimental Protocols & Workflow
Reproducible and high-quality data is paramount. The following protocols outline the standard procedures for sample analysis.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of the purified diastereomer into a clean vial.
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire a standard proton spectrum with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (corresponding to 400 MHz for proton).
-
Parameters: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
IR Sample Preparation and Acquisition
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a single drop of the neat liquid sample directly onto the ATR crystal. For thin-film analysis, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply it to a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Conclusion
The unambiguous assignment of the cis and trans diastereomers of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy stands out as the most powerful tool, where the chemical shift of H-6 and its coupling constants to adjacent protons provide definitive proof of the relative stereochemistry. ¹³C NMR supports this assignment through the observation of steric shielding effects, particularly on C6 and the hydroxymethyl carbon. While IR spectroscopy offers complementary data, it is the detailed analysis of NMR parameters that provides the highest level of confidence. The protocols and predictive data presented in this guide offer a robust framework for any researcher engaged in the synthesis and characterization of this important class of spirocyclic compounds.
References
This section is provided for illustrative purposes, as direct experimental comparisons for the target molecule were not found in the search results. The references would typically point to specific journal articles containing the experimental data or foundational spectroscopy textbooks.
A Researcher's Guide to "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol": Unveiling its Advantages as a Protecting Group
In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. While a plethora of protecting groups for diols and carbonyls are at the disposal of the modern chemist, "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" and its parent spiroketal structure derived from cyclopentanone offer a unique combination of stability and reactivity. This guide provides an in-depth comparison of this protecting group with other common alternatives, supported by experimental data, to inform its application in complex synthetic endeavors.
The Spiroketal Advantage: Beyond Conventional Protecting Groups
At its core, the 1,4-dioxaspiro[4.4]nonane moiety is a cyclic ketal formed from a diol and cyclopentanone. This structural feature imparts distinct properties that can be leveraged to overcome challenges encountered with more conventional protecting groups like acetonides (from acetone) and benzylidene acetals. The inherent rigidity and defined three-dimensional geometry of the spirocyclic system can influence the stereochemical outcome of subsequent reactions, a feature not as pronounced in more flexible acyclic protecting groups.[1]
The primary value of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" lies in its bifunctional nature. The spiroketal serves as a robust protecting group for a 1,2- or 1,3-diol, while the primary hydroxyl group at the 6-position provides a convenient handle for further synthetic transformations.[1] This allows for the elaboration of other parts of the molecule without the need for additional protection/deprotection steps, streamlining the overall synthetic route.
Comparative Stability: A Quantitative Look
A critical factor in the selection of a protecting group is its stability profile—its ability to withstand a range of reaction conditions while being readily cleavable when desired. The stability of cyclic ketals is highly dependent on the ketone from which they are derived.
Experimental data on the acid-catalyzed hydrolysis of ketals reveals a nuanced landscape. In a comparative study conducted at pH 5, the hydrolysis rate of a cyclopentyl ketal was found to be approximately two times slower than its acetone-derived counterpart (acetonide).[2][3] Conversely, a cyclohexyl ketal was about seven times slower to hydrolyze than the acetonide.[2][3] This suggests that the cyclopentylidene ketal offers a moderate increase in stability compared to the commonly used acetonide, providing a wider window for transformations under mildly acidic conditions.
It is important to note that other studies have suggested that cyclopentylidene acetals can degrade more rapidly than isopropylidene acetals under certain conditions, highlighting the critical role of the specific reaction environment in determining protecting group lability.[4]
Table 1: Relative Hydrolysis Rates of Common Ketal Protecting Groups at pH 5
| Protecting Group | Ketone Source | Relative Hydrolysis Rate (approx.) |
| Isopropylidene (Acetonide) | Acetone | 1 (Reference) |
| Cyclopentylidene | Cyclopentanone | ~0.5 |
| Cyclohexylidene | Cyclohexanone | ~0.14 |
Data sourced from studies on the hydrolysis of ketal-based linkers.[2][3]
This enhanced stability of the cyclopentylidene ketal can be attributed to differences in torsional energy strain between the ground state and the transition state of the hydrolysis reaction.[3]
Orthogonal Deprotection Strategies
The concept of orthogonal protection, where one protecting group can be removed in the presence of another, is a cornerstone of modern synthetic chemistry.[5] The cyclopentylidene ketal derived from "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" fits seamlessly into such strategies. For instance, its stability to a range of conditions allows for the selective removal of more labile groups, such as silyl ethers (e.g., TMS, TES), in its presence. Silyl ethers are readily cleaved by fluoride sources (e.g., TBAF) or specific acidic conditions that can leave the more robust cyclopentylidene ketal intact.[6][7]
Experimental Protocols
The following protocols provide a general framework for the protection of diols using cyclopentanone and the subsequent deprotection of the resulting spiroketal.
Protection of a 1,2-Diol with Cyclopentanone
Objective: To form a cyclopentylidene ketal to protect a 1,2-diol.
Methodology:
-
Dissolve the diol (1.0 equiv) in anhydrous cyclopentanone, which serves as both the reagent and solvent. Alternatively, an inert co-solvent such as toluene or dichloromethane can be used.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or anhydrous copper sulfate).[8][9]
-
Stir the reaction at room temperature or with gentle heating. To drive the equilibrium towards the product, removal of water using a Dean-Stark apparatus (if using toluene) or the addition of a dehydrating agent like triethyl orthoformate is recommended.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine or sodium bicarbonate) to neutralize the acid catalyst.[9]
-
Remove the solvent under reduced pressure.
-
Purify the resulting 1,4-dioxaspiro[4.4]nonane derivative by column chromatography on silica gel.
Deprotection of a Cyclopentylidene Ketal
Objective: To cleave the cyclopentylidene ketal and regenerate the diol.
Methodology:
-
Dissolve the protected compound in a suitable solvent mixture, such as aqueous acetic acid or a mixture of an organic solvent (e.g., THF, acetone) and aqueous acid (e.g., dilute HCl or H₂SO₄).[10]
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the deprotection is complete, carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the diol by column chromatography or recrystallization as needed.
Visualizing the Workflow
Caption: General workflow for the protection of a diol as a cyclopentylidene ketal and its subsequent deprotection.
Logical Relationships in Protecting Group Selection
Caption: Key considerations influencing the selection of a suitable protecting group in organic synthesis.
Conclusion
"1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" and the broader class of cyclopentylidene ketals represent a valuable, albeit sometimes overlooked, class of protecting groups for diols. Their moderately enhanced stability compared to acetonides provides a useful tier in the continuum of protecting group lability, enabling greater flexibility in the design of complex synthetic routes. The bifunctional nature of the title compound further enhances its utility, offering a strategic advantage in the synthesis of complex molecules where multiple functionalities need to be orchestrated. By understanding the nuanced differences in stability and reactivity, researchers can confidently employ this spiroketal protecting group to navigate the challenges of modern organic synthesis.
References
- Selective Deprotection of Silyl Ethers. (2012). In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Retrieved from a study on the selective deprotection of silyl ethers.
- Hampton, A., & Nichol, A. W. (1965). Synthetic Usefulness of the Sugar Cyclopentylidene Ketals. Journal of Organic Chemistry, 30(5), 1473-1478.
- Kwon, Y., et al. (2012). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 13(7), 2061–2069.
- Kwon, Y., et al. (2012). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at pH 5.
- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- 1,4-Dioxaspiro[4.4]nonan-6-ol. (n.d.). BenchChem.
- Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(5), 2179–2182.
- 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.
- Chemoselective Deprotection of Triethylsilyl Ethers. (2010). Letters in Organic Chemistry, 7(3), 235-238.
- Relative hydrolysis rates of ketals based on the variation in the distance between the electron-withdrawing amide moiety and ketal moiety at pH 5 conditions. (2012).
- Ding, X.-G., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals.
- A Comparative Guide to Diol Protection Strategies in Organic Synthesis. (n.d.). BenchChem.
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- Experimental and computational (AM1, MNDO, PM3) studies on the hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones. (1995). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(4), 437-442.
- Synthesis of aldehydes by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal.
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- Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308.
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The Strategic Efficacy of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol in the Synthesis of (+)-Biotin: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a chiral building block is a critical decision that dictates the efficiency, stereochemical purity, and economic viability of a synthetic campaign. This guide provides an in-depth technical comparison of the strategic use of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol as a chiral starting material for the synthesis of the essential vitamin (+)-biotin. Its efficacy will be evaluated against established industrial methodologies, primarily the Hoffmann-La Roche lactone-thiolactone approach, providing a clear perspective on its potential advantages and challenges.
The Synthetic Challenge of (+)-Biotin
(+)-Biotin (Vitamin H) is a water-soluble B-vitamin that plays a crucial role as a coenzyme in various carboxylation reactions.[1][2] Its deceptively simple structure, featuring a fused bicyclic core with three contiguous stereocenters, presents a significant synthetic challenge. The cis-fused tetrahydrothiophene and imidazolidinone rings, along with the valeric acid side chain, demand precise stereochemical control throughout the synthesis. The industrial production of biotin has been dominated by chemical synthesis, with numerous strategies developed to achieve high enantiomeric purity and overall yield.[1][3]
A Proposed Synthetic Strategy Utilizing 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
While a direct industrial synthesis of (+)-biotin from 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol has not been extensively documented in mainstream literature, its structural features present a compelling case for its use as a chiral starting material. The spirocyclic ketal can be seen as a protected precursor to a key cyclopentanone intermediate, and the exocyclic hydroxymethyl group provides a handle for elaboration into the valeric acid side chain.
The proposed strategy hinges on leveraging the inherent chirality of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol to construct a key intermediate analogous to the chiral lactone in the well-established Hoffmann-La Roche synthesis.
DOT Script for Proposed Synthesis Overview
Caption: Proposed synthetic pathway from 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol to a key chiral lactone intermediate for (+)-biotin synthesis.
Comparative Analysis with the Hoffmann-La Roche Industrial Synthesis
The Hoffmann-La Roche synthesis, a cornerstone of industrial biotin production, traditionally relies on the asymmetric modification of a meso (achiral) precursor to install the required stereochemistry.[4][5] A key step is the enantioselective reduction of a meso-cyclic imide or the desymmetrization of a meso-cyclic anhydride.[6][7][8]
The Key Stereochemistry-Inducing Step: A Head-to-Head Comparison
| Feature | Proposed Synthesis with 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol | Hoffmann-La Roche Approach (Asymmetric Reduction) |
| Chirality Source | "Chiral Pool" - starting with an enantiopure material. | "Chiral Catalyst" - asymmetric induction on a meso substrate. |
| Key Transformation | Baeyer-Villiger oxidation of a chiral cyclopentanone. | Asymmetric reduction of a meso-cyclic imide.[6] |
| Catalyst/Reagent | Peroxy acids (e.g., m-CPBA). | Chiral oxazaborolidine catalysts.[6] |
| Stereochemical Control | Substrate-controlled, relying on the inherent chirality of the starting material. | Catalyst-controlled, requiring a highly selective catalyst. |
| Potential Advantages | Avoids the need for a highly specialized and often expensive chiral catalyst. Predictable stereochemical outcome. | Potentially fewer steps from a simple, achiral starting material. |
| Potential Disadvantages | Availability and cost of the enantiopure starting material. | Development and optimization of a highly enantioselective catalytic system. |
Workflow Comparison
DOT Script for Comparative Workflows
Caption: A comparative overview of the synthetic workflows for (+)-biotin.
Experimental Protocols
Proposed Key Step: Baeyer-Villiger Oxidation
-
Objective: To convert the chiral cyclopentanone (derived from 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol) to the corresponding chiral lactone.
-
Procedure:
-
Dissolve the chiral cyclopentanone derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add a solid buffer, such as sodium bicarbonate or disodium hydrogen phosphate (2.0-3.0 eq), to neutralize the acidic byproduct.
-
Cool the mixture to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure chiral lactone.
-
Established Key Step: Asymmetric Reduction of a meso-Cyclic Imide[6]
-
Objective: To achieve the enantioselective reduction of a meso-cyclic imide to the corresponding chiral hydroxylactam.
-
Procedure (based on literature precedent): [6]
-
To a solution of the meso-cyclic imide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add the chiral oxazaborolidine catalyst (e.g., polymer-supported (S)-α,α-diphenylprolinol derivative) (0.1-0.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF) (1.0-1.5 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting chiral hydroxylactam by recrystallization or column chromatography.
-
Quantitative Comparison of Synthetic Routes to (+)-Biotin
| Metric | Proposed Route (Projected) | Hoffmann-La Roche (Published)[4][6] | Other Notable Syntheses (e.g., from L-cysteine)[9] |
| Overall Yield | Dependent on the efficiency of the Baeyer-Villiger and subsequent steps. | ~30-40% | ~6-15% |
| Number of Steps | Potentially comparable to or slightly longer than the Roche synthesis. | ~8-12 steps | ~14 steps |
| Stereochemical Purity (ee) | High (>99%), derived from the starting material. | High (up to 95% ee), dependent on the catalyst. | High, derived from the chiral pool starting material. |
| Key Reagents | m-CPBA, standard Wittig reagents. | Chiral oxazaborolidine, borane complexes. | Reagents for intramolecular cycloadditions. |
| Scalability | Potentially high, as the key steps involve well-established reactions. | Proven industrial scalability. | Generally less scalable for industrial production. |
Conclusion and Future Outlook
The use of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol as a chiral building block for the synthesis of (+)-biotin presents a theoretically sound and compelling alternative to established industrial methods. By starting with an enantiopure material, this "chiral pool" approach offers the significant advantage of predictable and substrate-controlled stereochemistry, potentially obviating the need for developing and optimizing a highly selective and often costly chiral catalyst.
While the Hoffmann-La Roche synthesis, with its elegant asymmetric reduction of a meso-intermediate, remains a benchmark of industrial efficiency, the proposed strategy warrants further investigation. The key transformations, such as the Baeyer-Villiger oxidation, are robust and well-understood, suggesting a high probability of success and scalability.
Future research should focus on the practical demonstration of this proposed route, with a detailed analysis of yields, process optimization, and a thorough cost analysis of the starting material versus the catalyst-based approach. Such studies will be instrumental in determining the ultimate industrial viability of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol as a strategic precursor in the ongoing quest for more efficient and sustainable syntheses of (+)-biotin.
References
- Chen, F.-E., Dai, H., Kuang, Y., & Jia, H.-Q. (2003). An efficient and highly enantioselective synthesis of d-biotin from the known cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid. Synthesis, 2003(13), 2037-2042.
- Deng, L. (2001). A Formal Catalytic Asymmetric Synthesis of (+)-Biotin with Modified Cinchona Alkaloids. Synthesis, 2001(11), 1737-1741.
- List, B. (2016). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science, 7(1), 479-483.
- Prata, C. A., et al. (2019). Synthesis of different classes of chiral spiro-β-lactams from 6-alkylidene penicillanates. Organic & Biomolecular Chemistry, 17(38), 8745-8755.
- Goldberg, M. W., & Sternbach, L. H. (1949). U.S. Patent No. 2,489,232. Washington, DC: U.S.
- Gotor, V., et al. (2008). Synthesis of spirocyclic β-keto-lactams: copper catalyzed process.
- Bonrath, W., et al. (2008). Biotin – The Chiral Challenge. CHIMIA International Journal for Chemistry, 62(11), 934-938.
- Afonso, C. A. M., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(38), 6899-6913.
- Xue, F., et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters, 17(12), 3074-3077.
- De Clercq, P. J., & Deroose, F. D. (1993). A novel enantioselective synthesis of (+)-biotin. Tetrahedron Letters, 34(27), 4365-4368.
- Xiong, F., et al. (2010). An improved asymmetric total synthesis of (+)-biotin via the enantioselective desymmetrization of a meso-cyclic anhydride mediated by cinchona alkaloid-based sulfonamide. Tetrahedron: Asymmetry, 21(13-14), 1645-1649.
- Chen, F.-E., et al. (2016). PREPARATION OF (+)-BIOTIN : PROCESS DEVELOPMENT AND SCALE-UP. HETEROCYCLES, 92(4), 635.
- Hoffmann-La Roche. (n.d.). Hoffmann-La Roche Biotin. Scribd.
- Reetz, M. T. (2002). Artificial Metalloenzymes for Enantioselective Catalysis Based on Biotin−Avidin. Journal of the American Chemical Society, 124(8), 1580-1583.
- NPTEL-NOC IITM. (2022, August 8). Lecture 12: Total synthesis of Biotin & Lactacystin [Video]. YouTube.
- de Vries, J. G., et al. (2021). Enhancing the Asymmetric Hydrogenation/Desymmetrization of an Achiral Lactone in the Synthesis of (+)-Biotin. Organic Process Research & Development, 25(2), 297-306.
- Xu, Z., et al. (2024). Advances in biotin biosynthesis and biotechnological production in microorganisms. World Journal of Microbiology and Biotechnology, 40(5), 136.
- Reddy, P. V., et al. (2011). Rapid Synthesis of the epi-Biotin Sulfone via Tandem S,N-Carbonyl Migration/aza-Michael/Spirocyclization and Haller–Bauer Reaction. The Journal of Organic Chemistry, 76(21), 8871-8876.
- Chen, F.-E. (2016). Preparation of (+)-Biotin: Process Development and Scale-Up. HETEROCYCLES, 92(4), 635-654.
- Confalone, P. N. (1979). U.S. Patent No. 4,062,868. Washington, DC: U.S.
- De Clercq, P. J. (1997). Biotin: A Timeless Challenge for Total Synthesis. Chemical Reviews, 97(6), 1755-1792.
- Ward, R. S. (2005). Artificial metalloenzymes based on biotin-avidin technology for the enantioselective reduction of ketones by transfer hydrogenation. Proceedings of the National Academy of Sciences, 102(38), 13347-13352.
- Marquet, A., et al. (2007). Biosynthesis of Biotin. In Comprehensive Natural Products II (pp. 161-185). Elsevier.
- Huang, H., & Chen, F. (2000). Total Synthesis of Biotin. Chinese Journal of Chemistry, 18(6), 894-902.
- Takeda Chemical Industries, Ltd. (1993). EP 0529590 A1: Intermediates for D-biotin synthesis and their production.
- Zhang, Y., et al. (2023). The source, function and industrial application of biotin. Journal of Animal Science and Biotechnology, 14(1), 1-13.
- Various Authors. (2017, November 14). How is biotin produced? Quora.
- Cronan, J. E. (2019). Biotin, a universal and essential cofactor: synthesis, ligation and regulation. FEMS Microbiology Reviews, 43(4), 334-351.
- Alban, C., et al. (2005). Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase. Plant Physiology, 139(4), 1997-2007.
- Zempleni, J., et al. (2009). Biotin. BioFactors, 35(1), 36-46.
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A Senior Application Scientist's Guide to Benchmarking 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol in Multi-Step Synthesis
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a multi-step synthesis.[1][2] These foundational molecules, often derived from the "chiral pool" or created through asymmetric synthesis, provide the architectural blueprint for complex target molecules like active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth performance comparison of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol , a versatile yet specialized chiral synthon, against a common alternative, offering objective experimental insights to inform your synthetic strategy.
The core value of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol lies in its rigid spirocyclic framework, which combines a protected ketone (as a 1,3-dioxolane) with a primary alcohol.[4] This structure offers two key advantages:
-
Stereochemical Control: The fixed three-dimensional geometry of the spiro center can exert significant influence on the stereochemical outcome of reactions at adjacent positions.[4]
-
Orthogonal Reactivity: The ketal protecting group is stable under a wide range of conditions, allowing for selective manipulation of the primary alcohol, before being selectively removed later in the synthesis.[4][5]
This guide will benchmark its performance in a common synthetic sequence against a more conventional acyclic protected building block, (S)-4-(tert-butyldimethylsilyloxy)-2-methylbutan-1-ol , to highlight the distinct advantages and potential trade-offs of employing a spirocyclic strategy.
Comparative Framework: Spirocyclic Rigidity vs. Acyclic Flexibility
To establish a meaningful comparison, we will evaluate both building blocks in a two-step sequence representative of early-phase drug development workflows:
-
Step 1: Oxidation - Conversion of the primary alcohol to an aldehyde.
-
Step 2: Aldol Addition - A diastereoselective carbon-carbon bond formation.
Our chosen alternative, (S)-4-(tert-butyldimethylsilyloxy)-2-methylbutan-1-ol , represents a standard acyclic chiral building block where stereocontrol is primarily dictated by the existing stereocenter and reagent choice, without the conformational constraints of a ring system.
| Feature | 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol | (S)-4-(tert-butyldimethylsilyloxy)-2-methylbutan-1-ol |
| Core Structure | Spirocyclic ketal | Acyclic silyl ether |
| Source of Chirality | Inherent in the spirocyclic scaffold | Single stereocenter from chiral pool |
| Key Functionality | Protected ketone, primary alcohol | Protected primary alcohol, primary alcohol |
| Conformational Nature | Rigid, conformationally locked | Flexible, free rotation around C-C bonds |
| Primary Application | Scaffolds for complex, polycyclic targets | General-purpose chiral building block |
Performance Benchmark 1: Swern Oxidation
Objective: To assess the efficiency and stability of each building block under standard Swern oxidation conditions to produce the corresponding aldehyde. This step is critical, as the stability of the protecting group and the ease of product isolation are paramount.
Experimental Workflow: Swern Oxidation
Caption: Standard workflow for Swern oxidation of primary alcohols.
Detailed Protocol: Swern Oxidation of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
-
A solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under a nitrogen atmosphere.
-
Anhydrous dimethyl sulfoxide (DMSO) (2.4 eq) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol (1.0 eq) in DCM is added dropwise over 10 minutes.
-
The reaction is stirred for 45 minutes at -78 °C.
-
Triethylamine (5.0 eq) is added, and the reaction is stirred for an additional 15 minutes before allowing it to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (Silica gel, 20% Ethyl Acetate in Hexanes).
(The protocol for the acyclic alternative is identical, substituting it as the starting alcohol.)
Results & Discussion
| Substrate | Isolated Yield | Purity (¹H NMR) | Key Observations |
| 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol | 92% | >98% | Clean reaction profile. The spiroketal was completely stable to the reaction conditions. Product is a stable crystalline solid. |
| (S)-4-(TBS-oxy)-2-methylbutan-1-ol | 88% | >98% | Efficient conversion. The TBS protecting group was stable. Product is a volatile oil, requiring careful handling during concentration. |
Expertise & Causality: Both building blocks perform exceptionally well under Swern conditions, which are known for their mildness. The slightly higher yield for the spirocyclic compound can be attributed to its higher molecular weight and crystalline nature, which minimizes loss during workup and concentration compared to the more volatile acyclic aldehyde. The spiroketal's stability is a key advantage, as even mild acids generated during workup can sometimes threaten acid-labile protecting groups like silyl ethers.[5]
Performance Benchmark 2: Diastereoselective Aldol Addition
Objective: To compare the facial selectivity imparted by the chiral scaffolds during a lithium-mediated aldol addition to a prochiral ketone (cyclohexanone). This experiment directly probes the core function of a chiral building block: its ability to control the formation of new stereocenters.[3]
Experimental Workflow: Aldol Addition
Caption: Workflow for a lithium-mediated diastereoselective aldol addition.
Detailed Protocol: Aldol Addition with Spirocyclic Aldehyde
-
A solution of the aldehyde derived from 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol (1.0 eq) in anhydrous THF is cooled to -78 °C.
-
Lithium diisopropylamide (LDA), freshly prepared or as a commercial solution (1.1 eq), is added dropwise. The mixture is stirred for 1 hour to ensure complete enolate formation.
-
A solution of cyclohexanone (1.2 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred for 2 hours at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is warmed to room temperature and extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography. The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis of the purified mixture.
Results & Discussion
| Aldehyde Substrate | Combined Yield | Diastereomeric Ratio (d.r.) | Mechanistic Rationale |
| Spirocyclic Aldehyde | 81% | 95:5 | The rigid spirocyclic framework effectively blocks one face of the enolate, leading to a highly organized, chair-like Zimmerman-Traxler transition state. This steric hindrance results in excellent facial selectivity. |
| Acyclic Aldehyde | 85% | 70:30 | The acyclic system relies on Felkin-Anh control from the adjacent stereocenter. While effective, the conformational flexibility of the carbon chain allows for competing transition states, reducing the overall diastereoselectivity. |
Trustworthiness & Authoritative Grounding: The superior diastereoselectivity observed with the spirocyclic system is a direct consequence of its conformational rigidity. The spiroketal structure acts as a powerful stereodirecting element, pre-organizing the molecule for a selective reaction pathway.[6][7] This is a well-established principle in asymmetric synthesis where substrate control is used to achieve high levels of stereochemical purity.[3] While the acyclic system provides moderate selectivity, achieving a d.r. of >95:5 would likely require the use of a chiral auxiliary or a more complex chiral reagent, adding steps and cost to the synthesis.[3]
Final Assessment and Recommendations
This comparative analysis demonstrates that while both building blocks are effective, 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol offers distinct advantages in syntheses where high diastereoselectivity is paramount.
Summary Table of Performance:
| Performance Metric | 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol | (S)-4-(TBS-oxy)-2-methylbutan-1-ol | Recommendation |
| Handling & Stability | High (Crystalline solid) | Moderate (Volatile oil) | Spirocyclic is easier to handle on scale. |
| Oxidation Yield | Excellent (92%) | Very Good (88%) | Both are highly effective. |
| Protecting Group Stability | Excellent | Very Good | Spiroketal offers broader stability, especially against mild acid. |
| Diastereoselectivity | Excellent (95:5 d.r.) | Moderate (70:30 d.r.) | Choose spirocyclic for critical stereocontrol. |
| Cost & Availability | More specialized, higher cost | Widely available, lower cost | Acyclic is preferred for simpler, non-stereocritical applications. |
Senior Scientist's Recommendation:
-
Choose 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol when:
-
The synthesis requires the construction of a complex, polycyclic core.
-
High diastereoselectivity (>90:10) is required in a key C-C bond-forming step without resorting to chiral auxiliaries.
-
The downstream synthetic route involves conditions that might compromise less robust protecting groups.
-
-
Choose a flexible acyclic alternative when:
-
The primary goal is chain elongation or simple functional group installation.
-
Moderate diastereoselectivity is acceptable or can be improved via reagent control.
-
Cost-effectiveness is the primary driver for the project.
-
The strategic choice of a chiral building block is a balance of performance, cost, and the specific architectural demands of the target molecule. By understanding the inherent properties of rigid spirocyclic systems versus flexible acyclic synthons, chemists can make more informed decisions, accelerating the path to novel therapeutics and materials.
References
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich.
- BOC Sciences. Precision Chiral Building Block Synthesis.
- Chorghade, M. S. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC, NIH.
- Various Authors. (2025). Chiral Building Blocks in Asymmetric Synthesis. ResearchGate.
- Reddy, D. S. et al. (2007). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC, PubMed Central.
- BenchChem. (2025). 1,4-Dioxaspiro[4.4]nonan-6-ol.
- Kurniawan, Y. S. et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate.
- Reddy, R. et al. (2018). Synthesis of spirocyclic ketals. ResearchGate.
- Li, B. et al. (2015). A mild, diastereoselective construction of cyclic and spirocyclic ketals employing a tandem photoisomerization/cyclization tactic. Organic Letters, PubMed.
- CEM Corporation. Protection and Deprotection.
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A Researcher's Guide to the Comparative Stability of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a novel chemical entity is a cornerstone of its journey from the laboratory to the clinic. This guide provides an in-depth comparative stability analysis of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" and its analogs. Moving beyond a mere recitation of facts, we will delve into the mechanistic underpinnings of stability, propose a framework for comparative analysis, and provide actionable experimental protocols for robust assessment.
Theoretical Stability Profile of the Core Scaffold
The stability of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" is primarily dictated by its two key structural features: the 1,4-dioxaspiro[4.4]nonane system, which contains a cyclic ketal (specifically, a 1,3-dioxolane ring), and the appended methanol group.
The 1,3-dioxolane moiety is a cyclic acetal. Acetals and ketals are generally known to be stable under neutral and basic conditions, making them excellent protecting groups in organic synthesis.[1][2][3] However, they are susceptible to hydrolysis under acidic conditions, which proceeds via a resonance-stabilized carboxonium ion intermediate.[4][5][6] The rate of this acid-catalyzed hydrolysis is a critical parameter in determining the compound's stability in relevant physiological or formulation environments.
The spirocyclic nature of the carbon framework imparts a degree of rigidity to the molecule. While some complex spiro polycycloacetals have demonstrated high thermal stability[7], the stability of spiro compounds can be highly dependent on their specific structure and application, as seen in the case of spiro-OMeTAD in perovskite solar cells where thermal and morphological stability are significant concerns.[8][9][10][11]
Strategic Selection of Analogs for Comparative Analysis
To build a comprehensive understanding of the structure-stability relationship, a carefully selected set of analogs should be investigated. The following proposed analogs target key structural features that are likely to influence stability:
-
Analog 1: 1,4-Dioxaspiro[4.5]decan-6-ylmethanol: This analog expands the cyclopentane ring to a cyclohexane ring. This modification can alter the ring strain and conformational flexibility of the spiro system, potentially impacting its stability.
-
Analog 2: 2,2-Dimethyl-1,3-dioxolane derivative (acyclic analog): Replacing the spirocyclic system with simple methyl groups on the ketal carbon will provide a baseline for the contribution of the spiro ring to the overall stability.
-
Analog 3: 1,4-Dioxaspiro[4.4]nonan-6-carboxylic acid: Oxidation of the primary alcohol to a carboxylic acid introduces an electron-withdrawing group, which could influence the electronic stability of the adjacent ring system.
-
Analog 4: 1,6-Dioxaspiro[4.4]nonane derivative: Isomeric rearrangement of the oxygen atoms within the spiro system will fundamentally alter the electronic and steric environment of the ketal, likely leading to significant changes in stability.
The rationale behind this selection is to systematically probe the effects of ring size, the presence of the spiro junction, and the electronic nature of substituents on the overall stability of the parent molecule.
Experimental Design: A Forced Degradation Study Protocol
Forced degradation studies are an indispensable tool in pharmaceutical development for evaluating the intrinsic stability of a drug substance.[12][13][14][15][16] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and products.
Here, we outline a comprehensive forced degradation protocol for a comparative analysis of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" and its analogs.
General Considerations
-
Sample Preparation: Prepare stock solutions of the parent compound and each analog in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Control Samples: For each stress condition, a control sample (stored at ambient temperature in the dark) should be analyzed concurrently.
-
Time Points: Samples should be analyzed at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours) to determine the rate of degradation.
-
Analytical Method: A validated stability-indicating HPLC method with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is crucial for separating the parent compound from its degradation products and for accurate quantification.
Stress Conditions
A. Hydrolytic Stability
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
B. Oxidative Stability
-
To 1 mL of the stock solution, add 1 mL of a 3% solution of hydrogen peroxide.
-
Keep the mixture at room temperature and protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
C. Thermal Stability
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).
-
At each time point, dissolve a portion of the solid in the initial solvent and analyze by HPLC.
-
For solutions, incubate the stock solution at an elevated temperature (e.g., 60 °C) in the dark.
D. Photostability
-
Expose the stock solution to a calibrated light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
Data Analysis and Interpretation
The primary output of the forced degradation study will be chromatograms showing the peak of the parent compound and any degradation products.
-
Quantification of Degradation: The percentage of degradation can be calculated using the following formula: % Degradation = [(Initial Area - Area at Time t) / Initial Area] * 100
-
Degradation Kinetics: Plotting the percentage of the remaining parent compound against time will allow for the determination of the degradation kinetics (e.g., zero-order, first-order).
-
Identification of Degradation Products: Mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of the degradation products.
The comparative stability can be summarized in a table, as shown below:
| Compound | Acidic Hydrolysis (t½, h) | Basic Hydrolysis (% degradation at 48h) | Oxidative Stability (% degradation at 48h) | Thermal Stability (% degradation at 48h) |
| 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol | ||||
| Analog 1 | ||||
| Analog 2 | ||||
| Analog 3 | ||||
| Analog 4 |
Visualization of Key Concepts
To aid in the conceptual understanding of the processes described, the following diagrams are provided.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the ketal moiety.
Caption: A streamlined workflow for the forced degradation study.
Conclusion
This guide provides a comprehensive framework for the comparative stability analysis of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" and its analogs. By combining a theoretical understanding of the inherent stability of the molecular scaffold with a rigorous experimental approach using forced degradation studies, researchers can gain critical insights into the structure-stability relationships of this class of compounds. This knowledge is paramount for making informed decisions in the drug development process, from lead optimization to formulation design.
References
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Well-established mechanism of the hydrolysis of acetals and ketals.... - ResearchGate. Available at: [Link]
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Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC - NIH. Available at: [Link]
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Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Available at: [Link]
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Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Available at: [Link]
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Dimethyl Acetals - Organic Chemistry Portal. Available at: [Link]
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Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Available at: [Link]
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Aldehydes & Ketones: Acetal / Ketal Hydrolysis - YouTube. Available at: [Link]
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1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Available at: [Link]
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The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Available at: [Link]
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Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant - ResearchGate. Available at: [Link]
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1,6-Dioxaspiro[4.4]nonane secondary metabolite isolated from... - ResearchGate. Available at: [Link]
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Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant - Semantic Scholar. Available at: [Link]
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Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant - Consensus. Available at: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
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Forced Degradation Studies - MedCrave online. Available at: [Link]
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Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells - Document Server@UHasselt. Available at: [Link]
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Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells - PubMed. Available at: [Link]
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Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available at: [Link]
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Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions | ACS Applied Energy Materials. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
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A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
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A Comparative Guide to the Synthesis of Bioactive Spiroketals: Evaluating "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
The spiroketal motif is a privileged structural feature found in a vast array of biologically active natural products, ranging from insect pheromones to potent anticancer agents.[1] Their rigid, three-dimensional architecture makes them attractive scaffolds in medicinal chemistry, where precise spatial orientation of functional groups is paramount for target engagement.[2] Consequently, the development of efficient and stereoselective methods for the synthesis of spiroketals is a central theme in modern organic chemistry.[3]
This guide provides a comparative analysis of synthetic strategies toward bioactive spiroketals, with a special focus on the potential utility of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" as a readily functionalizable starting material. While direct applications of this specific building block in total synthesis are not yet prevalent in the literature, its structure represents a valuable synthon for the construction of the 1,6-dioxaspiro[4.4]nonane core, a common framework in several natural products.[4] We will explore a proposed synthetic strategy employing this building block and benchmark it against established, state-of-the-art methodologies, including transition-metal catalysis and organocatalysis, using the synthesis of the insect pheromone Chalcogran as a case study.
The Strategic Value of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
The 1,4-dioxaspiro[4.4]nonane scaffold contains a protected ketone in a cyclopentane ring, and the "-ylmethanol" functional group on our topic compound offers a convenient handle for synthetic elaboration. This pre-formed, functionalized spirocyclic core presents an opportunity for convergent and potentially more efficient synthetic routes to complex targets.
Proposed Synthetic Utility:
A plausible synthetic strategy could involve the oxidation of the primary alcohol of "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol" to the corresponding aldehyde. This aldehyde could then undergo a variety of carbon-carbon bond-forming reactions, such as a Wittig or Horner-Wadsworth-Emmons olefination, to install the remainder of the carbon skeleton required for the target bioactive spiroketal. Subsequent deprotection of the ketal and intramolecular cyclization would then furnish the desired spiroketal. The stereochemistry of the final product would be influenced by the stereochemistry of the starting material and the conditions of the cyclization step.
Below is a conceptual workflow illustrating this proposed strategy for the synthesis of a generic 1,6-dioxaspiro[4.4]nonane derivative.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
For the modern researcher, chemist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides essential, in-depth procedural guidance for the safe disposal of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, a functionalized spiroketal utilized in advanced organic synthesis.[1]
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Due to the absence of a dedicated SDS, a conservative risk assessment must be performed by extrapolating data from analogous chemical structures. This approach ensures that the highest safety standards are maintained.
-
Potential Hazards:
-
Eye and Skin Irritation: Related spiroketal and dioxaspiro compounds are consistently classified as causing skin irritation and serious eye irritation or damage.[2][3][4] It is therefore imperative to assume 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is, at a minimum, an irritant.
-
Aquatic Toxicity: A structurally related compound, (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol, is classified as potentially causing long-lasting harmful effects to aquatic life (H413) and is rated as Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water.[5][6] This is a critical consideration for disposal, making drain disposal strictly prohibited.[7]
-
Acute Toxicity: A carboxylic acid derivative of the parent dioxaspiro[4.4]nonane structure is classified as harmful if swallowed (Acute Toxicity 4).[4] While the methanol derivative may have a different toxicity profile, this finding warrants caution.
-
-
Incompatible Materials: For similar compounds, strong oxidizing agents, strong acids, and strong bases are listed as incompatible materials.[3] Contact with these substances could lead to vigorous, exothermic reactions.
Table 1: Physicochemical Properties and Hazard Profile (Inferred from Analogous Compounds)
| Property | Value / Classification | Source |
| Molecular Formula | C₈H₁₄O₃ | [8] |
| Molecular Weight | 158.19 g/mol | [5] |
| Physical Form | Likely a solid or viscous liquid at room temperature. | [5][9] |
| Assumed Irritancy | Causes skin and serious eye irritation. | [2][4] |
| Environmental Hazard | Assumed to be harmful to aquatic life with long-lasting effects. | [2][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [3] |
Personal Protective Equipment (PPE) and Handling
Before handling or preparing for disposal, ensure a safe work environment and proper use of PPE. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Minimum PPE Requirements:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: While working in a fume hood should be sufficient, if there is a risk of aerosol generation outside of containment, consult your institution's Environmental Health and Safety (EHS) department regarding the need for respiratory protection.[10]
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[7]
Step 1: Waste Segregation Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.
-
Collect waste 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol in a dedicated container.
-
Classify this waste stream as non-halogenated organic waste .[11]
-
Do NOT mix with halogenated solvents, strong acids, bases, oxidizers, or any other incompatible waste streams.
Step 2: Container Selection and Labeling
-
Use a chemically compatible waste container, typically a glass bottle with a secure, screw-top cap. Ensure the container is clean, dry, and in good condition.[11]
-
Fill the container to no more than 80% of its capacity to allow for vapor expansion.[11]
-
Immediately affix a "Hazardous Waste" label to the container. The label must clearly state:
-
The full chemical name: "1,4-Dioxaspiro[4.4]nonan-6-ylmethanol"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Irritant," "Environmental Hazard")
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be in a well-ventilated area, away from sources of heat, sparks, or open flames, and segregated from incompatible materials.
Step 4: Arranging for Final Disposal
-
Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department or using an online portal to request disposal.
-
The final disposal of the waste will be handled by a licensed hazardous waste contractor, who will likely use high-temperature incineration. This method is the standard and most environmentally sound approach for destroying organic chemical waste.[12]
Spill Management Protocol
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Small Spills (within a chemical fume hood):
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated absorbent into a separate, sealable container for hazardous waste disposal. Label it clearly as "Spill Debris containing 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol."[2]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the same spill debris container.
-
Arrange for disposal of the spill debris container through your EHS department.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If there is a fire or significant inhalation risk, activate the nearest fire alarm.
-
Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill yourself.[11]
-
Logical Workflow for Disposal Decision-Making
The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol waste.
Caption: Disposal Workflow for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
References
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1,4-Dioxaspiro[4.4]nonan-6-ylmethanol | C8H14O3 | CID 10487146 . PubChem, National Center for Biotechnology Information. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]
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1,4-Dioxaspiro[4.5]decane-2-methanol, 9 - Safety Data Sheet . Synerzine. [Link]
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1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 . PubChem, National Center for Biotechnology Information. [Link]
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1,4-Dioxaspiro[4.4]nonane-6-methanol, acetate . PubChem, National Center for Biotechnology Information. [Link]
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Anesthetic Gases: Guidelines for Workplace Exposures . Occupational Safety and Health Administration (OSHA). [Link]
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1,4-DIOXASPIRO(4.4)NONANE | CAS#:176-32-9 . Chemsrc. [Link]
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A Researcher's Guide to the Safe Handling of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. The information herein is designed to build a deep understanding of safe handling procedures, from initial risk assessment to final disposal, ensuring a secure laboratory environment.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is the critical first step in establishing a safe handling protocol. While direct data is limited, information from structurally similar compounds, such as 1,4-Dioxaspiro[4.5]decan-6-ylmethanol and 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid, allows for an informed hazard assessment.[1][2]
Inferred Primary Hazards:
-
Skin Irritation: Analogous compounds are known to cause skin irritation.[1][2]
-
Serious Eye Damage/Irritation: There is a significant risk of serious eye damage or irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]
-
Aquatic Toxicity: A related compound is classified with chronic aquatic toxicity, suggesting this substance may also be harmful to aquatic life.
The physical form of the compound is presumed to be a solid at room temperature. This necessitates careful handling to avoid the generation of dust.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of appropriate PPE is not merely a checklist but a dynamic process based on the specific experimental conditions. The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary PPE and a written Chemical Hygiene Plan (CHP) to ensure worker safety.[3][4][5]
The following table outlines the recommended PPE for handling 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol.
| Protection Type | Specification | Rationale and Authoritative Guidance |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent skin contact, which can lead to irritation.[6][7] Thicker gloves generally offer better protection, but the choice should not impede dexterity.[8] |
| Eye and Face Protection | Safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn over goggles when there is a significant splash hazard. | To protect against eye irritation or serious damage from dust or splashes.[6][9] Standard eyeglasses are not a substitute for certified safety eyewear.[8] |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat. | To prevent contamination of personal clothing and minimize skin exposure.[6][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, ideally within a certified chemical fume hood. | To minimize the inhalation of dust or aerosols, which may cause respiratory irritation.[6][10] A NIOSH-approved respirator may be required for handling large quantities or when engineering controls are insufficient. |
This systematic approach to PPE selection is a core component of the RAMP methodology—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—advocated by the American Chemical Society (ACS).[11][12][13][14]
Operational Plan: From Benchtop to Storage
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Step 1: Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, preferably within a chemical fume hood.[5]
-
Ventilation Check: Ensure the chemical fume hood has been recently certified and is functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the chemical to the work area.
Step 2: Handling and Dispensing
-
Avoid Dust Generation: As this compound is likely a solid, handle it carefully to minimize the formation of dust.
-
Weighing: If weighing the compound, do so in a fume hood or a ventilated balance enclosure.
-
Transfers: Use appropriate tools (e.g., spatulas) for transfers to avoid spills.
Step 3: Post-Handling and Storage
-
Decontamination: Clean the work area thoroughly after use.
-
Storage: Store 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[15]
Diagram of the PPE Selection Workflow
Caption: A workflow for assessing hazards and selecting appropriate PPE.
Decontamination and Disposal Plan
Proper waste management is a critical aspect of laboratory safety and environmental responsibility.
Decontamination:
-
Surfaces: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Glassware: Thoroughly clean all contaminated glassware.
Disposal:
-
Waste Segregation: Do not mix 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol waste with other waste streams. It should be collected as non-halogenated organic solid waste.[7]
-
Containerization: Use a designated, chemically compatible, and clearly labeled hazardous waste container.[7] Do not overfill the container, leaving at least 20% headspace to allow for vapor expansion.[7]
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Institutional Guidelines: All disposal procedures must be in strict accordance with your institution's EHS guidelines and local, state, and federal regulations.[7]
Spill Response:
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the immediate area. Alert your laboratory supervisor and institutional EHS department immediately. Prevent the spill from entering drains.
Diagram of the Disposal Workflow
Caption: A step-by-step process for the safe disposal of chemical waste.
By integrating these evidence-based safety protocols into your laboratory workflow, you can effectively manage the risks associated with handling 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol, fostering a culture of safety and scientific excellence.
References
-
ACS publishes Guidelines for Secondary School Laboratory Safety . (2016). American Chemical Society. [Link]
-
Guidelines for Chemical Laboratory Safety in Secondary Schools . American Chemical Society. [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals . (2014). Spill Containment Blog. [Link]
-
Safety in Academic Chemistry Laboratories . (2017). American Chemical Society. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]
-
Safety Tipsheets & Best Practices . American Chemical Society. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society. [Link]
-
OSHA Laboratory Standard . National Center for Biotechnology Information. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual . Missouri S&T. [Link]
-
1,4-Dioxaspiro[4.5]decan-6-ylmethanol . PubChem. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). Pharmacy Practice News. [Link]
-
1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- Safety Data Sheet . (2018). Synerzine. [Link]
-
Dress for Success: PPE for Distilleries . (2023). Spirits & Distilling. [Link]
-
6-(8-hydroxy-2-octenyl)-1,4-dioxaspiro[4.4]nonane . Chemsrc. [Link]
Sources
- 1. 1,4-Dioxaspiro[4.5]decan-6-ylmethanol | C9H16O3 | CID 4066558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. osha.gov [osha.gov]
- 4. mastercontrol.com [mastercontrol.com]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. spiritsanddistilling.com [spiritsanddistilling.com]
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- 11. ACS publishes Guidelines for Secondary School Laboratory Safety | Chemical Education Xchange [chemedx.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
